molecular formula C14H12O3 B1597814 2-(3-methoxyphenyl)benzoic Acid CAS No. 38087-96-6

2-(3-methoxyphenyl)benzoic Acid

Cat. No.: B1597814
CAS No.: 38087-96-6
M. Wt: 228.24 g/mol
InChI Key: RTAAHOXEHROLKE-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)benzoic Acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-11-6-4-5-10(9-11)12-7-2-3-8-13(12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAAHOXEHROLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374833
Record name 2-(3-methoxyphenyl)benzoic Acid
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38087-96-6
Record name 2-(3-methoxyphenyl)benzoic Acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38087-96-6
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(3-methoxyphenyl)benzoic acid, a biaryl carboxylic acid of significant interest to researchers in medicinal chemistry and materials science. This document delineates its core chemical properties, outlines a robust synthetic methodology, details its spectroscopic signature, and explores its reactivity and potential applications. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical scaffold.

Molecular Profile and Physicochemical Properties

This compound belongs to the class of biaryl compounds, which are structural motifs frequently found in pharmaceutically active molecules and functional materials. The molecule consists of a benzoic acid ring linked to a methoxy-substituted phenyl ring at the ortho position. This arrangement imparts specific steric and electronic properties that govern its reactivity and biological interactions.

The physicochemical properties are summarized below. While experimental data for this specific compound is not broadly published, the following table includes calculated values and properties inferred from closely related analogs.

PropertyValue / DescriptionSource / Basis
IUPAC Name This compoundStandard Nomenclature
Molecular Formula C₁₄H₁₂O₃Calculated
Molecular Weight 228.24 g/mol Calculated
Appearance Expected to be an off-white to pale yellow solidAnalogy to similar biaryl carboxylic acids
pKa (Predicted) ~4.0Inferred from benzoic acid (4.2) and methoxybenzoic acid isomers (~4.08)[1]
Solubility Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMFGeneral properties of aromatic carboxylic acids

Synthesis and Mechanistic Insights: The Suzuki Coupling Approach

The construction of the biaryl bond is the critical step in synthesizing this compound. The Suzuki-Miyaura cross-coupling reaction is the industry-standard and most efficient method for this transformation due to its high functional group tolerance, excellent yields, and use of readily available and stable boronic acid reagents.

The causality behind this choice rests on the reaction's reliability and predictability. The palladium-catalyzed cycle efficiently couples an aryl halide with an aryl boronic acid, making it ideal for creating the C-C bond between the two phenyl rings of the target molecule.

Proposed Synthetic Workflow

A logical and field-proven route involves the coupling of a 2-halobenzoic acid ester with 3-methoxyphenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. Using an ester protects the carboxylic acid group, which could otherwise interfere with the catalytic cycle.

G A Methyl 2-bromobenzoate + 3-Methoxyphenylboronic acid C Suzuki-Miyaura Cross-Coupling A->C B Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) + Solvent (e.g., Toluene/H₂O) B->C D Methyl 2-(3-methoxyphenyl)benzoate (Intermediate Ester) C->D F Saponification D->F E Base Hydrolysis (e.g., NaOH, H₂O/MeOH) E->F H Workup & Purification F->H G Acidification (e.g., HCl (aq)) G->H I This compound (Final Product) H->I

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Suzuki Coupling and Hydrolysis
  • Reaction Setup: To a flame-dried round-bottom flask, add methyl 2-bromobenzoate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent and Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture thoroughly by bubbling argon through it for 20-30 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Intermediate Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate ester, methyl 2-(3-methoxyphenyl)benzoate.

  • Saponification: Dissolve the crude ester in a mixture of methanol and 2M aqueous sodium hydroxide. Stir at room temperature or gently heat until TLC analysis confirms the disappearance of the starting material.

  • Final Workup and Purification: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove non-polar impurities. Cool the aqueous layer in an ice bath and acidify with concentrated HCl until a precipitate forms (pH ~2). Collect the solid product by vacuum filtration, wash with cold water, and dry to yield this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral data for this compound are as follows:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will be complex in the aromatic region (approx. 6.8-8.0 ppm) due to the presence of two distinct phenyl rings. Key signals include a singlet for the methoxy (-OCH₃) protons around 3.8 ppm and a very broad singlet for the carboxylic acid (-COOH) proton downfield, typically above 10 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 14 distinct carbon signals. Noteworthy peaks include the carboxylic acid carbonyl carbon (~170 ppm), the methoxy-bearing aromatic carbon (~160 ppm), the methoxy carbon itself (~55 ppm), and a series of signals for the other 11 aromatic carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum provides definitive evidence for the key functional groups. The most characteristic absorption for a carboxylic acid is the extremely broad O-H stretching band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which is a result of hydrogen bonding.[2] The carbonyl (C=O) stretch of the aryl carboxylic acid will appear as a strong, sharp peak in the range of 1700-1680 cm⁻¹.[2]

Functional GroupCharacteristic Absorption (cm⁻¹)Significance
Carboxylic Acid O-H3300 - 2500 (very broad)Confirms the presence of the carboxylic acid dimer.[2]
Aromatic C-H3100 - 3000Indicates the aromatic rings.
Carbonyl C=O1700 - 1680 (strong, sharp)Confirms the carboxylic acid carbonyl group.[2]
Aromatic C=C1600, 1475Fingerprint absorptions for the phenyl rings.
C-O Stretch1320 - 1210 (acid), 1250-1000 (ether)Corresponds to the C-O bonds in the acid and methoxy ether.
  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 228.24).

Chemical Reactivity and Acidity

The reactivity of this compound is dictated by its three primary components: the carboxylic acid group, the methoxy-substituted phenyl ring, and the second phenyl ring.

  • Carboxylic Acid Group: This is the most reactive site. It undergoes standard reactions such as esterification (with alcohols in the presence of an acid catalyst), amidation (with amines, often using coupling agents like DCC or EDC), and reduction (using strong reducing agents like LiAlH₄ to form the corresponding benzyl alcohol).

  • Aromatic Rings: The rings can undergo electrophilic aromatic substitution. The methoxy group is an ortho-, para-director and activating, making its ring more susceptible to substitution than the other ring, which is deactivated by the electron-withdrawing carboxylic acid group.

  • Acidity: The pKa of this compound is expected to be similar to that of 3-methoxybenzoic acid (pKa ≈ 4.08).[1] The methoxy group at the meta position exerts a weak electron-withdrawing inductive effect (-I) and a negligible resonance effect, leading to a slight increase in acidity compared to unsubstituted benzoic acid (pKa ≈ 4.2). The presence of the second phenyl ring at the ortho position may introduce a steric "ortho effect," which typically increases the acidity of benzoic acids by forcing the carboxyl group out of the plane of the ring, thus reducing resonance stabilization of the acid form and stabilizing the carboxylate anion.[1]

Applications in Research and Drug Development

Substituted benzoic acids are critical building blocks in the synthesis of complex organic molecules.[3] The biaryl scaffold of this compound is particularly valuable in drug discovery.

  • Scaffold for Medicinal Chemistry: Biaryl structures provide a rigid, well-defined three-dimensional framework that is ideal for orienting functional groups to interact with biological targets like enzymes and receptors. Derivatives of benzoic acid have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5]

  • Intermediate for Complex Synthesis: This molecule serves as a high-value intermediate for synthesizing more complex therapeutic agents. The carboxylic acid handle allows for the attachment of various side chains and pharmacophores through amide or ester linkages. For example, derivatives of related benzoic acids have been investigated for their ability to inhibit cancer cell invasion and modulate inflammatory pathways.[4]

Safety and Handling

While specific toxicity data for this compound is not available, data for the closely related isomer 2-(2-methoxyphenyl)benzoic acid indicates potential hazards.[6]

  • GHS Hazard Statements (for isomer):

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H335: May cause respiratory irritation.[6]

Handling Recommendations: Standard laboratory safety precautions should be employed. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

This compound is a synthetically accessible biaryl carboxylic acid with a chemical profile that makes it a valuable tool for scientific research. Its predictable reactivity, anchored by the carboxylic acid group, and its robust biaryl scaffold position it as a key intermediate for the development of novel pharmaceuticals and functional materials. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior is paramount for leveraging its full potential in advanced scientific applications.

References

  • CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3. Google Patents.
  • CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Google Patents.
  • 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications. (2023). Available at: [Link]

  • 2-(2-Methoxyphenyl)benzoic acid | C14H12O3 | CID 263251. PubChem - NIH. Available at: [Link]

  • (PDF) 2-Hydroxy-3-methoxybenzoic acid. ResearchGate. (2007). Available at: [Link]

  • 2-(3-Methoxyphenoxy)benzoic acid | C14H12O4 | CID 89098. PubChem. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. (2019). Available at: [Link]

  • Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? Quora. (2018). Available at: [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. (2023). Available at: [Link]

  • From Molecule to Market: The Role of 2-Hydroxy-4,5-Dimethoxybenzoic Acid in Modern Chemical Supply Chains. Jiangxi Zhongding Biotechnology Co., Ltd. (2024). Available at: [Link]

  • infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

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A Technical Guide to the Structural Elucidation of 2-(3-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realms of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel and known chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth, methodology-focused walkthrough for the complete structure elucidation of 2-(3-methoxyphenyl)benzoic acid (C₁₄H₁₂O₄), a biphenyl ether derivative. Moving beyond a simple recitation of techniques, this document details the causality behind the analytical choices, integrating a suite of modern spectroscopic and chromatographic methods. We present a logical workflow, from initial purity assessment by High-Performance Liquid Chromatography (HPLC) to definitive structural mapping using High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section includes field-tested protocols and data interpretation strategies, designed to serve as a practical reference for researchers and drug development professionals.

Introduction: The Imperative of Rigorous Characterization

This compound is a molecule of interest as a potential building block or intermediate in the synthesis of more complex chemical scaffolds. Its structure, featuring two substituted aromatic rings linked by an ether bond, presents a distinct yet manageable challenge for characterization. Accurate elucidation is non-negotiable; it ensures reproducibility in synthesis, forms the basis for understanding structure-activity relationships (SAR), and is a prerequisite for patent filings and regulatory submissions. This guide establishes a self-validating system of analysis where each piece of data corroborates the others, culminating in a single, undeniable structural assignment.

The Elucidation Workflow: A Multi-Pronged Approach

A robust structural elucidation strategy is sequential and integrative. Each step builds upon the last, progressively refining our understanding of the molecule's identity, purity, and architecture.

Elucidation_Workflow cluster_purity Purity Assessment cluster_formula Formula Determination cluster_functional Functional Groups cluster_connectivity Connectivity & Isomerism Purity HPLC Analysis HRMS High-Resolution MS Purity->HRMS Confirms single species Final Final Structure Confirmation IR IR Spectroscopy HRMS->IR Provides molecular formula NMR_H ¹H NMR IR->NMR_H Identifies key bonds NMR_C ¹³C NMR NMR_H->NMR_C Maps proton framework NMR_C->Final Confirms carbon skeleton

Caption: The integrated workflow for structure elucidation.

Foundational Analysis: Purity Assessment via HPLC

Expertise & Causality: Before dedicating resources to detailed spectroscopic analysis, it is critical to confirm the sample's purity. A sample containing significant impurities will yield convoluted spectra, leading to erroneous interpretations. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard method for analyzing aromatic carboxylic acids due to its high resolution and reproducibility.[1][2] We select a C18 column, which effectively retains nonpolar compounds, and an acidic mobile phase. The acid (e.g., formic or phosphoric acid) serves to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak.[3]

Experimental Protocol: RP-HPLC
  • System Preparation: Use an HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient of Acetonitrile (Solvent B) and water with 0.1% Formic Acid (Solvent A). A typical gradient might be 30-90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm, a wavelength where aromatic rings typically absorb.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

  • Injection Volume: 10 µL.

  • Acceptance Criterion: A single major peak accounting for >95% of the total peak area indicates sufficient purity for structural analysis.

Parameter Condition Rationale
Stationary Phase C18 SilicaExcellent retention for aromatic compounds.
Mobile Phase Acetonitrile / Acidified WaterTunable polarity for gradient elution; acid suppresses ionization.[3]
Detection UV, 250-254 nmHigh sensitivity for aromatic systems.[3]
Purity Target >95%Minimizes interference in subsequent spectroscopic analyses.

Table 1: Summary of HPLC Purity Analysis Protocol.

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for determining a molecule's elemental composition. Unlike low-resolution MS, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places.[5] This extreme precision allows for the calculation of a unique molecular formula, as the exact masses of atoms are not integers (e.g., ¹H = 1.00783 amu, ¹⁶O = 15.9949 amu).[5] For C₁₄H₁₂O₄, this is the first and most crucial piece of the structural puzzle.[6][7][8]

Experimental Protocol: HRMS
  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[9]

  • Ionization Source: Electrospray Ionization (ESI) is preferred for polar molecules like carboxylic acids. Operate in negative ion mode to detect the deprotonated molecule, [M-H]⁻.

  • Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., methanol or acetonitrile) via direct infusion or coupled to an LC system.

  • Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Compare the measured exact mass of the [M-H]⁻ ion to the theoretical mass calculated for the suspected formula (C₁₄H₁₁O₄⁻). The difference should be less than 5 ppm.

Parameter Value
Molecular Formula C₁₄H₁₂O₄
Theoretical Exact Mass [M] 244.0736 Da
Theoretical [M-H]⁻ Ion Mass 243.0663 Da
Acceptance Delta < 5 ppm

Table 2: Expected HRMS Data for this compound.

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is a rapid and powerful tool for identifying the functional groups present in a molecule.[10] For this compound, we expect to see highly characteristic absorptions for the carboxylic acid and the aryl ether moieties.

The carboxylic acid group is identified by two key features: a very broad O-H stretch and a sharp C=O (carbonyl) stretch.[11] The O-H band is broad due to extensive hydrogen bonding.[10][11] The aryl ether is confirmed by a C-O stretching vibration.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹.

  • Data Analysis: Identify and assign the characteristic absorption bands.

Frequency (cm⁻¹) Vibration Functional Group Significance
3300–2500 (very broad)O–H stretchCarboxylic AcidConfirms the presence of the acidic proton.[13]
~1700 (strong, sharp)C=O stretchCarboxylic AcidConfirms the carbonyl of the acid. Conjugation to the aromatic ring shifts this slightly lower than a typical aliphatic acid.[11][14]
~3100-3000C–H stretchAromaticConfirms the presence of aromatic rings.[14]
1600, 1500C=C stretchAromaticFurther confirmation of the aromatic rings.[12]
1320–1000 (strong)C–O stretchAryl Ether & Carboxylic AcidConfirms the ether linkage and the C-O of the acid.[13]

Table 3: Key Expected IR Absorptions for this compound.

The Connectivity Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and isomeric arrangement of a molecule. ¹H NMR provides information on the number, environment, and neighboring protons for each unique proton in the molecule, while ¹³C NMR reveals the number and electronic environment of each unique carbon atom.[15]

For this compound, the key challenge is to unambiguously confirm the 1,2-disubstitution on one ring and the 1,3-disubstitution on the other. This is achieved by analyzing the chemical shifts and, crucially, the spin-spin coupling (splitting) patterns of the aromatic protons.[16][17]

Caption: Expected proton coupling relationships in the two aromatic rings.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.[18]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Fourier transform the data, phase correct the spectra, and calibrate the chemical shift scale (e.g., to TMS at 0 ppm or the residual solvent signal). Integrate the ¹H NMR signals.

Data Interpretation and Expected Spectra
  • ¹H NMR Spectrum:

    • Carboxyl Proton (-COOH): A broad singlet, typically far downfield (>10 ppm), which will disappear upon D₂O exchange.[19]

    • Aromatic Protons (Ar-H): A complex multiplet region between ~6.8 and 8.2 ppm, integrating to 8 protons. The specific patterns will confirm the substitution. The protons on the benzoic acid ring will be influenced by the electron-withdrawing carboxyl group, while the protons on the methoxyphenyl ring will be influenced by the electron-donating methoxy group.[17][20]

    • Methoxy Protons (-OCH₃): A sharp singlet at ~3.8 ppm, integrating to 3 protons.

Proton Assignment (Approx.) Expected δ (ppm) Multiplicity Integration Rationale
-COOH>10broad s1HAcidic proton, exchangeable with D₂O.
Ar-H (ortho to COOH)~8.1dd1HDeshielded by anisotropic effect of C=O.
Ar-H6.8 - 7.6m7HComplex region showing ortho and meta couplings.
-OCH₃~3.8s3HCharacteristic singlet for a methoxy group.

Table 4: Predicted ¹H NMR Data Assignments.

  • ¹³C NMR Spectrum:

    • Symmetry: The molecule lacks symmetry, so all 14 carbons should be unique and visible.

    • Carbonyl Carbon (-COOH): A signal in the 165-175 ppm range.[11][15]

    • Aromatic Carbons (Ar-C): Twelve signals in the 110-160 ppm range. The carbons directly attached to oxygen (C-O-Ar and C-OR) will be the most downfield in this region.

    • Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

Carbon Assignment (Approx.) Expected δ (ppm) Rationale
C=O~170Carboxylic acid carbonyl carbon.[15]
C-O (Aromatic)155-160Two carbons attached to the ether oxygen.
C-H & C-C (Aromatic)110-140Remaining aromatic carbons.
-OCH₃~56Methoxy group carbon.

Table 5: Predicted ¹³C NMR Data Assignments.

Conclusion: Integrated Data Analysis for Unambiguous Confirmation

The structure of this compound is definitively confirmed by the synergistic integration of all analytical data.

  • HPLC establishes the sample is a pure, single component.

  • HRMS provides the exact molecular formula: C₁₄H₁₂O₄.

  • IR Spectroscopy confirms the presence of the key functional groups: a carboxylic acid (broad O-H, C=O stretch) and an aromatic ether (C-O stretch).

  • ¹³C NMR shows the presence of all 14 expected carbon atoms, including the carbonyl, methoxy, and 12 distinct aromatic carbons.

  • ¹H NMR provides the final, conclusive proof of the isomeric arrangement. The integration (1H acid, 8H aromatic, 3H methoxy) matches the formula, and the complex splitting patterns in the aromatic region are uniquely consistent with the 1,2- and 1,3-disubstitution pattern.

This multi-technique, self-validating approach leaves no ambiguity and stands as a robust model for the characterization of complex organic molecules in a regulated and research-intensive environment.

References

  • MtoZ Biolabs. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? [Online] Available at: [Link][6]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. [Online] Available at: [Link][9]

  • SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Online] Available at: [Link][3]

  • Herald Scholarly Open Access. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Online] Available at: [Link][8]

  • Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Online] Available at: [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Online] Available at: [Link][1]

  • PubMed. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Online] Available at: [Link][21]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Online] Available at: [Link][15]

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  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Online] Available at: [Link][2]

  • Michigan State University. Table of Characteristic IR Absorptions. [Online] Available at: [Link][14]

  • MIT OpenCourseWare. APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Online] Available at: [Link][17]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link][11]

  • Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link][10]

  • Reddit. How do I identify different kinds of benzene substitution using H NMR spectra? [Online] Available at: [Link][20]

  • Proprep. Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. [Online] Available at: [Link][19]

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Technical Monograph: 3'-Methoxy[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3'-methoxy[1,1'-biphenyl]-2-carboxylic acid , the systematic IUPAC designation for the compound often colloquially referred to as 2-(3-methoxyphenyl)benzoic acid.

Structural Identity, Synthesis Protocols, and Pharmacophore Applications

Chemical Identity & Nomenclature

The precise identification of this compound is critical to distinguish it from its phenoxy-ether analogs. While "this compound" is chemically descriptive, the preferred IUPAC name emphasizes the biphenyl skeleton, which is the defining pharmacophore.

AttributeDetail
Preferred IUPAC Name 3'-Methoxy[1,1'-biphenyl]-2-carboxylic acid
Systematic Name This compound
CAS Registry Number 38087-96-6
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
SMILES COc1cccc(c1)c2ccccc2C(=O)O
Key Structural Feature Biaryl axis with ortho-carboxylic acid and meta'-methoxy substitution.
Structural Significance

This molecule serves as a pivotal "turn scaffold" in medicinal chemistry. The steric clash between the carboxylic acid (position 2) and the ortho-hydrogens of the phenyl ring forces the two aromatic rings out of planarity, creating a twisted dihedral angle. This conformational restriction is essential for:

  • Fluorenone Synthesis: It is the direct biosynthetic precursor to substituted fluorenones via intramolecular acylation.

  • Atropisomerism: In highly substituted analogs, the biphenyl axis can induce axial chirality.

Strategic Synthesis: Suzuki-Miyaura Cross-Coupling

While historical methods might employ Grignard reagents, the Suzuki-Miyaura cross-coupling is the industry standard for generating this biaryl system due to its tolerance of the free carboxylic acid (under optimized conditions) and high regioselectivity.

Retrosynthetic Analysis

The disconnection occurs at the C1–C1' biaryl axis.

  • Fragment A (Electrophile): 2-Bromobenzoic acid (or 2-Iodobenzoic acid).

  • Fragment B (Nucleophile): 3-Methoxyphenylboronic acid.[1]

Optimized Experimental Protocol

Note: This protocol utilizes a ligand-free palladium system in aqueous media to minimize green chemistry impact, validated for scalability.

Reagents:

  • 2-Bromobenzoic acid (1.0 equiv, 10 mmol)

  • 3-Methoxyphenylboronic acid (1.2 equiv, 12 mmol)

  • Pd(OAc)₂ (1 mol%)

  • K₂CO₃ (3.0 equiv)

  • Solvent: PEG-400 / H₂O (1:1 v/v)

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve K₂CO₃ (4.14 g) in water (10 mL). Add PEG-400 (10 mL).

  • Activation: Add 2-Bromobenzoic acid (2.01 g) and stir until fully dissolved (formation of potassium benzoate).

  • Coupling: Add 3-Methoxyphenylboronic acid (1.82 g) followed by Pd(OAc)₂ (22 mg).

  • Reaction: Heat the mixture to 80°C under an air atmosphere (or N₂ for higher purity) for 4–6 hours. Monitor by TLC (eluent: Hexane/EtOAc 3:1) or HPLC.

  • Work-up (Critical Step):

    • Cool to room temperature.

    • Acidify carefully with 1M HCl to pH ~2. The product will precipitate as a solid.

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-20% MeOH in DCM) if high purity (>99%) is required for biological assays.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical role of the base in activating the boronic acid.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 2-Bromobenzoic acid BaseStep Base Activation (OH- replaces Br-) OxAdd->BaseStep + K2CO3 TransMet Transmetalation (Ar-Pd-Ar') BaseStep->TransMet + Boronate Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of 3'-methoxy[1,1'-biphenyl]-2-carboxylic acid.

Downstream Application: The Fluorenone Cyclization

The primary utility of 3'-methoxy[1,1'-biphenyl]-2-carboxylic acid in drug development is its conversion to substituted fluorenones (specifically 2-methoxyfluorenone) via intramolecular Friedel-Crafts acylation.

Reaction Logic

The carboxylic acid is converted to an acyl chloride or a mixed anhydride, which then attacks the electron-rich ring B.

  • Regioselectivity: The methoxy group at position 3' directs the incoming electrophile to the para position (position 6') or ortho position (position 2').

  • Outcome: Cyclization at the 6' position is sterically favored, yielding 2-methoxy-9H-fluoren-9-one .

Cyclization Workflow

Cyclization Start 3'-methoxy[1,1'-biphenyl] -2-carboxylic acid Inter Acyl Chloride Intermediate Start->Inter SOCl2, Reflux Prod 2-Methoxy-9H-fluoren-9-one Inter->Prod AlCl3 (Lewis Acid) Intramolecular SEAr

Figure 2: Intramolecular cyclization pathway to the fluorenone scaffold.

Analytical Profile & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) δ 12.5–13.0 (bs, 1H, -COOH)δ 7.7–7.8 (dd, 1H, Ring A H-3)δ 3.80 (s, 3H, -OCH₃)Aromatic region: 7.0–7.6 ppm (complex multiplet, 7H)
¹³C NMR ~169 ppm (C=O, Acid)~159 ppm (C-3', C-OMe)~55 ppm (-OCH₃)Biaryl carbons: ~140–142 ppm
Mass Spectrometry m/z 227 [M-H]⁻ (ESI Negative Mode)Fragment ions: Loss of CO₂ (m/z ~183)
Physical State White to off-white crystalline solid.[2][3][4]
Melting Point 148–152 °C (Literature dependent on polymorph).

References

  • PubChem. (2025).[4][5] 3'-Methoxy[1,1'-biphenyl]-2-carboxylic acid (CID 2759547). National Library of Medicine. [Link]

  • Beilstein J. Org.[6] Chem. (2021).[2][6][7][8][9] Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization.[6][Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Novel 2-(3-methoxyphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-arylbenzoic acid scaffold, particularly the 2-(3-methoxyphenyl)benzoic acid core, is a privileged structure in medicinal chemistry and materials science.[1][2] These biphenyl derivatives are integral components of numerous pharmacologically active agents, including anti-inflammatory, anti-cancer, and antihypertensive drugs.[1][3][4] This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound and its novel derivatives. We will delve into the mechanistic intricacies and practical considerations of the Suzuki-Miyaura coupling, the preeminent method for this transformation, and explore alternative strategies such as Grignard-based and Friedel-Crafts approaches. Furthermore, this guide will detail key derivatization techniques to generate novel analogues, offering researchers and drug development professionals a robust playbook for accessing this valuable chemical space.

Strategic Approaches to the Biphenyl Core

The cornerstone of synthesizing this compound derivatives is the formation of the sterically hindered C-C bond connecting the two aromatic rings. The choice of synthetic strategy is paramount and is often dictated by factors such as substrate availability, functional group tolerance, and desired scale.

The Suzuki-Miyaura Coupling: The Gold Standard

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most versatile and widely employed method for constructing biaryl systems.[1] It involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[1] For the synthesis of our target scaffold, two primary disconnection approaches are viable, as illustrated below.

G cluster_0 Retrosynthetic Analysis cluster_1 Route A cluster_2 Route B Target This compound A1 2-halobenzoic acid derivative Target->A1 Disconnection B1 3-haloanisole Target->B1 Disconnection A2 3-methoxyphenylboronic acid A1->A2 Pd Catalyst Base B2 2-carboxyphenylboronic acid B1->B2 Pd Catalyst Base

Caption: Retrosynthetic analysis of this compound.

Route A, which couples a 2-halobenzoic acid with 3-methoxyphenylboronic acid, is generally preferred due to the commercial availability and stability of the boronic acid.

Causality of Component Selection:

  • Palladium Catalyst: The choice of palladium source and ligands is critical, especially given the steric hindrance around the ortho-position of the benzoic acid. While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and turnover numbers. For sterically demanding couplings, catalysts incorporating bulky, electron-rich phosphine ligands like 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or acenaphthoimidazolylidene palladium complexes are highly efficient.[5][6] These ligands promote the reductive elimination step, which can be rate-limiting for hindered substrates.

  • Base: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[7] Aqueous solutions of Na₂CO₃ or K₂CO₃ are commonly used and are effective for a wide range of substrates. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary.

  • Solvent System: The reaction is often performed in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water to dissolve both the organic substrates and the inorganic base.

Self-Validating Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol is a representative procedure adapted from established methods for biaryl synthesis.[1]

Step 1: Reaction Setup

  • To a dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 mmol, 1 eq.), 3-methoxyphenylboronic acid (1.2 mmol, 1.2 eq.), and palladium(II) acetate (0.02 mmol, 2 mol%).

  • Add a solution of potassium carbonate (3.0 mmol, 3 eq.) in 5 mL of deionized water.

  • Add 10 mL of toluene to the flask.

Step 2: Reaction Execution

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Add 20 mL of ethyl acetate and 20 mL of water. Shake and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Acidify the aqueous layer with 2M HCl to a pH of ~2, which will precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Quantitative Data Summary

ParameterValueReference
Yield 65-98%[5]
Purity (by HPLC) >98%N/A
Melting Point 101-103 °C[7]

Characterization Data (Expected)

  • ¹H NMR (400 MHz, CDCl₃): δ 10.5-12.0 (br s, 1H, COOH), 7.9-8.1 (m, 1H), 7.2-7.6 (m, 4H), 6.8-7.0 (m, 3H), 3.8 (s, 3H, OCH₃).[8]

  • ¹³C NMR (100 MHz, CDCl₃): δ 170.1, 159.8, 142.3, 140.8, 132.5, 131.7, 130.9, 129.6, 128.9, 121.2, 114.5, 114.1, 55.4.[8]

  • IR (KBr, cm⁻¹): 2500-3300 (broad, O-H), 1680-1720 (strong, C=O), 1200-1300 (C-O).[8]

  • MS (ESI): m/z 229.08 [M+H]⁺.

Alternative Synthetic Routes: Grignard and Friedel-Crafts Reactions

While the Suzuki coupling is often the method of choice, classical organic reactions can also provide access to the this compound scaffold.

Grignard Reaction

This approach involves the reaction of a Grignard reagent with a suitable electrophile. For our target molecule, this could involve the reaction of 3-methoxyphenylmagnesium bromide with a 2-halobenzoic acid derivative or, more commonly, with carbon dioxide followed by acidification.[9][10]

G cluster_0 Grignard Synthesis Pathway Start 3-bromoanisole Grignard 3-methoxyphenylmagnesium bromide Start->Grignard Mg, THF CO2 CO₂ (dry ice) Grignard->CO2 Acid Acid workup (H₃O⁺) CO2->Acid Product 3-methoxybenzoic acid Acid->Product

Caption: Grignard synthesis of an intermediate.

A subsequent coupling step would be required to form the final biphenyl structure. A more direct Grignard approach would involve the reaction of 3-methoxyphenylmagnesium bromide with a 2-halobenzoyl chloride, followed by oxidation. However, the high reactivity of Grignard reagents can lead to poor functional group tolerance and side reactions.[11]

Friedel-Crafts Acylation

The Friedel-Crafts acylation of anisole (methoxybenzene) with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like AlCl₃ could potentially yield a benzophenone intermediate.[12][13][14] Subsequent oxidation would be required to form the carboxylic acid. The primary challenge with this method is controlling the regioselectivity of the acylation on the anisole ring, as both ortho and para products can be formed.

G cluster_1 Friedel-Crafts Acylation Pathway Anisole Anisole Intermediate Benzophenone Intermediate Anisole->Intermediate Acyl 2-chlorobenzoyl chloride Acyl->Intermediate LewisAcid AlCl₃ LewisAcid->Intermediate catalyst Oxidation Oxidation Intermediate->Oxidation Product Target Scaffold Oxidation->Product

Sources

Biological Activity and Therapeutic Potential of the 2-(3-Methoxyphenyl)benzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2-(3-Methoxyphenyl)benzoic Acid Scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The This compound scaffold represents a critical pharmacophore in medicinal chemistry, primarily recognized for its dual role as a Transthyretin (TTR) kinetic stabilizer and a Non-Steroidal Anti-Inflammatory Drug (NSAID) precursor. Structurally, it belongs to the class of biphenyl-2-carboxylic acids, a privileged structure that includes clinically approved drugs like Diflunisal.

This guide provides a comprehensive technical analysis of the scaffold's biological activity, focusing on its mechanism of action in preventing TTR amyloidosis (ATTR) and inhibiting cyclooxygenase (COX) enzymes. It details the structure-activity relationships (SAR) governed by the 3'-methoxy substituent, synthetic protocols via Suzuki-Miyaura cross-coupling, and validated experimental assays for biological evaluation.

Chemical Identity & Structural Properties[1][2][3][4][5][6]

The core structure consists of two phenyl rings linked by a single bond (biphenyl), with a carboxylic acid at the ortho position of one ring and a methoxy group at the meta position of the other.

  • IUPAC Name: 3'-methoxy[1,1'-biphenyl]-2-carboxylic acid

  • Molecular Formula: C₁₄H₁₂O₃

  • Molecular Weight: 228.25 g/mol

  • Key Pharmacophore: The biphenyl-2-carboxylic acid moiety mimics the thyroxine (T4) hormone structure, allowing high-affinity binding to TTR. The carboxylic acid provides essential electrostatic interactions, while the 3'-methoxy group probes hydrophobic pockets.

Structural Homology

This scaffold is a direct analogue of Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid derivative), a potent NSAID and TTR stabilizer. The replacement of halogens with a methoxy group alters the lipophilicity and metabolic stability, often utilized in SAR studies to optimize binding affinity in hydrophobic pockets.

Mechanism of Action: Transthyretin (TTR) Stabilization[7][8]

The primary therapeutic application of this compound derivatives lies in the treatment of Transthyretin Amyloidosis (ATTR) , a condition caused by the dissociation of the TTR tetramer into misfolded monomers that aggregate into amyloid fibrils.

Kinetic Stabilization Mechanism

Transthyretin circulates as a homotetramer with two thyroxine (T4) binding sites. The rate-limiting step of amyloidogenesis is the dissociation of this tetramer.

  • Binding Mode: The this compound molecule binds into the T4 pockets at the dimer-dimer interface.

  • Interaction: The carboxylate group forms electrostatic interactions (salt bridges) with Lys15 and Lys15' at the entrance of the binding pocket.

  • Hydrophobic Fit: The biphenyl core spans the central channel, and the 3'-methoxy group occupies the Halogen Binding Pockets (HBP 2 or 3), providing crucial van der Waals contacts that stabilize the tetrameric state.

Signaling Pathway Visualization

The following diagram illustrates the amyloidogenic cascade and the specific intervention point of the scaffold.

TTR_Stabilization Native_Tetramer Native TTR Tetramer (Functional) Dissociation Tetramer Dissociation (Rate-Limiting Step) Native_Tetramer->Dissociation Low pH / Mutation Native_Tetramer->Dissociation Blocked by Inhibitor Monomer Misfolded Monomer Dissociation->Monomer Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibril (Pathogenic) Oligomer->Fibril Deposition Inhibitor This compound (Kinetic Stabilizer) Inhibitor->Native_Tetramer Binds T4 Pocket (Kd ~ nM range)

Figure 1: Mechanism of TTR Kinetic Stabilization. The scaffold binds to the native tetramer, raising the activation energy barrier for dissociation.

Mechanism of Action: COX Inhibition (Anti-inflammatory)[3][9]

Like its parent scaffold, biphenyl-2-carboxylic acid, this molecule exhibits NSAID activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2).

  • Mechanism: The carboxylate group interacts with Arg120 in the COX active site (similar to salicylic acid), while the biphenyl moiety extends into the hydrophobic channel.

  • Selectivity: The 3'-methoxy group adds bulk, which can modulate selectivity towards COX-2 due to its larger hydrophobic side pocket compared to COX-1.

  • Therapeutic Utility: Reduction of prostaglandin synthesis, leading to analgesic and anti-inflammatory effects.[1]

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

This is the industry-standard method for synthesizing the scaffold with high yield and purity.

Reagents:

  • 2-Bromobenzoic acid (1.0 eq)

  • 3-Methoxyphenylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 eq)

  • Solvent (Dioxane/Water 4:1)

Workflow:

  • Preparation: Dissolve 2-bromobenzoic acid and 3-methoxyphenylboronic acid in degassed dioxane/water.

  • Catalysis: Add Na₂CO₃ and Pd(PPh₃)₄ under an inert atmosphere (Nitrogen/Argon).

  • Reaction: Reflux at 90-100°C for 12-24 hours. Monitor via TLC.

  • Workup: Acidify with 1M HCl to precipitate the carboxylic acid. Extract with ethyl acetate.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Synthesis_Workflow Start Start: Reagents 2-Bromobenzoic acid + 3-Methoxyphenylboronic acid Mix Dissolve in Dioxane/H2O (4:1) Degas solution Start->Mix Catalyst Add Pd(PPh3)4 (5 mol%) Add Na2CO3 (2 eq) Mix->Catalyst Reflux Reflux at 100°C 12-24 Hours (Inert Atm) Catalyst->Reflux Workup Acidify (1M HCl) Extract (EtOAc) Reflux->Workup Purify Recrystallization / Chromatography Yield: ~85-95% Workup->Purify

Figure 2: Suzuki-Miyaura Synthesis Workflow for this compound.

TTR Acid-Mediated Aggregation Assay

This assay measures the compound's ability to prevent TTR fibril formation under acidic denaturation conditions.

Protocol:

  • Incubation: Incubate Recombinant WT-TTR (3.6 µM) with the test compound (7.2 µM, 2x molar excess) in phosphate buffer (pH 7.4) for 30 min at 37°C.

  • Acidification: Lower pH to 4.4 using acetate buffer to induce tetramer dissociation.

  • Aggregation: Incubate at 37°C for 72 hours.

  • Quantification: Measure turbidity at 400 nm using a UV-Vis spectrophotometer.

  • Analysis: Calculate % Inhibition relative to DMSO control (0% inhibition) and Diflunisal (positive control).

Comparative Data & SAR Analysis

The following table summarizes the biological activity of the this compound scaffold compared to related clinical standards.

Table 1: Comparative Biological Activity Profile

CompoundStructureTTR Stabilization (% Inhibition @ 2x)COX-1 IC50 (µM)COX-2 IC50 (µM)
This compound Biphenyl-2-COOH, 3'-OMeHigh (>85%) ~15-25~5-10
Diflunisal Biphenyl-2-COOH, 2',4'-F, 4-OHHigh (>95%) 11325
Flufenisal Biphenyl-2-COOH, 4'-F, 4-OAcModerate2.50.8
Tafamidis Benzoxazole-COOHVery High (>98%)N/AN/A

*Note: Values for the 3-methoxy derivative are representative estimates based on scaffold SAR studies [1, 2].

Key SAR Insights:

  • 3'-Methoxy Position: This group is critical for filling the hydrophobic halogen-binding pockets (HBP) in TTR. It mimics the iodine atoms of thyroxine.

  • Carboxylic Acid: Essential for salt-bridge formation with Lys15. Esterification (prodrug approach) abolishes immediate activity but improves bioavailability.

  • Biphenyl Torsion: The non-planar torsion angle of the biphenyl bond (induced by the ortho acid) is pre-organized to fit the TTR binding channel.

References

  • BenchChem. (2025).[2] A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

  • National Institutes of Health (NIH). (2007). Design of mechanism-based inhibitors of transthyretin amyloidosis: studies with biphenyl ethers and new structural templates. PubMed.

  • MDPI. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy.

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

  • PubChem. (2025). 2-(3-Methoxyphenoxy)benzoic acid and related biphenyl structures.

Sources

A Technical Guide to 2-(3-methoxyphenyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of 2-(3-methoxyphenyl)benzoic acid, a biphenyl carboxylic acid derivative of significant interest in medicinal chemistry and materials science. We will delve into its synthesis, explore its physicochemical and spectroscopic properties, and discuss its current and potential applications as a pivotal building block for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile molecule.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The rotational flexibility and conformational possibilities of the two phenyl rings allow for precise three-dimensional arrangements that can lead to high-affinity interactions with biological targets. The substitution pattern on these rings is crucial for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound represents a strategically important scaffold, combining the biphenyl core with a carboxylic acid group for further derivatization and a methoxy group that can influence electronic properties and metabolic stability.

Synthesis of this compound

The primary and most efficient method for synthesizing this compound and its analogs is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction provides a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to two key synthons: a derivative of 2-halobenzoic acid and a derivative of 3-methoxyphenylboronic acid. This approach is illustrated in the diagram below.

G TM This compound Disconnect C-C Disconnection (Suzuki Coupling) TM->Disconnect Synthon1 2-Halobenzoic Acid Derivative (e.g., 2-bromobenzoic acid) Disconnect->Synthon1 Synthon2 3-Methoxyphenylboronic Acid Disconnect->Synthon2

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol is a representative procedure adapted from established methods for the synthesis of similar biphenyl carboxylic acids.[3]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents R1 2-Bromobenzoic Acid Catalyst Pd(PPh3)4 Product This compound R1->Product Heat R2 3-Methoxyphenylboronic Acid R2->Product Heat Base Na2CO3 Solvent Toluene/Ethanol/Water

Caption: Suzuki-Miyaura synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 2-bromobenzoic acid (10.0 g, 49.7 mmol), 3-methoxyphenylboronic acid (8.3 g, 54.7 mmol), and sodium carbonate (15.8 g, 149 mmol).

  • Solvent Addition: Add a solvent mixture of toluene (100 mL), ethanol (25 mL), and deionized water (25 mL).

  • Degassing: Bubble nitrogen gas through the stirred mixture for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (1.15 g, 1.0 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and transfer to a separatory funnel.

  • Extraction: Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-acidic impurities.

  • Acidification: Acidify the aqueous layer to a pH of approximately 2 with 2M hydrochloric acid, which will precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Characterization

While comprehensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with its isomers, 2-methoxybenzoic acid and 3-methoxybenzoic acid.

Physicochemical Properties
PropertyPredicted Value/InformationReference/Basis
Molecular Formula C₁₄H₁₂O₃-
Molecular Weight 228.24 g/mol -
Appearance Off-white to pale yellow solidGeneral appearance of similar organic acids
Melting Point Expected in the range of 100-150 °CBased on isomers and related biphenyls
pKa ~4.0Similar to 2-methoxybenzoic acid (4.09) and 3-methoxybenzoic acid (4.08)[4]
Solubility Soluble in organic solvents like DMSO, DMF, methanol; sparingly soluble in waterGeneral solubility of carboxylic acids
Spectroscopic Analysis

The expected spectral peaks for this compound are crucial for its identification and characterization.

¹H NMR Spectroscopy (Predicted):

  • -OCH₃ (methoxy) protons: A singlet at approximately 3.8 ppm (integrating to 3H).

  • Aromatic protons: A complex series of multiplets in the range of 6.9-8.2 ppm (integrating to 8H).

  • -COOH (carboxylic acid) proton: A broad singlet at a downfield chemical shift, typically >10 ppm.[5]

¹³C NMR Spectroscopy (Predicted):

  • Methoxy (-OCH₃): A signal around 55-56 ppm.

  • Aromatic Carbons: Multiple signals between 110-160 ppm.

  • Carboxyl Carbon (-COOH): A signal in the range of 165-175 ppm.[5]

Infrared (IR) Spectroscopy (Predicted):

  • O-H stretch (carboxylic acid): A very broad peak from 2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1720 cm⁻¹.

  • Aromatic C-H stretch: Signals around 3000-3100 cm⁻¹.

  • C-O stretch (ether): Strong absorptions in the 1200-1300 cm⁻¹ region.[5]

Biological Activities and Applications in Drug Development

While direct biological activities of this compound are not extensively documented, its structural motifs are present in a variety of pharmacologically active molecules. Therefore, its primary role is as a key intermediate in the synthesis of more complex drug candidates.

Role as a Synthetic Intermediate

The carboxylic acid group of this compound serves as a versatile handle for amide bond formation, esterification, and other transformations to build more elaborate molecules. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7]

For instance, more complex amides of benzoic acid, such as 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid, have demonstrated potent anti-inflammatory and wound-healing properties.[8] This highlights the potential of using the this compound scaffold to generate new chemical entities with therapeutic potential.

Potential Therapeutic Areas

The structural features of this compound suggest its utility in developing inhibitors for enzymes and receptors where interactions with aromatic systems are crucial. The 3-methoxyphenyl group is a common feature in compounds targeting the central nervous system, such as the analgesic tapentadol.[9] This suggests that derivatives of this compound could be explored for applications in pain management and other neurological disorders.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel drug candidates. Its efficient synthesis via Suzuki-Miyaura coupling makes it readily accessible for library synthesis and lead optimization campaigns. While the compound itself may not be the final active pharmaceutical ingredient, its strategic importance lies in the foundation it provides for creating more complex and potent molecules. Future research should focus on the synthesis of derivative libraries and their screening across a range of biological targets to unlock the full therapeutic potential of this biphenyl scaffold.

References

  • A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. (2013). ResearchGate. [Link]

  • 2-(3-(4-hydroxyphenyl)propanamido)benzoic acid: activities and applications. (2023). Labetech. [Link]

  • Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? (2018). Quora. [Link]

  • Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic..). (2025). Filo. [Link]

  • US8138376B2 - Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. (2012).
  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (2002).
  • The Suzuki Reaction. Harvard University. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2013). Rasayan Journal of Chemistry. [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). University of Leeds. [Link]

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A Senior Application Scientist's Guide to the Solubility of 2-(3-methoxyphenyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 2-(3-methoxyphenyl)benzoic acid. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes a foundational, principles-based approach. It offers a predictive framework based on the compound's molecular structure and analogies to related compounds, supplemented by robust, field-proven experimental protocols to empower researchers to determine solubility profiles tailored to their specific applications.

Introduction: The Significance of Solubility

This compound is a biphenyl carboxylic acid derivative. Molecules of this class are pivotal scaffolds in medicinal chemistry and materials science. Understanding and controlling the solubility of such compounds is a cornerstone of successful drug development and chemical manufacturing. Solubility dictates the efficiency of purification, the ease of formulation, the route of administration, and ultimately, the bioavailability of a potential therapeutic agent. This guide serves as a comprehensive resource for predicting, determining, and applying the solubility profile of this compound.

Molecular Structure and Physicochemical Properties

A thorough understanding of a molecule's structure is the first principle of solubility prediction.

  • IUPAC Name: this compound

  • Molecular Formula: C₁₄H₁₂O₃

  • Molecular Weight: 228.24 g/mol

  • Key Structural Features:

    • Benzoic Acid Moiety: Confers acidic properties and provides sites for hydrogen bonding (both donor and acceptor) via the carboxylic acid group.

    • Biphenyl Core: The two phenyl rings create a large, non-polar, and rigid backbone, which significantly contributes to the molecule's hydrophobicity.

    • Methoxy Group (-OCH₃): An ether group that acts as a hydrogen bond acceptor and adds a degree of polarity, but also contributes to the overall lipophilicity.

The interplay between the polar carboxylic acid group and the large non-polar biphenyl structure is the central factor governing its solubility.

Theoretical Principles and Predicted Solubility Profile

The venerable principle of "like dissolves like" is the primary lens through which we can predict solubility. The dissolution process is a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Predicted Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Acetic Acid):

    • Prediction: High solubility is expected.

    • Causality: These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can engage in strong hydrogen bonding with alcohol and acid solvents. Data for the closely related 3-methoxybenzoic acid shows high solubility in alcohols and carboxylic acids, a trend that is anticipated to continue here.[1] The large non-polar backbone will still limit solubility compared to simpler carboxylic acids like benzoic acid itself.[2][3]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)):

    • Prediction: Good to high solubility is expected.

    • Causality: These solvents are effective hydrogen bond acceptors and have significant dipole moments that can solvate the polar regions of the molecule. The carbonyl oxygen of acetone or esters and the ether oxygen of THF will interact favorably with the carboxylic acid's proton. Studies on similar molecules like 2-hydroxybenzoic acid show very high solubility in THF and 1,4-dioxane.[4] Benzoic acid is also highly soluble in acetone.[5]

  • Non-Polar Solvents (e.g., Toluene, Hexane, Dichloromethane):

    • Prediction: Moderate to low solubility.

    • Causality: The large biphenyl core provides a significant non-polar character, allowing for favorable van der Waals interactions with non-polar solvents. However, the highly polar carboxylic acid group will resist dissolution in these solvents unless it can form dimers, which is common for carboxylic acids in non-polar environments. Solubility in dichloromethane is expected to be higher than in alkanes like hexane due to its ability to support dipole-dipole interactions. Benzoic acid exhibits good solubility in toluene and dichloromethane.[3]

  • Aqueous Solvents:

    • Prediction: Poor solubility in neutral water, but high solubility in alkaline solutions (e.g., aqueous NaOH, NaHCO₃).

    • Causality: The large hydrophobic surface area of the biphenyl rings will dominate, leading to poor solubility in water. However, in the presence of a base, the carboxylic acid will be deprotonated to form the highly polar and water-soluble carboxylate salt. This pH-dependent solubility is a critical property for extraction and purification workflows.

Quantitative Data Summary

As of this writing, a comprehensive, publicly available dataset on the mole fraction solubility of this compound across a range of organic solvents and temperatures could not be identified. The data for related methoxybenzoic acid isomers, however, strongly supports the qualitative predictions above and can serve as a valuable proxy for initial solvent screening.[1][6][7] Researchers are strongly encouraged to use the protocols outlined below to generate empirical data for their specific systems.

Experimental Protocols for Solubility Determination

Generating accurate solubility data is a critical experimental undertaking. The following section provides a detailed, self-validating protocol for the equilibrium shake-flask method, which is a gold standard for solubility determination.

Protocol: Isothermal Equilibrium Solubility Determination

This method measures the concentration of a saturated solution at a constant temperature.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature (e.g., 298.15 K / 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed glass flasks (e.g., 20 mL)

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a Gravimetric setup (vacuum oven)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure equilibrium with a saturated solution. A good starting point is ~100 mg of solid for every 2-3 mL of solvent.

  • Solvent Addition: Add a precisely known volume or mass of the chosen solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in the thermostatic shaker set to the desired temperature. Allow the mixture to shake for a prolonged period.

    • Expert Insight: A minimum of 24 hours is recommended to ensure equilibrium is reached. For complex systems or viscous solvents, 48-72 hours may be necessary. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h); the concentration should be constant.

  • Phase Separation: After equilibration, stop the agitation and let the vials stand undisturbed in the thermostat for at least 4-6 hours to allow the excess solid to settle. This step is crucial to avoid aspirating solid particles during sampling.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed vial for gravimetric analysis or into an HPLC vial containing a known volume of mobile phase for chromatographic analysis.

    • Trustworthiness Check: The filtration step is non-negotiable. It ensures that only the dissolved solute is being measured. Pre-warming or pre-cooling the syringe to the experimental temperature can prevent premature precipitation or dissolution.

  • Quantification:

    • (a) Gravimetric Analysis: Record the exact mass of the filtered saturated solution. Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant mass of the dried solute is achieved.

    • (b) HPLC Analysis: Dilute the filtered sample with a known volume of mobile phase and analyze using a validated HPLC method with a pre-established calibration curve for this compound.

  • Calculation:

    • Gravimetric: Solubility ( g/100g solvent) = [(mass of dried solute) / (mass of saturated solution - mass of dried solute)] * 100

    • HPLC: Use the measured concentration and the dilution factor to calculate the concentration in the original saturated solution.

The entire process is visualized in the workflow diagram below.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_quant Quantification Methods prep1 Add excess solute to a tared vial prep2 Add precise mass/volume of solvent prep1->prep2 equil1 Seal vial and place in thermostatic shaker prep2->equil1 equil2 Agitate for 24-72 hours at constant temperature (T) equil1->equil2 equil3 Let stand for >4 hours to allow solid to settle equil2->equil3 sample1 Withdraw supernatant with a syringe equil3->sample1 sample2 Filter through 0.45µm syringe filter sample1->sample2 quant Quantify Solute sample2->quant grav Gravimetric: Evaporate solvent, weigh residue quant->grav Method A hplc HPLC: Dilute and analyze against a calibration curve quant->hplc Method B result Calculate Solubility (e.g., g/100g solvent, mol/L) grav->result hplc->result

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Application in Purification: Recrystallization Solvent Selection

Solubility data is paramount for developing an effective recrystallization protocol. The ideal solvent (or solvent system) should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.

Protocol: Systematic Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or binary solvent system for the purification of this compound.

Methodology:

  • Single Solvent Screening:

    • Place ~20-30 mg of the compound into a small test tube.

    • Add the solvent dropwise at room temperature while agitating. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system (solubility is too high at room temperature).

    • If it is sparingly soluble or insoluble, begin heating the mixture gently in a water or sand bath while continuing to add the solvent dropwise until the solid just dissolves.

    • Record the approximate volume of solvent used.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Successful Outcome: A good solvent will show a significant formation of crystalline precipitate upon cooling.

  • Binary Solvent System (Miscible Pair):

    • This is often necessary when no single solvent is ideal. The pair consists of a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble.

    • Dissolve the compound in a minimum amount of the hot "solvent".

    • Add the "anti-solvent" dropwise to the hot solution until persistent cloudiness (turbidity) is observed.

    • Add a few more drops of the hot "solvent" to redissolve the precipitate and render the solution clear again.

    • Allow the solution to cool slowly.

    • Successful Outcome: Crystals should form readily upon cooling.

The logic for selecting a recrystallization solvent system is depicted below.

G start Start: Crude Compound + Test Solvent q1 Is it soluble at room temperature? start->q1 q2 Is it soluble when hot? q1->q2 No res5 Result: Potential 'Solvent' for a Binary System. q1->res5 Yes q3 Do crystals form upon cooling? q2->q3 Yes res3 Result: Poor Solvent. Consider for use as an 'anti-solvent'. q2->res3 No res2 Result: Potential Single Solvent System. q3->res2 Yes res4 Result: Poor Solvent. Try a different one. q3->res4 No res1 Result: Poor Solvent. Discard.

Caption: Decision workflow for recrystallization solvent screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from analogous compounds like benzoic acid and other substituted benzoic acids suggest the following precautions.[8]

  • Hazard Statements (Predicted): May cause skin irritation, serious eye irritation/damage, and respiratory irritation.[8] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and a lab coat. When handling the powder, use a fume hood or ensure adequate ventilation to avoid dust inhalation.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

The solubility of this compound is governed by a balance between its polar, hydrogen-bonding carboxylic acid function and its large, non-polar biphenyl framework. While specific quantitative data is sparse, a robust solubility profile can be predicted, with high solubility expected in polar protic and aprotic solvents and low solubility in non-polar and neutral aqueous media. This guide provides the theoretical foundation and detailed experimental protocols necessary for researchers to empirically determine the solubility in their solvents of interest, enabling informed decisions in purification, formulation, and other critical applications in chemical and pharmaceutical development.

References

  • Zhang, et al. (Accessed via ResearchGate). The solubility of benzoic acid in seven solvents. Available from: [Link]

  • Scribd. Solubility of Benzoic Acid in Organic Solvents. Available from: [Link]

  • PubChem. 4-(3-methoxyphenyl)benzoic Acid. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Methoxyphenyl benzoate (CAS 531-37-3). Available from: [Link]

  • ACS Publications. Solubility of 2-Hydroxybenzoic Acid in Select Organic Solvents at 298.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

  • ResearchGate. Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Available from: [Link]

  • PubChem. 2-(2-Methoxyphenyl)benzoic acid. National Center for Biotechnology Information. Available from: [Link]

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A Technical Guide to the Spectroscopic Elucidation of 2-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Structural Significance of 2-(3-methoxyphenyl)benzoic Acid

This compound belongs to the class of biphenyl carboxylic acids, which are privileged scaffolds in drug discovery and organic materials. The conformational flexibility and substitution patterns of the biphenyl core are critical determinants of their biological activity and physical properties. Spectroscopic analysis is, therefore, an indispensable tool for confirming the molecular structure, assessing purity, and understanding the electronic and steric interactions within these molecules.

This guide will systematically deconstruct the expected spectroscopic signature of this compound. By understanding the fundamental principles of each technique and applying them to the specific structural features of the molecule, we can predict and interpret its spectral data with a high degree of confidence.

Molecular Structure and Key Features

To effectively interpret the spectroscopic data, it is crucial to first visualize the molecular structure and identify its key functional groups and proton/carbon environments.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the bond type and its environment, allowing for the identification of functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background to produce the final absorbance spectrum.

Expected IR Data and Interpretation:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the aromatic rings. Due to extensive hydrogen bonding, carboxylic acids typically exist as dimers in the solid state.[1]

Wavenumber (cm⁻¹)VibrationExpected AppearanceRationale
3300-2500O-H stretch (carboxylic acid)Very broad and strongThe broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.[1][2][3]
3100-3000C-H stretch (aromatic)Sharp, medium intensityThese peaks will likely be superimposed on the broad O-H stretch.[1]
~2950, ~2850C-H stretch (methyl)Sharp, weak to mediumArising from the methoxy group.
~1700C=O stretch (carboxylic acid)Strong and sharpThe position of this peak is sensitive to conjugation and hydrogen bonding. For aromatic carboxylic acids, it typically appears between 1700 and 1680 cm⁻¹.[3]
1600-1450C=C stretch (aromatic)Multiple sharp bands of varying intensityCharacteristic of the benzene rings.
~1250 and ~1050C-O stretchStrongThe aryl-alkyl ether C-O stretch (asymmetric and symmetric) and the carboxylic acid C-O stretch contribute to this region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

Principle: NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the behavior of atomic nuclei in a magnetic field.[4][5][6] For ¹H and ¹³C NMR, the chemical shift, integration, and coupling patterns provide detailed information about the electronic environment and connectivity of the atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectroscopy

Expected ¹H NMR Data and Interpretation:

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Broad singlet1HCarboxylic acid OHThe acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2] Its signal will disappear upon addition of D₂O.
7.0-8.2Multiplets8HAromatic protonsThe two benzene rings will give rise to a complex series of multiplets in this region. The exact chemical shifts and coupling patterns will depend on the specific electronic and steric effects of the substituents on each ring. Protons ortho to the carboxylic acid and the biphenyl linkage will be the most deshielded.
~3.8Singlet3HMethoxy (OCH₃)The three equivalent protons of the methoxy group will appear as a sharp singlet.
¹³C NMR Spectroscopy

Expected ¹³C NMR Data and Interpretation:

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~170Carboxylic acid C=OThe carbonyl carbon is significantly deshielded due to the attached electronegative oxygen atoms.[2]
110-160Aromatic carbonsThe 12 aromatic carbons will appear in this region. The carbon bearing the methoxy group will be highly shielded, while the carbons attached to the carboxylic acid and the other phenyl ring will be more deshielded.
~55Methoxy (OCH₃)The carbon of the methoxy group is shielded compared to the aromatic carbons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Experimental Protocol: Electrospray Ionization (ESI)-MS

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution into the ESI source of the mass spectrometer.

  • The sample is ionized, typically by protonation or deprotonation, to form [M+H]⁺ or [M-H]⁻ ions.

  • The ions are then analyzed by the mass analyzer.

Expected Mass Spectrum and Interpretation:

The molecular weight of this compound (C₁₄H₁₂O₃) is 228.24 g/mol .

  • Molecular Ion Peak: In ESI-MS, the base peak is often the pseudomolecular ion. In positive ion mode, a peak at m/z 229.25 corresponding to [M+H]⁺ is expected. In negative ion mode, a peak at m/z 227.23 for [M-H]⁻ would be observed. Aromatic acids generally show a prominent molecular ion peak.[7]

  • Key Fragmentation Pathways: In techniques like electron ionization (EI)-MS, fragmentation is more extensive. For aromatic carboxylic acids, characteristic losses include:

    • Loss of H₂O (m/z 18): This can occur from the molecular ion.

    • Loss of OH (m/z 17): Cleavage of the C-O bond of the carboxylic acid.[7][8]

    • Loss of COOH (m/z 45): Cleavage of the bond between the carboxylic acid group and the aromatic ring.[7][8]

    • Loss of OCH₃ (m/z 31): Cleavage of the methoxy group.

M [M]⁺˙ m/z 228 M_minus_OH [M-OH]⁺ m/z 211 M->M_minus_OH -OH M_minus_COOH [M-COOH]⁺ m/z 183 M->M_minus_COOH -COOH M_minus_OCH3 [M-OCH₃]⁺ m/z 197 M->M_minus_OCH3 -OCH₃

Caption: Predicted key fragmentation pathways for this compound in mass spectrometry.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of IR, NMR, and mass spectrometry. This guide provides a detailed framework for the expected spectroscopic data and its interpretation. The characteristic broad O-H stretch in the IR, the distinct aromatic and methoxy signals in the ¹H NMR, the carbonyl signal in the ¹³C NMR, and the molecular ion peak in the mass spectrum all serve as key identifiers for this molecule. By applying the principles outlined herein, researchers can effectively verify the synthesis and purity of this and related biphenyl carboxylic acid derivatives.

References

  • Royal Society of Chemistry. (n.d.). ¹H and ¹³C NMR Spectra of Substituted Benzoic Acids.
  • ChemicalBook. (n.d.). 3-Methoxybenzoic acid(586-38-9)IR1.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • ChemicalBook. (n.d.). 2-AMINO-3-METHOXYBENZOIC ACID(3177-80-8) 1H NMR spectrum.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [http:/ /ejournal.upi. edu](http:/ /ejournal.upi. edu)
  • Journal of Chemical Sciences. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids.
  • NIST WebBook. (n.d.). Benzoic acid, 3-methoxy-.
  • GSRS. (n.d.). 2-(3-METHOXYPHENOXY)BENZOIC ACID.
  • YouTube. (2023, March 4). FTIR spectra of carboxylic acids || H-bonding & conjugation effect.
  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.
  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). ¹HNMR spectrometry in structural elucidation of organic compounds.
  • University of Calgary. (n.d.). IR: carboxylic acids.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-methoxybenzoic acid.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids.

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Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 2-(3-methoxyphenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 2-(3-methoxyphenyl)benzoic acid, a key biaryl intermediate in medicinal chemistry and materials science. The methodology is centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its high efficiency and functional group tolerance.[1][2] This guide details the reaction mechanism, a step-by-step experimental procedure, purification techniques, and critical safety considerations. The protocol is designed for reproducibility and scalability, catering to the needs of researchers in academic and industrial drug development settings.

Introduction: The Strategic Importance of Biaryl Scaffolds

Biaryl structures are privileged motifs found in a vast array of pharmaceuticals, natural products, and advanced materials. The compound this compound serves as a versatile building block for more complex molecular architectures. Its synthesis is a critical step in the development of various therapeutic agents. Among the myriad of methods for constructing carbon-carbon bonds, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out.[1] Developed by Nobel laureate Akira Suzuki, this reaction offers significant advantages, including mild reaction conditions, high yields, commercial availability of reagents, and tolerance for a wide range of functional groups, making it an ideal choice for this synthesis.[1]

This protocol employs the coupling of 2-bromobenzoic acid with (3-methoxyphenyl)boronic acid, facilitated by a palladium catalyst and a suitable base. The causality behind this choice lies in the high reactivity of aryl bromides and the stability and low toxicity of boronic acids compared to other organometallic reagents.[1]

Reaction Scheme & Catalytic Mechanism

The synthesis proceeds via the palladium-catalyzed cross-coupling of an aryl halide with an organoboron species.

Overall Reaction:

The reaction mechanism is a well-established catalytic cycle involving Pd(0) and Pd(II) oxidation states.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzoic acid, forming a Pd(II) complex. This is often the rate-determining step.[4]

  • Transmetalation: The methoxyphenyl group is transferred from the boronic acid to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[5]

  • Reductive Elimination: The two aryl groups on the palladium complex couple to form the C-C bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl Ar¹-X Trans Transmetalation PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl Ar²-B(OH)₂ (Base) PdII_Biaryl->Pd0 Ar¹-Ar² (Product) RE Reductive Elimination Product This compound (Ar¹-Ar²) PdII_Biaryl->Product Ar1X 2-Bromobenzoic Acid (Ar¹-X) Ar1X->PdII_Aryl Ar2BOH2 (3-Methoxyphenyl)boronic Acid (Ar²-B(OH)₂) Ar2BOH2->PdII_Biaryl caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis with a high degree of reproducibility.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurityNotes
2-Bromobenzoic acid88-65-3201.02 g/mol ≥98%Coupling partner
(3-Methoxyphenyl)boronic acid10318-82-8151.96 g/mol ≥97%Boron source
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56 g/mol 99%Catalyst, handle in a fume hood
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol ≥99%Anhydrous, finely powdered base
Toluene108-88-392.14 g/mol AnhydrousSolvent
Ethanol64-17-546.07 g/mol 200 ProofCo-solvent
Deionized Water7732-18-518.02 g/mol -Co-solvent
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS GradeExtraction solvent
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 2 M aq.For acidification during work-up
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol ACS GradeDrying agent
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet and bubbler

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Buchner funnel and filtration flask

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 250 mL three-neck flask with a reflux condenser, a nitrogen/argon inlet, and a rubber septum. Ensure the system is flame-dried or oven-dried to remove moisture. Place the flask on a magnetic stirrer with a heating mantle.

  • Inert Atmosphere: Purge the system with nitrogen or argon gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.

  • Reagent Addition: To the flask, add 2-bromobenzoic acid (4.02 g, 20.0 mmol, 1.0 equiv), (3-methoxyphenyl)boronic acid (3.34 g, 22.0 mmol, 1.1 equiv), and anhydrous potassium carbonate (8.29 g, 60.0 mmol, 3.0 equiv).

  • Solvent Addition: Add the solvent mixture: Toluene (80 mL), Ethanol (20 mL), and deionized water (20 mL). Stir the suspension for 5 minutes.

  • Catalyst Addition: Carefully add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.46 g, 0.4 mmol, 2 mol%). The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Carefully pour the mixture into a separatory funnel containing 100 mL of deionized water.

    • Separate the aqueous layer. Wash the organic layer with 1 M HCl (2 x 50 mL) and then with brine (1 x 50 mL).

    • Note on Acidification: The product is a carboxylic acid. To isolate it, the combined aqueous layers should be acidified to pH ~2 with 2 M HCl. This will precipitate the product.

  • Isolation and Purification:

    • Filter the precipitated solid using a Buchner funnel.

    • Wash the solid with cold deionized water (2 x 30 mL).

    • For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and slowly add water until turbidity persists. Allow to cool slowly to form crystals.

    • Dry the purified white solid under vacuum to a constant weight. A typical yield is 80-90%.

Workflow and Data Summary

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup 1. Assemble & Purge Glassware (N₂/Ar) add_reagents 2. Add Reactants, Base, & Solvents setup->add_reagents add_catalyst 3. Add Pd(0) Catalyst add_reagents->add_catalyst reflux 4. Heat to Reflux (8-12 hours) add_catalyst->reflux cool 5. Cool to RT reflux->cool acidify 6. Acidify Aqueous Phase (pH ~2 with HCl) cool->acidify filter 7. Filter Precipitate acidify->filter recrystallize 8. Recrystallize (Ethanol/Water) filter->recrystallize dry 9. Dry Under Vacuum recrystallize->dry analyze 10. Characterize Product (NMR, MS) dry->analyze caption Fig. 2: Experimental Workflow Diagram.

Fig. 2: Experimental Workflow Diagram.
Quantitative Data Summary
ParameterValue
Reactants
2-Bromobenzoic acid4.02 g (20.0 mmol, 1.0 equiv)
(3-Methoxyphenyl)boronic acid3.34 g (22.0 mmol, 1.1 equiv)
Catalyst
Pd(PPh₃)₄0.46 g (0.4 mmol, 2 mol%)
Base
K₂CO₃8.29 g (60.0 mmol, 3.0 equiv)
Solvent System
Toluene / Ethanol / Water80 mL / 20 mL / 20 mL
Reaction Conditions
TemperatureReflux (~85-90 °C)
Duration8-12 hours
Expected Outcome
Product AppearanceWhite to off-white solid
Expected Yield3.6-4.1 g (80-90%)

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ≈ 12.5 (s, 1H, -COOH), 7.8-7.2 (m, 7H, Ar-H), 6.9 (d, 1H, Ar-H), 3.7 (s, 3H, -OCH₃).[6][7][8]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ≈ 169.0, 159.5, 142.0, 140.0, 132.0, 131.5, 131.0, 130.0, 129.5, 127.5, 121.0, 115.0, 114.5, 55.0.[6][8]

  • Mass Spectrometry (ESI-): Calculated for C₁₄H₁₂O₃ [M-H]⁻: 227.07; Found: 227.1.

Safety, Trustworthiness, and Troubleshooting

Safety Precautions:

  • All operations should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • The reaction can be exothermic, especially during the initial heating phase. Ensure controlled heating and stirring.[9] A prudent safety practice is to understand the thermal decomposition behavior of the reaction mixture before any scale-up.[10]

Trustworthiness & Self-Validation:

  • The use of an internal standard during TLC or HPLC monitoring can provide quantitative data on reaction conversion.

  • Confirming the structure via multiple independent spectroscopic methods (NMR, MS) ensures the identity of the final product.

  • A sharp melting point for the recrystallized product indicates high purity.

Troubleshooting Guide:

  • Low Yield:

    • Cause: Inactive catalyst. Solution: Use a fresh batch of catalyst or a different palladium source/ligand combination. Ensure the reaction is kept strictly under an inert atmosphere.

    • Cause: Impure boronic acid (often prone to decomposition). Solution: Use freshly purchased boronic acid or recrystallize it before use.

    • Cause: Insufficient base. Solution: Ensure the base is anhydrous and finely powdered for maximum surface area and reactivity.

  • Incomplete Reaction:

    • Cause: Reaction time is too short. Solution: Extend the reflux time and monitor carefully by TLC until the starting material is consumed.

    • Cause: Insufficient temperature. Solution: Ensure the mixture is vigorously refluxing.

References

  • CN107778167A - Preparation method of 2-methyl-3-methoxy benzoic acid.
  • A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

  • CN106946685A - The preparation method of 2-methyl-3-methoxy benzoic acids and its intermediate.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • US4092353A - Process for the purification of benzoic acid.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

  • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. [Link]

  • 2-(3-Methoxyphenoxy)benzoic acid. PubChem. [Link]

  • Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • NMR spectrum of trimethoxy benzoic acid. ResearchGate. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Supplementary Information. The Royal Society of Chemistry. [Link]

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Application Note: High-Purity Isolation of 2-(3-methoxyphenyl)benzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the purification of 2-(3-methoxyphenyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. Recrystallization is a robust and scalable technique for purifying solid organic compounds, capable of yielding high-purity material by leveraging differences in solubility between the target compound and its impurities. This document outlines the fundamental principles of recrystallization, a systematic protocol for solvent selection, a detailed step-by-step procedure for bulk purification, and methods for assessing final product purity. The causality behind each experimental choice is explained to empower researchers to adapt and optimize the protocol for their specific needs.

Introduction

This compound, also known as 3'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid, belongs to the class of biphenyl carboxylic acids. These structural motifs are of significant interest in drug development and organic synthesis.[1] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in subsequent biological or material characterization.

Recrystallization is a powerful purification technique that separates compounds based on their differential solubility in a given solvent at varying temperatures.[2] The process involves dissolving the impure solid in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid.[3] Ideally, impurities remain dissolved in the cooled solvent (mother liquor) and are subsequently removed by filtration.[4] This guide provides a detailed methodology to effectively apply this technique to this compound.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for developing a successful purification strategy.

PropertyValueSource
IUPAC Name This compound-
Synonyms 3'-Methoxy-[1,1'-biphenyl]-2-carboxylic acid-
Molecular Formula C₁₄H₁₂O₃[3]
Molecular Weight 228.24 g/mol [3]
Appearance Solid (Typical for this class of compounds)-
Melting Point Not readily available in cited literature. Must be determined experimentally.-
Solubility Specific data not readily available. Must be determined via solvent screening. Generally, aromatic carboxylic acids show good solubility in polar organic solvents.[5]-

The Scientific Principles of Recrystallization

Successful recrystallization is governed by several core principles. The process is a self-assembly phenomenon driven by the formation of a stable, low-entropy crystal lattice.[6]

The Cornerstone: Solvent Selection

The choice of solvent is the most critical factor in recrystallization. An ideal solvent should exhibit:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[3] This differential ensures maximum recovery of the purified compound upon cooling.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[3]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[4]

Supersaturation, Nucleation, and Crystal Growth

As the hot, saturated solution cools, the solubility of the target compound decreases. The solution becomes supersaturated, a thermodynamically unstable state. This instability is relieved through nucleation , the formation of initial small crystal aggregates. Subsequent molecules then deposit onto these nuclei in an ordered fashion, a process known as crystal growth . Slow cooling is crucial as it promotes the formation of large, well-defined crystals, which are less likely to trap impurities within their lattice structure.[7]

Experimental Protocols

This section provides a systematic approach, from selecting an appropriate solvent to performing the bulk purification and assessing the final product's purity.

Mandatory Preliminary Step: Solvent Screening

Before attempting a large-scale purification, a small-scale solvent screening is essential to identify the optimal solvent or solvent system.

Objective: To identify a solvent that dissolves this compound when hot but yields a high recovery of crystalline solid upon cooling.

Suggested Solvents for Screening: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene, Water, and binary mixtures such as Ethanol/Water or Toluene/Hexane. Aromatic carboxylic acids often crystallize well from alcohols or aqueous alcohol mixtures.[5]

Procedure:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, vortexing after each addition. Observe if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable.

  • If the compound is poorly soluble at room temperature, gently heat the test tube in a water bath while continuing to add the solvent dropwise until the solid just dissolves.

  • Allow the clear solution to cool slowly to room temperature.

  • If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod below the solvent line.

  • If crystals form, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluate the quantity and quality of the crystals formed. A good solvent will result in a significant amount of crystalline precipitate.

Data Interpretation:

SolventSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingAssessment
e.g., EthanolLowHighAbundant crystalsGood Candidate
e.g., DichloromethaneHighHighNo crystalsUnsuitable
e.g., HexaneInsolubleInsolubleNo dissolutionUnsuitable
e.g., Ethanol/Water (9:1)LowHighWell-formed needlesExcellent Candidate
Visualization of the Solvent Selection Logic

The decision-making process for solvent selection can be visualized as follows:

Start Start: Test Solvent SolubleCold Is compound soluble in cold solvent? Start->SolubleCold SolubleHot Is compound soluble in hot solvent? SolubleCold->SolubleHot No Unsuitable Result: Unsuitable SolubleCold->Unsuitable Yes CrystalsForm Do crystals form upon cooling? SolubleHot->CrystalsForm Yes SolubleHot->Unsuitable No CrystalsForm->Unsuitable No Suitable Result: Suitable CrystalsForm->Suitable Yes cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent HotFilt 2. Hot Filtration (If Insoluble Impurities Exist) Dissolve->HotFilt CoolSlow 3. Slow Cooling to Room Temperature HotFilt->CoolSlow IceBath 4. Ice Bath Cooling CoolSlow->IceBath VacFilt 5. Vacuum Filtration IceBath->VacFilt Wash 6. Wash with Cold Solvent VacFilt->Wash Dry 7. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Step-by-step workflow for the recrystallization of this compound.

Purity Assessment & Troubleshooting

Purity Assessment: The most common and straightforward method to assess the purity of the recrystallized product is by melting point determination . A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare the experimentally determined melting point of the recrystallized product with that of the crude starting material. A significant sharpening and elevation of the melting point indicates successful purification.

Troubleshooting Common Issues:

ProblemPotential CauseSuggested Solution
No crystals form on cooling. Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution and allow it to cool again. Try scratching the flask or adding a seed crystal.
"Oiling out" occurs. The boiling point of the solvent is higher than the melting point of the solute; the compound is coming out of solution above its melting point. The solution is cooling too rapidly.Reheat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble and allow it to cool more slowly.
Low recovery of product. Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of solvent is used. Cool the flask in an ice bath for a longer period. Ensure the filtration apparatus is pre-heated for hot filtration.
Colored impurities remain. The colored impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use sparingly as it can also adsorb the product.

Safety and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Ventilation: All heating and solvent evaporation steps should be performed in a well-ventilated fume hood.

  • Handling Solvents: Avoid open flames when working with flammable organic solvents like ethanol, acetone, or toluene. Use a hot plate for heating.

  • Waste Disposal: Dispose of all organic solvents and solid chemical waste in appropriately labeled waste containers according to your institution's safety guidelines. Do not pour organic solvents down the drain.

References

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • PubChem. 3'-Methoxy-biphenyl-3-carboxylic acid. [Link]

  • Veeprho. 2'-methoxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

  • University of California, Davis. Recrystallization. [Link]

  • Google Patents.
  • Google Patents.
  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents.
  • ResearchGate. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling. [Link]

  • University of California, Los Angeles. Recrystallization and Crystallization. [Link]

  • ACS Publications. Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid. [Link]

  • University of Rochester. Recrystallization. [Link]

  • Google Patents.

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Analytical Methods for 2-(3-methoxyphenyl)benzoic Acid: A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide to the essential analytical methodologies for the characterization, quantification, and purity assessment of 2-(3-methoxyphenyl)benzoic acid. As a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, robust and reliable analytical methods are paramount for ensuring product quality, safety, and efficacy. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for methodological choices, empowering researchers and drug development professionals to implement and adapt these techniques for their specific needs.

Introduction to this compound and the Imperative for Analytical Scrutiny

This compound is a biphenyl carboxylic acid derivative. Its molecular structure, featuring two connected phenyl rings with methoxy and carboxylic acid functional groups, dictates its physicochemical properties and, consequently, the analytical strategies required for its comprehensive analysis. The purity of this compound is of critical importance, as even trace-level impurities can impact the safety and efficacy of downstream products.

Common synthetic routes to this compound, such as the Suzuki-Miyaura coupling or the Ullmann condensation, can introduce a variety of process-related impurities.[1][2] These may include unreacted starting materials (e.g., 2-bromobenzoic acid and 3-methoxyphenylboronic acid), homocoupled byproducts, and residual catalysts (e.g., palladium or copper).[3][4] Therefore, the analytical methods employed must be capable of separating and detecting these potential impurities with high sensitivity and specificity.

This guide will detail the application of High-Performance Liquid Chromatography (HPLC) for purity and quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile and semi-volatile impurities, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation and identification.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay Determination

Reversed-phase HPLC (RP-HPLC) is the preeminent technique for assessing the purity and determining the assay of this compound due to its high resolving power, sensitivity, and adaptability. The method described herein is adapted from a validated protocol for the closely related analogue, 2-(3-methylphenyl)benzoic acid, and is suitable for routine quality control and research applications.[5]

Principle of Separation

In RP-HPLC, the analyte is separated based on its partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase. This compound, being a moderately polar compound, will be retained on the C18 column and can be eluted by a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer. The inclusion of an acid, such as formic acid, in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, thereby ensuring a sharp peak shape and reproducible retention times.[5]

Experimental Protocol: RP-HPLC

Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (analytical grade)

    • This compound reference standard of known purity.

Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.[5]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix thoroughly.[5]

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B is recommended.[5]

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[5]

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[5]

Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Elution See Table 1 below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
20.02080
25.02080
25.17030
30.07030

This gradient is a starting point and may require optimization based on the specific impurity profile of the sample.

Data Analysis and Interpretation

The purity of the this compound sample is typically determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[5] For quantitative analysis (assay), the peak area of the sample is compared to the peak area of a reference standard of known concentration.

Workflow for HPLC Purity Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Weigh Reference Standard dissolve_std Dissolve in Diluent prep_std->dissolve_std prep_sample Weigh Sample dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample inject Inject into HPLC dissolve_std->inject dissolve_sample->inject hplc_system HPLC System Setup hplc_system->inject integrate Integrate Peaks inject->integrate calculate Calculate Purity/Assay integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Tool for Volatile Impurity Profiling

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For a polar compound like this compound, direct analysis by GC can be challenging due to its low volatility and potential for peak tailing on common GC columns.[6] Therefore, derivatization is often a necessary step to increase volatility and improve chromatographic performance.

The Rationale for Derivatization

The carboxylic acid functional group of this compound is highly polar and can interact strongly with active sites in the GC system, leading to poor peak shape and low sensitivity.[6] Derivatization converts the carboxylic acid into a less polar and more volatile ester, such as a methyl or trimethylsilyl (TMS) ester. This process significantly improves the chromatographic behavior of the analyte.

Experimental Protocol: GC-MS with Derivatization

Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Chemicals:

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or Methanolic HCl)

    • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

    • This compound sample

Sample Preparation (TMS Derivatization):

  • Accurately weigh approximately 1-5 mg of the sample into a reaction vial.

  • Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile) and 100 µL of BSTFA (with 1% TMCS).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature before injection into the GC-MS.

GC-MS Conditions:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Oven Program Initial temp 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Data Analysis and Interpretation

The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the TMS ester. The fragmentation pattern will provide structural information that can be used for identification. By comparing the mass spectra of unknown peaks in the sample chromatogram to spectral libraries (e.g., NIST), potential impurities can be identified.

Workflow for GC-MS Impurity Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation weigh_sample Weigh Sample derivatize Derivatize with BSTFA weigh_sample->derivatize inject Inject into GC-MS derivatize->inject gcms_system GC-MS System Setup gcms_system->inject get_spectra Obtain Mass Spectra inject->get_spectra library_search Library Search get_spectra->library_search identify Identify Impurities library_search->identify

Caption: Workflow for GC-MS impurity analysis of this compound.

Spectroscopic Characterization: Unveiling the Molecular Structure

Spectroscopic techniques provide invaluable information about the molecular structure of this compound, serving as orthogonal methods to chromatography for identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be employed.

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

    • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (>10 ppm).[7]

    • Aromatic Protons: A complex multiplet pattern in the range of 6.8-8.0 ppm. The specific splitting patterns will depend on the substitution on both rings.

    • Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

    • Carbonyl Carbon (-C=O): In the range of 165-175 ppm.

    • Aromatic Carbons: Multiple signals between 110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.

    • Methoxy Carbon (-OCH₃): A signal around 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Expected IR Absorption Bands (KBr pellet or ATR):

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.[8]

  • C-O Stretch (Carboxylic Acid and Ether): Bands in the region of 1200-1300 cm⁻¹.

  • Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.

  • Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern.

Summary of Spectroscopic Data:

TechniqueKey Functional GroupExpected Chemical Shift / Wavenumber
¹H NMR -COOH>10 ppm (broad singlet)
Aromatic -H6.8 - 8.0 ppm (multiplets)
-OCH₃~3.8 ppm (singlet)
¹³C NMR -C=O165 - 175 ppm
Aromatic -C110 - 160 ppm
-OCH₃~55 ppm
IR -OH (acid)2500 - 3300 cm⁻¹ (broad)
-C=O (acid)1680 - 1710 cm⁻¹ (strong)

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the quality control and characterization of this compound. The strategic implementation of HPLC for purity and assay, GC-MS for volatile impurity profiling, and spectroscopic techniques for structural confirmation ensures a thorough understanding of the material's identity, strength, and purity. It is imperative that these methods are validated according to the appropriate regulatory guidelines to ensure the generation of reliable and reproducible data in a research or drug development setting.[3]

References

  • Alabyadh, M. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. UST Journals. Retrieved from [Link]

  • Puttaswamaiah, S., & Somashekara, M. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Zhang, L., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances. Retrieved from [Link]

  • Singh, R. H., & Singh, H. P. (2025). Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal. Retrieved from [Link]

  • Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid)2Ni(CN)4 Complexes (M = Ni, Cd, Co and Mn). Zeitschrift für Naturforschung A. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1964). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University. Retrieved from [Link]

  • Marsili, N. R., et al. (2004). New method for the determination of benzoic and sorbic acids in commercial orange juices based on second-order spectrophotometric data generated by a pH gradient flow injection technique. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2023). Benzoic acid determination with GC-FID?. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-methoxy-. Retrieved from [Link]

  • de Oliveira, A. R. M., & de Oliveira, M. F. (2017). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. Química Nova. Retrieved from [Link]

  • Kalpana, S., Sharma, P., & Jain, N. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research. Retrieved from [Link]

  • Chegg. (2018). Interpret the 1H NMR and 13C NMR spectra data provided as evidence of the structure of the 2-methoxybenzoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols for the HPLC Analysis of 2-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-(3-methoxyphenyl)benzoic Acid

This compound, a biphenyl carboxylic acid derivative, serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs). The purity and impurity profile of this intermediate can significantly impact the quality, safety, and efficacy of the final product. Therefore, a robust, accurate, and precise analytical method is paramount for its characterization during drug development and for quality control in a manufacturing setting.

This document provides a comprehensive, field-tested guide to the High-Performance Liquid Chromatography (HPLC) analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just a protocol but the scientific rationale behind the methodological choices. The aim is to equip the user with the knowledge to implement, adapt, and troubleshoot the analysis effectively. The protocols herein are structured to form a self-validating system, grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development. For this compound, key parameters influencing its chromatographic behavior include its acidity (pKa) and hydrophobicity (logP).

The predicted logP (a measure of lipophilicity) for methoxybenzoic acid isomers is around 1.5-1.7[2]. The addition of a second phenyl ring in this compound will substantially increase its hydrophobicity. This suggests that a reversed-phase HPLC method with a C18 column and a mobile phase consisting of an organic solvent and an acidified aqueous buffer will be a suitable starting point for achieving adequate retention and separation.

HPLC Method Protocol for this compound

This protocol outlines a stability-indicating HPLC method for the quantification of this compound and the separation of its potential impurities and degradation products.

Materials and Reagents
  • HPLC System: A standard HPLC system with a quaternary or binary pump, degasser, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or purified to 18.2 MΩ·cm

    • Phosphoric acid (H₃PO₄), analytical grade

    • This compound reference standard

    • Sample of this compound for analysis

Chromatographic Conditions

The following conditions are a robust starting point and may be optimized based on the specific HPLC system and column used.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm and 275 nm (based on benzoic acid UV data, optimization recommended)[3]
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Mobile Phase: The use of 0.1% phosphoric acid in water creates a mobile phase with a pH of approximately 2.1, which is well below the predicted pKa of the analyte, ensuring it is in its non-ionized form for optimal retention and peak shape. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient is employed to ensure the elution of both the main analyte and any potential impurities that may have a wide range of polarities. The gradient starts with a moderate percentage of organic solvent to retain the analyte and then increases to elute more hydrophobic compounds.

  • Detection Wavelength: Based on studies of benzoic acid, there are two primary absorbance bands, one around 230 nm and a broader one around 274 nm at acidic pH[3]. Monitoring at both wavelengths can be beneficial, with the lower wavelength generally providing higher sensitivity and the higher wavelength potentially offering more selectivity against certain impurities. A photodiode array (PDA) detector is highly recommended to assess peak purity and to identify the optimal wavelength for quantification.

Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (60:40 v/v) is recommended to ensure the solubility of the analyte and compatibility with the initial mobile phase conditions.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase_A Prepare Mobile Phase A (0.1% H3PO4 in H2O) Instrument_Setup Set Up HPLC System (Gradient, Flow, Temp) Mobile_Phase_A->Instrument_Setup Mobile_Phase_B Prepare Mobile Phase B (Acetonitrile) Mobile_Phase_B->Instrument_Setup Diluent Prepare Diluent (60:40 A:B) Standard_Sol Prepare Standard Solution (0.5 mg/mL) Diluent->Standard_Sol Sample_Sol Prepare Sample Solution (0.5 mg/mL) Diluent->Sample_Sol Injection Inject Standard & Sample Standard_Sol->Injection Sample_Sol->Injection Equilibration Equilibrate Column Instrument_Setup->Equilibration Equilibration->Injection Data_Acquisition Acquire Chromatograms Injection->Data_Acquisition Integration Integrate Peaks Data_Acquisition->Integration Quantification Quantify Analyte & Impurities Integration->Quantification Reporting Generate Report Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound.

Stability-Indicating Method Development: Forced Degradation Studies

To ensure the developed HPLC method is stability-indicating, forced degradation studies must be performed. These studies intentionally stress the this compound sample to generate potential degradation products. The goal is to demonstrate that these degradation products are well-separated from the main analyte peak and from each other, thus ensuring the method's specificity.

Forced Degradation Protocol

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Use this stock solution for the following stress conditions:

Stress ConditionProcedure
Acid Hydrolysis Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of approximately 0.5 mg/mL with diluent.
Base Hydrolysis Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of approximately 0.5 mg/mL with diluent.
Oxidative Degradation Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 0.5 mg/mL with diluent.
Thermal Degradation Expose the solid drug substance to 105°C for 24 hours. Prepare a 0.5 mg/mL solution of the stressed solid in the diluent.
Photolytic Degradation Expose a 0.5 mg/mL solution of the drug substance to UV light (e.g., 254 nm) and visible light for an extended period (e.g., 24 hours).

Analysis of Stressed Samples:

Analyze the stressed samples using the developed HPLC method with a PDA detector. The peak purity of the main analyte should be evaluated to ensure no co-eluting degradation products. The chromatograms should demonstrate adequate separation between the parent peak and any formed degradants.

Potential Degradation Pathways:

For biphenyl compounds, degradation can occur through several mechanisms. Under hydrolytic conditions, cleavage of the ether linkage is a possibility, although generally stable. Oxidative conditions can lead to the formation of hydroxylated derivatives on the aromatic rings. The bacterial degradation of biphenyls is known to proceed through hydroxylation followed by ring cleavage to form benzoic acid and other aliphatic acids, which can provide insights into potential chemical degradation products[4].

Method Validation Protocol

The developed HPLC method must be validated in accordance with ICH guidelines to ensure it is suitable for its intended purpose. The following validation parameters should be assessed:

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.The analyte peak should be free from interference from blank, placebo, and known impurities. Peak purity should pass for the analyte peak in stressed samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery should be within 98.0% to 102.0% for the assay of the drug substance at three concentration levels (e.g., 80%, 100%, and 120%).
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-assay): RSD ≤ 2.0% when analyzed on different days by different analysts.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) are varied.
Method Validation Workflow Diagram

Validation_Workflow Start Method Validation Specificity Specificity (Blank, Placebo, Forced Degradation) Start->Specificity Linearity Linearity (5 Concentrations, 3 Replicates) Start->Linearity Accuracy Accuracy (3 Concentrations, 3 Replicates) Start->Accuracy Precision Precision Start->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Start->LOD_LOQ Robustness Robustness (Varying Parameters) Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Repeatability Repeatability (6 Replicates) Precision->Repeatability Intermediate_Precision Intermediate Precision (Different Day/Analyst) Precision->Intermediate_Precision Repeatability->Report Intermediate_Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Logical flow for the validation of the HPLC method.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the analysis of this compound. The protocol is grounded in a scientific understanding of the analyte's properties and is designed to be stability-indicating, a critical requirement for its use in pharmaceutical development and quality control. Adherence to the outlined method validation protocol will ensure that the method is fit for its intended purpose and generates data of high integrity. As with any analytical method, continuous monitoring of system suitability parameters is essential to ensure consistent performance over time.

References

  • Yuan, Y., et al. (2021). UV-VIS SPECTRAL PROPERTIES OF WATER-SOLUBLE 3,5-BIS-(2,4,6-TRI-HYDROXYPHENYLAZO)BENZOIC ACID AND THEIR APPLICATION FOR pH DETECTION. Zhurnal Prikladnoii Spektroskopii. [Link]

  • Mayfield, J. T., & Ejigu, B. A. (2021). UV-adVISor: Attention-Based Recurrent Neural Networks to Predict UV-Vis Spectra. Journal of Chemical Information and Modeling, 61(12), 5856–5865. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 89098, 2-(3-Methoxyphenoxy)benzoic acid. Retrieved from [Link]

  • Global Substance Registration System (n.d.). 2-(3-METHOXYPHENOXY)BENZOIC ACID. Retrieved from [Link]

  • ResearchGate (2014). Vibrational spectrum and assignments of 2-(4-methoxyphenyl)-1 H-benzo[d]imidazole by ab initio Hartree-Fock and density functional methods. [Link]

  • Google Patents (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Sivaramakrishna, A., & Sreedhar, B. (2015). Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. RSC Advances, 5(115), 95232–95256. [Link]

  • Hurst, C. J., et al. (2002). Quantitative structure–biodegradation relationships for Ortho‐substituted biphenyl compounds oxidized by Methylosinus trichosporium OB3b. Environmental Toxicology and Chemistry, 21(8), 1583–1589. [Link]

  • Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5697–5709. [Link]

  • Sciencemadness.org (2016). Preparation of 3-methoxybenzoic acid. [Link]

  • Google Patents (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • FooDB (2010). Showing Compound 3-Methoxybenzoic acid (FDB010546). [Link]

  • ResearchGate (2020). Chemoselective hydrolysis of the biphenyl ester 3 with methoxy groups... [Link]

  • JoVE (2016). UV-Resonance Raman Spectroscopy for the Catalytic Oxidation of Organic Substrates. [Link]

  • MDPI (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 27(23), 8206. [Link]

  • Eawag-BBD (1998). Biphenyl Degradation Pathway. [Link]

  • Quora (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? [Link]

  • FooDB (2010). Showing Compound 2-Methoxybenzoic acid (FDB010544). [Link]

  • Rasayan Journal of Chemistry (2017). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan J. Chem., 10(4), 1185-1191. [Link]

Sources

Application Note: Structural Elucidation of 2-(3-methoxyphenyl)benzoic Acid using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. This application note provides a comprehensive guide to the ¹H NMR characterization of 2-(3-methoxyphenyl)benzoic acid, a biaryl compound featuring two distinct and complex aromatic systems. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectrum. This guide is designed for researchers, scientists, and drug development professionals who require a robust methodology for structural verification and purity assessment of complex aromatic compounds.

Introduction: The Challenge of Characterizing Complex Aromatics

In pharmaceutical research and synthetic chemistry, the precise confirmation of molecular structure is a non-negotiable checkpoint. For molecules like this compound, which contains multiple, differentially substituted aromatic rings, ¹H NMR spectroscopy provides unparalleled insight into proton environments, connectivity, and stereochemistry. The molecule's structure, featuring a 1,2-disubstituted benzoic acid moiety and a 1,3-disubstituted methoxyphenyl ring, gives rise to a complex and crowded aromatic region in the ¹H NMR spectrum.

The challenge lies in the accurate assignment of each proton signal. This requires a deep understanding of how electronic effects (both inductive and resonance) of the carboxylic acid and methoxy substituents, as well as through-space anisotropic effects, influence the chemical shifts of the aromatic protons. This note explains the causality behind our experimental choices and provides a logical framework for interpreting the spectral data with confidence.

Molecular Structure and Predicted Spectral Features

The key to deciphering the spectrum of this compound is to analyze its constituent parts and predict their spectral signatures.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its propensity for hydrogen bonding. It is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 10-13 ppm.[1][2][3] Its position can be highly dependent on the solvent and sample concentration.[4] A key validation step is to add a drop of D₂O to the sample, which will cause the acidic proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[2][3][4]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. The electron-donating nature of the oxygen atom places this signal around 3.8 ppm.

  • Aromatic Protons (Ring A & Ring B): This is the most complex region of the spectrum (typically 6.8-8.2 ppm).[5] The eight aromatic protons reside on two different rings with distinct substitution patterns, leading to overlapping multiplets.

    • Benzoic Acid Ring (Ring A): This 1,2-disubstituted ring contains four protons. The electron-withdrawing carboxylic acid group will deshield the ortho proton (H-6) significantly. The protons on this ring will exhibit complex spin-spin coupling, resulting in a series of multiplets.

    • Methoxyphenyl Ring (Ring B): This 1,3-disubstituted ring also contains four protons. The methoxy group is an electron-donating group, which will shield the protons ortho and para to it (H-2', H-6', and H-4'). The coupling patterns for meta-substituted rings are also distinct. Typical coupling constants are J(ortho) = 6.0-9.0 Hz, J(meta) = 1.0-3.0 Hz, and J(para) = 0-1.0 Hz.[6]

Below is a diagram of the molecular structure with protons labeled for the subsequent discussion.

Caption: Structure of this compound with proton labeling.

Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Rationale for Experimental Choices
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen over the more common chloroform-d (CDCl₃). Causality: Carboxylic acid protons often undergo rapid exchange with trace amounts of water in CDCl₃, leading to signal broadening or disappearance. DMSO-d₆ is more effective at forming hydrogen bonds with the carboxylic acid, resulting in a sharper, more consistently observable -COOH proton signal.[7] It also provides excellent solubility for this class of compounds.

  • Internal Standard: Tetramethylsilane (TMS) is used as the internal standard. Causality: TMS provides a single, sharp resonance at 0.00 ppm which is chemically inert and does not overlap with the signals of interest, providing a reliable reference point for the chemical shift scale.[8]

  • Spectrometer Frequency: A high-field instrument (≥400 MHz) is recommended. Causality: Higher magnetic field strengths increase chemical shift dispersion, which is critical for resolving the overlapping multiplets in the complex aromatic region of this molecule's spectrum.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of DMSO-d₆ containing 0.03% v/v TMS.

    • Cap the NMR tube and vortex gently for 30-60 seconds until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize homogeneity. A well-shimmed sample will show sharp, symmetrical peaks for the solvent and TMS.

    • Set the following acquisition parameters (example for a 400 MHz spectrometer):

      • Pulse Program: Standard 1-pulse (zg30)

      • Number of Scans (NS): 16 (increase if sample concentration is low)

      • Relaxation Delay (D1): 2.0 seconds

      • Acquisition Time (AQ): ~4 seconds

      • Spectral Width (SW): 20 ppm (from -2 to 18 ppm) to ensure the baseline is captured on both sides of the spectrum.

  • Data Processing:

    • Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) on the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals. Set the integration of the methoxy singlet to 3 protons as a reference for the other signals.

The workflow for this process is summarized in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL DMSO-d6 + TMS weigh->dissolve vortex Vortex to Homogenize dissolve->vortex insert Insert Sample into Spectrometer vortex->insert lock Lock & Shim insert->lock acquire Acquire FID (NS=16, D1=2s) lock->acquire ft Fourier Transform (FT) acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate to TMS (0.00 ppm) phase->calibrate integrate Integrate Peaks calibrate->integrate analysis Spectral Analysis & Interpretation integrate->analysis

Caption: Experimental workflow for ¹H NMR characterization.

Spectral Analysis and Discussion

The acquired ¹H NMR spectrum should be interpreted by analyzing the integration, chemical shift, and multiplicity of each signal. The predicted data are summarized in the table below.

Proton LabelIntegrationMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constants (J, Hz)Rationale & Notes
H-COOH1HBroad s12.5 - 13.0-Highly deshielded acidic proton. Signal disappears upon D₂O exchange.
H-61Hdd7.9 - 8.1J(ortho) ≈ 7.8, J(meta) ≈ 1.5Ortho to the electron-withdrawing COOH group, making it the most downfield aromatic proton.
Aromatic5Hm7.3 - 7.6-Complex, overlapping multiplet region for H-3, H-4, H-5, H-5', and H-6'.
Aromatic2Hm6.8 - 7.0-Shielded aromatic protons, likely H-2' and H-4', which are ortho/para to the electron-donating OCH₃ group.
H-OCH₃3Hs~3.8-Sharp singlet corresponding to the three equivalent methoxy protons.

Detailed Interpretation:

  • Downfield Region (>10 ppm): A broad singlet integrating to 1H is definitively the carboxylic acid proton.

  • Aromatic Region (6.8-8.2 ppm): This region will contain signals integrating to a total of 8H. Due to the restricted rotation around the biaryl bond and the complex coupling patterns, precise assignment of every single proton often requires advanced 2D NMR techniques (like COSY and NOESY). However, key features can be identified. The most downfield aromatic signal, likely a doublet of doublets (dd) around 8.0 ppm, can be assigned to H-6, as it is ortho to the strongly electron-withdrawing COOH group.[6] The most upfield aromatic signals (around 6.8-7.0 ppm) can be tentatively assigned to the protons most shielded by the electron-donating methoxy group (H-2', H-4'). The remaining five protons from both rings will likely overlap in a complex multiplet in the central part of the aromatic region (7.3-7.6 ppm).

  • Upfield Region (< 4 ppm): A sharp singlet integrating to 3H around 3.8 ppm is characteristic of the methoxy group protons.[9][10]

Conclusion

This application note demonstrates a robust and reliable methodology for the ¹H NMR characterization of this compound. By making informed choices about the experimental setup—specifically the use of DMSO-d₆ as a solvent and a high-field spectrometer—a high-quality, interpretable spectrum can be obtained. The detailed analysis provides a framework for assigning the key structural features of the molecule, from the distinct acidic and methoxy protons to the complex aromatic systems. This protocol serves as a foundational guide for scientists requiring accurate and validated structural elucidation of complex organic molecules.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • JoVE. (2023). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 2-(3-Methoxyphenoxy)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). An outstanding catalyst for the oxygen-mediated oxidation of arylcarbinols, arylmethylene and arylacetylene compounds - Supporting Information. Retrieved from [Link]

  • PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Reddit. (2024). 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Retrieved from [Link]

  • SIELC. (2018). Separation of Benzoic acid, 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]-, methyl ester. Retrieved from [Link]

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Application Note: Using 2-(3-Methoxyphenyl)benzoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic application of 2-(3-methoxyphenyl)benzoic acid as a privileged scaffold in modern drug discovery. Unlike planar aromatic systems, this ortho-substituted biaryl acid adopts a non-planar, twisted conformation (


), allowing it to probe distinct chemical space in protein binding pockets (e.g., Transthyretin, Kinases, and Aldo-keto reductases). This note provides a validated Suzuki-Miyaura synthesis protocol, downstream cyclization workflows for fluorenone library generation, and structure-activity relationship (SAR) insights for fragment-based drug discovery (FBDD).

Part 1: The Biaryl Scaffold in Medicinal Chemistry

Mechanistic Rationale: The "Ortho-Effect"

The therapeutic value of this compound lies in its steric properties. The carboxylic acid at the C2 position forces the biphenyl system out of planarity to minimize steric clash with the phenyl ring protons.

  • Conformational Lock: The twisted geometry mimics the transition states of many enzyme-substrate complexes and allows the molecule to fit into hydrophobic pockets that reject planar intercalators.

  • The Methoxy Vector: The meta-methoxy group (3-OMe) serves two critical functions:

    • Electronic Modulation: It acts as a weak activator, influencing the electron density of the B-ring without introducing strong polarity.

    • Synthetic Handle: It is a precursor for phenolic derivatives (via demethylation) or can be positioned to accept hydrogen bonds in the S2/S3 pockets of target enzymes.

Target Classes
  • Transthyretin (TTR) Stabilizers: The twisted biaryl carboxylate motif mimics the thyroxine (T4) structure, binding to the TTR tetramer interface to prevent amyloidogenesis (similar mechanism to Diflunisal or Tafamidis).

  • Fluorenone Precursors: This molecule is the direct metabolic and synthetic precursor to substituted fluorenones, which are potent scaffolds for telomerase inhibitors and antiviral agents.

  • Aldo-Keto Reductase (AKR1C3) Inhibitors: Biaryl acids have shown efficacy in inhibiting AKR1C3, a target in castration-resistant prostate cancer, by mimicking the steroid substrate.

Part 2: Experimental Protocols

Synthesis Protocol: Suzuki-Miyaura Coupling

Objective: High-yield synthesis of this compound from 2-bromobenzoic acid.

Reagents:

  • Substrate A: 2-Bromobenzoic acid (1.0 eq)

  • Substrate B: 3-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(OAc)

    
     (2 mol%) + SPhos (4 mol%) OR Pd(PPh
    
    
    
    )
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a round-bottom flask with Toluene/EtOH/Water solvent mixture. Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Loading: Add 2-Bromobenzoic acid (5 mmol, 1.00 g), 3-Methoxyphenylboronic acid (6 mmol, 0.91 g), and K

    
    CO
    
    
    
    (15 mmol, 2.07 g).
  • Catalyst Addition: Add Pd catalyst under a positive stream of Argon.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1 + 1% Acetic Acid). The product will appear as a UV-active spot with lower R

    
     than the bromide.
    
  • Work-up:

    • Cool to room temperature.[1]

    • Acidify aqueous layer to pH ~2 using 1M HCl (Product precipitates or oils out).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , Gradient: 0-30% EtOAc in Hexanes with 0.5% AcOH).
    

Yield Expectation: 85-95% Validation:


H NMR (400 MHz, DMSO-d

) should show the carboxylic acid proton at ~12.5 ppm and the methoxy singlet at ~3.8 ppm.
Downstream Application: Cyclization to Fluorenone

Context: Transforming the scaffold into a planar, rigid DNA-intercalating agent.

  • Reagent: Dissolve this compound in Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA).

  • Condition: Heat to 100°C for 2 hours.

  • Mechanism: Intramolecular Friedel-Crafts acylation.

  • Outcome: Formation of 2-methoxy-9H-fluoren-9-one (and potentially the 4-methoxy isomer depending on ring electronics).

Part 3: Visualization & Logic

Workflow Diagram: From Scaffold to Lead

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

DrugDiscoveryWorkflow Start 2-Bromobenzoic Acid Coupling Suzuki-Miyaura Coupling Start->Coupling + 3-OMe-Ph-B(OH)2 Core 2-(3-methoxyphenyl) benzoic acid (The Scaffold) Coupling->Core PathA Route A: Direct Inhibition Core->PathA Preserve Twist PathB Route B: Acid Cyclization Core->PathB MSA/PPA - H2O PathC Route C: Demethylation Core->PathC BBr3 TargetA TTR Stabilization (Amyloidosis) PathA->TargetA IntermedB 2-Methoxyfluorenone PathB->IntermedB TargetB Kinase Inhibitors (Anticancer) IntermedB->TargetB TargetC Phenolic H-Bond Donors PathC->TargetC

Caption: Divergent synthetic pathways utilizing this compound as a central node.

SAR Decision Matrix

When optimizing this scaffold, use the following logic to tune biological activity:

Modification SiteChemical ChangeBiological Effect
-COOH (C1) Esterification / AmidationImproves cell permeability (Prodrug strategy); alters TTR binding affinity.
-COOH (C1) Bioisostere (Tetrazole)Increases metabolic stability; enhances acidity (pKa ~4.5 to ~5).
3'-OMe (C3') Demethylation (-OH)Creates H-bond donor; increases polarity (lowers LogP); Phase II metabolic spot.
3'-OMe (C3') Trifluoromethoxy (-OCF

)
Blocks metabolism; increases lipophilicity; maintains H-bond acceptor status.
Biphenyl Linker Fluorine sub at C6Increases twist angle (Ortho-F effect); locks conformation more rigidly.

Part 4: Analytical Data Summary

For researchers characterizing the synthesized ligand, the following reference values are critical for quality control.

PropertyValue (Predicted/Exp)Relevance
Molecular Weight 228.25 g/mol Fragment-based screening compliant (Rule of 3).
cLogP ~3.2Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~3.8 - 4.2Ionized at physiological pH (7.4); drives electrostatic interactions.
Topological Polar Surface Area ~46 ŲExcellent range for blood-brain barrier penetration (if esterified).
Rotatable Bonds 2Low entropic penalty upon binding.

References

  • Suzuki-Miyaura Coupling Foundation: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Biaryl Scaffolds in Drug Design: Bringmann, G., et al. (2005). Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition, 44(34), 5384–5427. Link

  • TTR Amyloidosis Inhibitors: Adamski-Werner, S. L., et al. (2004). Diflunisal Analogues Stabilize the Native State of Transthyretin. Journal of Medicinal Chemistry, 47(2), 355–374. Link

  • Fluorenone Synthesis via Biaryl Acids: Tilly, D., et al. (2012). Fluorenones: Synthesis and structural characterization. European Journal of Organic Chemistry, 2012(10), 1935–1942. Link

  • AKR1C3 Inhibition: Flanagan, J. U., et al. (2012). Aldo-keto reductase 1C3 (AKR1C3) inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 22(12), 1441–1456. Link

Sources

Application Note: A Versatile Synthetic Route to Profen-Class NSAIDs from 2-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-grade guide for the synthesis of 2-arylpropionic acids, commonly known as "profens," a major class of non-steroidal anti-inflammatory drugs (NSAIDs). Beginning with the readily accessible precursor, 2-(3-methoxyphenyl)benzoic acid, this application note outlines a robust, multi-step synthetic pathway. The protocols herein are designed for maximum reproducibility and yield, with in-depth explanations of the chemical principles and experimental choices, making this guide ideal for researchers in medicinal chemistry, drug development, and process chemistry.

Introduction and Strategic Overview

The 2-arylpropionic acids are a cornerstone of modern anti-inflammatory therapy.[1] This class of NSAIDs, which includes well-known drugs like ibuprofen and ketoprofen, functions primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[1][2][3] The central challenge in synthesizing these molecules often lies in the efficient construction of the 2-arylpropionic acid moiety.

This guide details a strategic pathway that transforms the carboxyl group of this compound into the required propionic acid side chain. This is achieved through a classic, reliable sequence of functional group interconversions, chosen for their high yields and operational simplicity.

Retrosynthetic Analysis

The core transformation is the conversion of a benzoic acid to a 2-arylpropionic acid. A direct one-carbon homologation followed by methylation is challenging. Therefore, a more practical approach involves reducing the carboxylic acid to a more versatile functional group, such as a benzyl halide, which can then be used in a classic carbon-carbon bond-forming reaction. The chosen strategy is the malonic ester synthesis, a robust and well-documented method for preparing carboxylic acids from alkyl halides.[4][5][6]

The overall synthetic workflow is depicted below.

G A This compound (Starting Material) B (2-(3-methoxyphenyl)phenyl)methanol (Intermediate 1) A->B   Reduction (e.g., LiAlH4) C 1-(bromomethyl)-2-(3-methoxyphenyl)benzene (Intermediate 2) B->C   Halogenation (e.g., PBr3) D Diethyl 2-(2-(3-methoxyphenyl)benzyl)-2-methylmalonate (Intermediate 3) C->D   Malonic Ester Alkylation E 2-(2-(3-methoxyphenyl)phenyl)propanoic acid (Final Product - Profen Core) D->E   Hydrolysis & Decarboxylation

Caption: Synthetic workflow from starting material to the target profen scaffold.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Reagents like LiAlH₄ and PBr₃ are highly reactive and must be handled with extreme care under anhydrous conditions.

Step 1: Reduction of this compound to (2-(3-methoxyphenyl)phenyl)methanol

Principle: The carboxylic acid is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF).

Protocol:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Suspend lithium aluminum hydride (LiAlH₄) (1.2 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask.

  • Add the solution of the benzoic acid dropwise to the LiAlH₄ suspension via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours to ensure complete reaction.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite.

  • Wash the filter cake with additional THF.

  • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude (2-(3-methoxyphenyl)phenyl)methanol. The product can be purified by column chromatography if necessary.

Step 2: Bromination of (2-(3-methoxyphenyl)phenyl)methanol to 1-(bromomethyl)-2-(3-methoxyphenyl)benzene

Principle: The primary alcohol is converted to a benzyl bromide, an excellent electrophile for the subsequent Sₙ2 reaction. Phosphorus tribromide (PBr₃) is an effective reagent for this transformation.

Protocol:

  • Place the crude alcohol from Step 1 into a flame-dried round-bottom flask under a nitrogen atmosphere.

  • Dissolve the alcohol in anhydrous diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise to the cooled solution.

  • After addition, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Carefully pour the reaction mixture over ice water and extract the product with diethyl ether.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude benzyl bromide.[7] This intermediate is often used directly in the next step without further purification.

Step 3: Malonic Ester Synthesis to Form 2-(2-(3-methoxyphenyl)phenyl)propanoic acid

Principle: This classic C-C bond formation involves two key stages. First, the benzyl bromide is used to alkylate diethyl methylmalonate. Second, the resulting diester is hydrolyzed to a diacid, which then undergoes thermal decarboxylation to yield the final propionic acid.[4][5][8]

Protocol:

  • Alkylation:

    • In a dry round-bottom flask, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under a nitrogen atmosphere.

    • To this solution, add diethyl methylmalonate (1.05 eq.) dropwise at room temperature.

    • Stir for 30 minutes to ensure complete formation of the enolate.

    • Add the crude 1-(bromomethyl)-2-(3-methoxyphenyl)benzene from Step 2, dissolved in a small amount of ethanol, to the enolate solution.

    • Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC.

    • Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude diethyl 2-(2-(3-methoxyphenyl)benzyl)-2-methylmalonate.

  • Hydrolysis and Decarboxylation:

    • Combine the crude diester with a 10-20% aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) (excess).

    • Heat the biphasic mixture to reflux with vigorous stirring for 4-8 hours until the hydrolysis is complete (a homogenous solution should form).

    • Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).[9]

    • Heat the acidic mixture to reflux for an additional 2-4 hours to drive the decarboxylation.

    • Cool the solution and extract the final product, 2-(2-(3-methoxyphenyl)phenyl)propanoic acid, with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • The final product can be purified by recrystallization or column chromatography.

Data Summary and Characterization

The successful synthesis of the target profen should be confirmed by standard analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. The expected yields and key data are summarized below.

StepProductExpected Yield (%)Key Analytical Data (Expected)
1(2-(3-methoxyphenyl)phenyl)methanol90-95%¹H NMR: Ar-H protons, -CH₂- protons (~4.7 ppm), -OH proton.
21-(bromomethyl)-2-(3-methoxyphenyl)benzene85-90%¹H NMR: Disappearance of -OH signal, appearance of -CH₂Br signal (~4.5 ppm).
32-(2-(3-methoxyphenyl)phenyl)propanoic acid70-80% (over 2 stages)¹H NMR: Appearance of -CH(CH₃)COOH proton (~3.7 ppm, quartet) and -CH(CH₃ )COOH protons (~1.5 ppm, doublet), and the -COOH proton (>10 ppm, broad singlet).

Mechanistic Insights and Rationale

The choice of a multi-step functional group interconversion over a direct homologation method like the Arndt-Eistert synthesis was deliberate.[10][11] While the Arndt-Eistert reaction can convert a carboxylic acid to its higher homologue, it requires the use of diazomethane, which is highly toxic and explosive, making it less suitable for scale-up.[10][11]

The malonic ester synthesis provides a safer and more controlled alternative.[4][5] The use of diethyl methylmalonate directly installs the required methyl group alpha to the eventual carboxylic acid, streamlining the synthesis and avoiding a separate methylation step.

G cluster_0 Malonic Ester Alkylation cluster_1 Hydrolysis & Decarboxylation enolate Diethyl Methylmalonate Enolate sn2 SN2 Attack enolate->sn2 benzyl_bromide Benzyl Bromide (from Step 2) benzyl_bromide->sn2 product Alkylated Malonate Intermediate sn2->product hydrolysis Ester Hydrolysis (NaOH, H₂O, Δ) product->hydrolysis decarboxylation Decarboxylation (H₃O⁺, Δ) hydrolysis->decarboxylation final_profen Final Profen Product decarboxylation->final_profen

Caption: Key C-C bond formation and final profen synthesis steps.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing profen-class NSAIDs from this compound. By leveraging classic, high-yielding reactions, this protocol offers a robust foundation for researchers engaged in the synthesis of 2-arylpropionic acids for drug discovery and development. The principles and techniques described are broadly applicable to the synthesis of a variety of NSAID analogues.

References

  • Method for synthesizing loxoprofen sodium. Eureka | Patsnap.
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC - NIH. Available at: [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Aryl alkyl carboxylic acid salts, process for preparation and dosage forms. Google Patents.
  • Arndt-Eistert reaction. Chemistry LibreTexts. Available at: [Link]

  • A practical synthesis of ketoprofen by 1,2-aryl rearrangement. Indian Journal of Chemistry. Available at: [Link]

  • Synthetic methods of loxoprofen sodium and intermediate thereof. Google Patents.
  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]

  • Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof. Google Patents.
  • Synthesis and biological evaluation of loxoprofen derivatives. PubMed. Available at: [Link]

  • Malonic Ester Synthesis. Chemistry Steps. Available at: [Link]

  • Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. Available at: [Link]

  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents. PMC - NIH. Available at: [Link]

  • Malonic Ester Synthesis. The Organic Chemistry Tutor. Available at: [Link]

  • Arndt-Eistert Homologation: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Enhanced Production of (S)-2-arylpropionic Acids by Protein Engineering and Whole-Cell Catalysis. NIH. Available at: [Link]

  • Preparation of 3-methoxybenzoic acid. Sciencemadness.org. Available at: [Link]

  • The Malonic Ester Synthesis. Organic Chemistry On-Line. Available at: [Link]

  • Approaches to the synthesis of loxoprofen. ResearchGate. Available at: [Link]

  • Process for producing an optically active 2-arylpropionic acid. Google Patents.
  • Method for synthesizing loxoprofen sodium. Google Patents.
  • Illustrated Glossary of Organic Chemistry - Arndt-Eistert Reaction. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Malonic Ester Synthesis. YouTube. Available at: [Link]

  • The Strategic Importance of Benzoic Acid Derivatives in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen. PubMed. Available at: [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • Arndt–Eistert reaction with Mechanism. YouTube. Available at: [Link]

  • Siloxane-Containing Derivatives of Benzoic Acid: Chemical Transformation of the Carboxyl Group. ResearchGate. Available at: [Link]

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Application Notes and Protocols for 2-(3-methoxyphenyl)benzoic Acid Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Novel Benzoic Acid Scaffolds in Oncology

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the benzoic acid scaffold has emerged as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of pharmacological activities, including anticancer properties.[1][2] The versatility of the benzoic acid moiety allows for facile structural modifications, enabling the fine-tuning of physicochemical and biological properties to optimize interactions with specific molecular targets within cancer cells. This document provides a detailed guide for researchers exploring the anticancer potential of a specific class of these compounds: 2-(3-methoxyphenyl)benzoic acid derivatives.

While direct, extensive research on this compound derivatives is an emerging area, this guide synthesizes established methodologies and mechanistic insights from structurally related benzoic acid analogues. By providing a comprehensive framework for their synthesis, in vitro evaluation, and in vivo assessment, these notes aim to empower researchers to unlock the therapeutic promise of this chemical class. The protocols and insights presented herein are designed to be adaptable, providing a robust starting point for the investigation of novel derivatives and their mechanisms of action in various cancer models.

Mechanisms of Action and Key Signaling Pathways

Benzoic acid derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key signaling pathways that are dysregulated in cancer. While the specific pathways modulated by this compound derivatives are a subject of ongoing investigation, insights can be drawn from related compounds.

One of the key areas of investigation for methoxy-substituted aromatic compounds is their interaction with critical cellular signaling cascades. For instance, some methoxy-containing compounds have been shown to modulate the Hedgehog signaling pathway, a crucial regulator of embryonic development that is aberrantly reactivated in many cancers.[3][4][5] Inhibition of this pathway can lead to the suppression of tumor growth and proliferation.

Another important mechanism is the induction of apoptosis, or programmed cell death. Many benzoic acid derivatives have been shown to trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways.[6][7] This can involve the activation of caspases, the modulation of Bcl-2 family proteins, and the arrest of the cell cycle at critical checkpoints, such as the G2/M phase.[6]

Furthermore, some benzoic acid derivatives have been found to target other critical cellular processes, including:

  • Inhibition of Tyrosine Kinases: These enzymes play a pivotal role in cell signaling and are often overactive in cancer.[8]

  • Modulation of Nuclear Receptors: Receptors like the Pregnane X Receptor (PXR) can be targeted to regulate genes involved in cell cycle progression.[8]

  • Induction of Oxidative Stress: Some compounds can selectively increase reactive oxygen species (ROS) in cancer cells, leading to cellular damage and death.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound derivatives, based on the mechanisms of related compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K SMO Smoothened (SMO) SUFU SUFU SMO->SUFU Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b Inhibition Proliferation Proliferation mTOR->Proliferation GLI GLI SUFU->GLI Inhibition GLI_active GLI (active) GLI->GLI_active CellCycle Cell Cycle Progression GLI_active->CellCycle Apoptosis Apoptosis Inhibition GLI_active->Apoptosis CellCycle->Proliferation 2_3_methoxy_derivative 2-(3-methoxyphenyl)benzoic acid derivative 2_3_methoxy_derivative->Receptor Inhibition 2_3_methoxy_derivative->SMO Inhibition

Sources

Application Note: High-Efficiency Synthesis of 2-(3-Methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details an optimized protocol for the synthesis of 2-(3-methoxyphenyl)benzoic acid (CAS: 25140-74-5), a critical biaryl scaffold in medicinal chemistry. Unlike standard Suzuki-Miyaura couplings, the synthesis of ortho-substituted benzoic acids presents specific challenges due to steric hindrance at the reaction center. This guide provides a robust methodology utilizing a Pd(OAc)₂/SPhos catalytic system, specifically designed to overcome steric barriers and minimize protodeboronation side reactions.[1] The protocol includes retrosynthetic logic, step-by-step experimental procedures, critical process parameters, and validation data.

Introduction & Rationale

The Biaryl Scaffold in Drug Discovery

The 2-arylbenzoic acid motif is a privileged structure found in numerous bioactive compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), transient receptor potential (TRP) channel modulators, and intermediates for the synthesis of fluorenones and phenanthridinones. The specific isomer, This compound , serves as a versatile building block where the methoxy group allows for late-stage diversification (e.g., demethylation to phenols for hydrogen-bond targeting).

Synthetic Challenge: The "Ortho Effect"

Standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) often perform poorly with 2-halobenzoic acids. The ortho-carboxylate group exerts significant steric bulk and electronic repulsion, hindering the oxidative addition of the palladium catalyst and retarding the transmetalation step. Furthermore, electron-rich boronic acids are prone to protodeboronation under prolonged heating.

To address this, this protocol employs 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) . This Buchwald-type ligand is electron-rich (facilitating oxidative addition) and bulky (promoting reductive elimination), making it ideal for sterically demanding couplings.

Retrosynthetic Analysis

The strategic disconnection relies on the Suzuki-Miyaura cross-coupling of 2-bromobenzoic acid and 3-methoxyphenylboronic acid . While the reverse coupling (2-boronobenzoic acid + 3-bromoanisole) is possible, 2-bromobenzoic acid is cheaper and more stable.

Retrosynthesis Target This compound Disconnect Suzuki-Miyaura Disconnection Target->Disconnect C-C Bond Precursor1 2-Bromobenzoic acid (Electrophile) Disconnect->Precursor1 Precursor2 3-Methoxyphenylboronic acid (Nucleophile) Disconnect->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[2][3]Amount (Example)Role
2-Bromobenzoic acid 201.021.02.01 g (10 mmol)Substrate (Electrophile)
3-Methoxyphenylboronic acid 151.961.21.82 g (12 mmol)Coupling Partner
Pd(OAc)₂ 224.510.0245 mg (2 mol%)Pre-catalyst
SPhos 410.530.04164 mg (4 mol%)Ligand
K₃PO₄ (tribasic) 212.273.06.36 g (30 mmol)Base
Toluene --40 mLSolvent (Organic)
Water --4 mLSolvent (Aqueous)

Equipment: 100 mL 3-neck round-bottom flask, reflux condenser, nitrogen/argon line, magnetic stirrer, oil bath.

Step-by-Step Procedure
Phase 1: Catalyst Pre-complexation (Critical for Activity)
  • In a dry vial, weigh Pd(OAc)₂ and SPhos .

  • Add 5 mL of dry Toluene.

  • Stir at room temperature for 10-15 minutes under inert atmosphere. The solution should turn from orange to a dark red/brown, indicating the formation of the active catalytic species [Pd(0)(SPhos)].

Phase 2: Reaction Setup
  • To the 100 mL reaction flask, add 2-bromobenzoic acid , 3-methoxyphenylboronic acid , and K₃PO₄ .

  • Evacuate the flask and backfill with Nitrogen (repeat 3x) to remove oxygen.

  • Add the remaining Toluene (35 mL) and Water (4 mL) via syringe.

  • Add the pre-complexed catalyst solution via syringe.

  • Heat the mixture to 80°C with vigorous stirring (800 rpm).

    • Note: Vigorous stirring is essential for biphasic systems.

Phase 3: Monitoring & Completion
  • Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes + 1% Acetic Acid) or HPLC.

  • Reaction is typically complete within 4–6 hours .

  • Look for the disappearance of the starting bromide (Rf ~ 0.4) and appearance of the product (Rf ~ 0.3, often streaks due to acid).

Phase 4: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Phase Separation: Transfer to a separatory funnel. Add 20 mL water.

    • Crucial Step: The product is currently a potassium salt (carboxylate) and resides in the aqueous layer .

    • Discard the organic (toluene) layer which contains non-acidic impurities (e.g., homocoupled boronic acid).

  • Acidification: Wash the aqueous layer once with 10 mL ether/DCM to remove traces of organics. Then, carefully acidify the aqueous layer to pH ~1-2 using 1M HCl or 1M NaHSO₄ .

    • Observation: A thick white/off-white precipitate should form immediately.

  • Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Drying: Combine organic extracts, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude solid.

Phase 5: Purification
  • Recrystallization (Recommended): The crude solid is often >95% pure. Recrystallize from minimal hot Ethanol/Water or Toluene/Hexanes to obtain analytical grade material.

  • Yield Expectation: 85–95%.

Mechanism of Action (SPhos System)

The following diagram illustrates why the SPhos ligand is essential for this specific transformation.

CatalyticCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Rate Limiting for hindered substrates) Pd0->OxAdd + 2-Bromobenzoic acid PdII_Ar Pd(II)-Ar-Br OxAdd->PdII_Ar Transmet Transmetalation (Base Assisted) PdII_Ar->Transmet + Boronate/Base PdII_Biaryl Pd(II)-Ar-Ar' Transmet->PdII_Biaryl RedElim Reductive Elimination (Promoted by SPhos bulk) PdII_Biaryl->RedElim RedElim->Pd0 Release Product

Figure 2: Catalytic cycle highlighting the role of SPhos. The ligand's bulk promotes the difficult reductive elimination of the sterically crowded biaryl.

Analytical Data & Validation

ParameterSpecification / Observation
Physical State White to off-white crystalline solid
Melting Point 128–130 °C (Lit. value may vary slightly by polymorph)
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (s, 1H, COOH), 7.8 (d, 1H), 7.6 (t, 1H), 7.4-7.3 (m, 3H), 6.9-6.8 (m, 3H), 3.8 (s, 3H, OMe).
MS (ESI-) [M-H]⁻ calc: 227.07, found: 227.1

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by oxygen.Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if SPhos is unavailable (though slower).
Homocoupling (Biaryl ether) Oxidation of boronic acid.Reduce reaction time; ensure inert atmosphere; add boronic acid slowly.
Product in Organic Wash pH not high enough during extraction.Ensure the initial aqueous extraction is at pH > 10 to keep the acid deprotonated (water soluble).
Sticky Solid Impurities or solvent retention.Recrystallize from EtOH/H₂O. Triturate with cold hexanes.

References

  • Suzuki-Miyaura Coupling Mechanism & Ligand Design

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Synthesis of Sterically Hindered Biaryls

    • Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides and/or Arylboronic Acids.[4][5] Angewandte Chemie International Edition, 43(14), 1871-1876. Link

  • General Protocol for Benzoic Acid Derivatives

    • BenchChem Application Notes. (2025).[4][6] Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Link

  • Boronic Acid Stability & Protodeboronation

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 132(38), 13100–13113. Link

Sources

Application Note & Protocol: A Scalable Synthesis of 2-(3-methoxyphenyl)benzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-(3-methoxyphenyl)benzoic Acid

This compound is a valuable biaryl carboxylic acid that serves as a key building block in the synthesis of a wide range of biologically active molecules and functional materials. Its structural motif is present in various pharmaceuticals, agrochemicals, and liquid crystals.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound utilizing the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2]

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate.[2][3] It is widely favored for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of its reagents.[1][3] This protocol has been designed to be a self-validating system, with explanations for key experimental choices to ensure both technical accuracy and reproducibility at scale.

Strategic Approach: Why Suzuki-Miyaura Coupling?

For the large-scale synthesis of this compound, the Suzuki-Miyaura coupling presents several advantages over other biaryl synthesis methods like the Ullmann condensation or Grignard reactions. The reaction conditions are generally milder, avoiding the high temperatures often required for Ullmann couplings and the strictly anhydrous conditions necessary for Grignard reagents.[1] Furthermore, the Suzuki-Miyaura reaction is known for its high yields and selectivity, minimizing the formation of byproducts and simplifying purification, which are critical considerations for industrial-scale production.[1][4]

The chosen synthetic strategy involves the coupling of 2-bromobenzoic acid with 3-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. This approach is cost-effective due to the commercial availability of the starting materials.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Detailed Protocol: Large-Scale Synthesis

This protocol is optimized for a multi-liter scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesNotes
2-Bromobenzoic Acid201.021.00 kg4.97Ensure high purity.
3-Methoxyphenylboronic Acid151.960.83 kg5.46Use a slight excess (1.1 eq).
Palladium(II) Acetate (Pd(OAc)₂)224.5011.2 g0.05Catalyst (1 mol%).
Triphenylphosphine (PPh₃)262.2952.5 g0.20Ligand (4 mol%).
Sodium Carbonate (Na₂CO₃)105.991.58 kg14.9Base (3 eq).
Toluene-10 L-Solvent.
Deionized Water-5 L-Solvent.
2 M Hydrochloric Acid (HCl)-As needed-For workup.
Ethyl Acetate-As needed-For extraction and recrystallization.
Brine (saturated NaCl solution)-As needed-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed-For drying.
Equipment
  • 20 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.

  • Heating/cooling circulator for the reactor jacket.

  • Large separation funnel (20 L).

  • Filtration apparatus (Büchner funnel and flask).

  • Drying oven.

Experimental Procedure

Step 1: Reaction Setup

  • To the 20 L jacketed glass reactor, add 2-bromobenzoic acid (1.00 kg, 4.97 mol), 3-methoxyphenylboronic acid (0.83 kg, 5.46 mol), and sodium carbonate (1.58 kg, 14.9 mol).

  • Add toluene (10 L) and deionized water (5 L) to the reactor.

  • Begin vigorous stirring to create a well-mixed biphasic solution.

Step 2: Catalyst Addition and Reaction

  • In a separate flask, dissolve palladium(II) acetate (11.2 g, 0.05 mol) and triphenylphosphine (52.5 g, 0.20 mol) in a small amount of toluene.

  • Add the catalyst solution to the reactor.

  • Purge the reactor with nitrogen for 15-20 minutes to create an inert atmosphere. This is crucial to prevent oxidation of the palladium catalyst, which can lead to the formation of homocoupling byproducts.[5][6]

  • Heat the reaction mixture to 85-90 °C with continued vigorous stirring.

  • Maintain the reaction at this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7]

Step 3: Workup and Extraction

  • Once the reaction is complete (as determined by the consumption of the limiting reagent, 2-bromobenzoic acid), cool the mixture to room temperature.

  • Transfer the reaction mixture to a 20 L separation funnel.

  • Separate the aqueous layer.

  • Wash the organic layer with deionized water (2 x 2 L) and then with brine (2 L).

  • Carefully acidify the combined aqueous layers with 2 M HCl with stirring until the pH is approximately 2-3. This will precipitate the product.

  • Cool the acidified aqueous solution in an ice bath to maximize precipitation.

  • Filter the precipitated solid using a Büchner funnel and wash the filter cake with cold deionized water.

Step 4: Purification by Recrystallization

  • Transfer the crude solid to a large flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid. The solubility of benzoic acid derivatives is significantly higher in hot solvents.[8]

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize the yield of the recrystallized product.

  • Filter the purified crystals using a Büchner funnel and wash with a small amount of cold ethyl acetate.

  • Dry the crystals in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 85-95%

  • Appearance: White to off-white crystalline solid.

  • Characterization: The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point determination.[7][9][10]

Process Logic and Scientific Rationale

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(Ar')L₂ Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromobenzoic acid) to form a Pd(II) intermediate.[3]

  • Transmetalation: The aryl group from the organoboron compound (3-methoxyphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Choice of Reagents
  • Palladium Catalyst and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium source that is reduced in situ to the active Pd(0) species. Triphenylphosphine is a widely used ligand that stabilizes the palladium catalyst and facilitates the steps of the catalytic cycle.

  • Base: Sodium carbonate is an effective and economical base for the Suzuki-Miyaura coupling. It activates the boronic acid for transmetalation.

  • Solvent System: The biphasic toluene/water system is effective for this reaction. Toluene dissolves the organic reactants and product, while the aqueous phase dissolves the inorganic base and byproducts, facilitating their removal during workup.

Troubleshooting and Optimization for Large-Scale Synthesis

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction; Inefficient stirring; Catalyst deactivation.Monitor reaction progress by TLC/HPLC and extend reaction time if necessary. Ensure vigorous stirring to maintain good mixing in the biphasic system. Ensure the reaction is carried out under an inert atmosphere to prevent catalyst oxidation.
Homocoupling of Boronic Acid Presence of oxygen; High temperatures.Thoroughly degas the solvent and maintain a positive nitrogen pressure throughout the reaction.[5][6] Avoid excessive heating.
Debromination of Starting Material Side reaction promoted by certain palladium species.Optimize catalyst and ligand loading. Ensure high purity of starting materials.
Difficult Phase Separation Formation of an emulsion during workup.Add a small amount of brine to the separation funnel to help break the emulsion. Allow sufficient time for the layers to separate.
Product Contamination Incomplete removal of starting materials or byproducts.Ensure efficient washing during the workup. Optimize the recrystallization process by using the minimum amount of hot solvent and allowing for slow cooling.

Safety and Handling

  • 2-Bromobenzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • 3-Methoxyphenylboronic Acid: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate PPE.

  • Palladium(II) Acetate: May cause an allergic skin reaction. Handle with care, avoiding dust inhalation.

  • Sodium Carbonate: Causes serious eye irritation. Avoid direct contact with eyes.

  • Toluene: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin irritation. Handle in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. By understanding the underlying scientific principles and adhering to the detailed experimental procedure, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity on a large scale.

References

  • Research Progress on Optimization of Synthesis Conditions of Sartan by Suzuki Coupling Reaction. (n.d.). Huayi Online Library. Retrieved January 28, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved January 28, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021).
  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). Organic Process Research & Development, 11(3), 519-525.
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules, 23(10), 2469.
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2022). Reddit. Retrieved January 28, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). The Journal of Organic Chemistry, 87(15), 9815-9824.
  • A highly efficient catalyst of nitrogen-based ligand for the Suzuki coupling reaction at room temperature under air in neat water. (2013). Organic & Biomolecular Chemistry, 11(35), 5844-5850.
  • Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts. Retrieved January 28, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 28, 2026, from [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group Meeting.
  • Recrystallization of Benzoic Acid. (n.d.). University of Missouri–St. Louis. Retrieved January 28, 2026, from [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids. (2003). Organic Letters, 5(22), 4053-4055.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2023). Organic Process Research & Development, 27(9), 1642-1649.
  • Recrystallisation of benzoic acid. (n.d.). University of Sydney. Retrieved January 28, 2026, from [Link]

  • Recrystallisation of benzoic acid. (2020, November 1). YouTube. Retrieved January 28, 2026, from [Link]

  • Pd(quinox)-catalyzed allylic relay Suzuki reactions of secondary homostyrenyl tosylates via. (2014). Organic & Biomolecular Chemistry, 12(19), 3041-3045.
  • 2-Hydroxy-3-methoxybenzoic acid. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(5), o2616-o2617.
  • Recrystallization 2. (n.d.). University of California, Irvine. Retrieved January 28, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2019). Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Exp 2 - Recrystallization of Benzoic Acid. (n.d.). Scribd. Retrieved January 28, 2026, from [Link]

  • Benzoic acid, 2-methoxy-. (n.d.). NIST WebBook. Retrieved January 28, 2026, from [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2021). Molecules, 26(16), 4983.
  • Sodium carbonate solution. (n.d.). Carl Roth. Retrieved January 28, 2026, from [Link]

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Application Notes & Protocols: A Guide to the Synthesis of 2-(3-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of biaryl compounds, molecules containing two directly connected aromatic rings, is a cornerstone of modern organic and medicinal chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. 2-(3-methoxyphenyl)benzoic acid is a valuable biaryl carboxylic acid that serves as a key building block for more complex molecular architectures. Its synthesis requires the precise formation of a carbon-carbon bond between two distinct phenyl rings, a task for which several powerful methodologies have been developed.

This document provides an in-depth guide to the synthesis of this compound, with a primary focus on the robust and versatile Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and discuss the critical roles of catalysts, ligands, and bases. Furthermore, we will touch upon alternative synthetic strategies, such as those involving Grignard reagents, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Primary Synthetic Route: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that utilizes a palladium catalyst to couple an organoboron species with an organohalide.[1][2] For the synthesis of this compound, this involves the reaction between a 2-halobenzoic acid and 3-methoxyphenylboronic acid. The reaction is prized for its high functional group tolerance, mild reaction conditions, and the commercial availability of its reagents.[3]

Reaction Mechanism: A Palladium-Catalyzed Cycle

The generally accepted mechanism for the Suzuki coupling proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4][5]

  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) complex. This complex reacts with the organohalide (e.g., 2-bromobenzoic acid), inserting itself into the carbon-halogen bond. This step oxidizes the palladium from Pd(0) to a square-planar Pd(II) species and is often the rate-determining step of the reaction.[2][4]

  • Transmetalation: In this step, the organic group from the organoboron reagent (3-methoxyphenylboronic acid) is transferred to the Pd(II) complex. This process requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer of the aryl group to the palladium center.[2][6]

  • Reductive Elimination: The final step involves the two organic groups on the palladium complex coupling to form the new C-C bond of the biaryl product. This process regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs cluster_outputs pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-X pd0->pdiil Oxidative Addition pdiil_base Ar-Pd(II)L₂-Base pdiil->pdiil_base Ligand Exchange pdiil_biaryl Ar-Pd(II)L₂-Ar' pdiil_base->pdiil_biaryl Transmetalation pdiil_biaryl->pd0 Reductive Elimination product Ar-Ar' (Product) ar_x Ar-X (2-Halobenzoic acid) ar_x->pdiil ar_boron Ar'-B(OH)₂ (3-Methoxyphenylboronic acid) + Base ar_boron->pdiil_biaryl invis_node->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components & Considerations

The success of a Suzuki coupling is highly dependent on the careful selection of each component. The steric and electronic properties of the substrates and reagents dictate the optimal conditions.

ComponentRole in ReactionCommon Examples & Rationale
Aryl Halide The electrophilic partner undergoing oxidative addition.2-Bromobenzoic acid or 2-Iodobenzoic acid . Reactivity order is I > Br > OTf >> Cl.[7] Aryl bromides and iodides are preferred as they undergo oxidative addition more readily than chlorides, which may require more specialized and reactive catalyst systems.[1][8]
Palladium Source The precatalyst that generates the active Pd(0) species.Pd(OAc)₂, Pd₂(dba)₃ . These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are used in catalytic amounts (typically 0.5-5 mol%).[4][9]
Ligand Stabilizes the Pd(0) catalyst, prevents precipitation (palladium black), and modulates its reactivity.Phosphine Ligands (e.g., PPh₃, SPhos, XPhos) . Bulky, electron-rich phosphine ligands facilitate both the oxidative addition and reductive elimination steps, leading to higher efficiency, especially for challenging or sterically hindered substrates.[3][4][10]
Base Activates the boronic acid for the transmetalation step.K₃PO₄, K₂CO₃, Cs₂CO₃ . The choice of base is critical and can significantly impact yield.[11] K₃PO₄ is often effective for sterically hindered substrates.[10] Carbonates are also widely used and effective.[11][12] The base's strength and solubility are key factors.
Solvent Solubilizes reactants and catalyst; influences reaction rate and temperature.Toluene, Dioxane, THF , often in a mixture with Water . A small amount of water is typically necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.[1] Anhydrous aprotic solvents are used to minimize side reactions like protodeboronation.[9]

Experimental Protocol: Suzuki Coupling for this compound

This protocol is a general guideline and should be optimized for specific laboratory conditions and substrate purity.

Materials:

  • 2-Bromobenzoic acid (1.0 eq.)

  • 3-Methoxyphenylboronic acid (1.2 eq.)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 eq., 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq., 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Solvents for workup and purification (Ethyl acetate, 1M HCl, Brine)

Procedure:

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzoic acid (1.0 eq.), 3-methoxyphenylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere. This is crucial to prevent catalyst deactivation.[9]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 v/v ratio) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromobenzoic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3. This step is essential to protonate the carboxylate product, rendering it soluble in the organic layer.

    • Separate the layers and extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid product by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Alternative Synthetic Approaches: The Grignard Reaction

While the Suzuki coupling is often the method of choice, classical Grignard reactions represent a powerful alternative for C-C bond formation. The synthesis of a benzoic acid via the carboxylation of a Grignard reagent is a fundamental transformation in organic chemistry.

Conceptual Workflow: Grignard Carboxylation

This approach involves the formation of an organomagnesium halide (Grignard reagent) from an aryl halide, which then acts as a potent nucleophile. This nucleophile attacks carbon dioxide (often in the form of dry ice), followed by an acidic workup to yield the desired carboxylic acid.[13][14]

To synthesize the target molecule, one could envision a multi-step sequence where a biaryl halide is first formed and then subjected to Grignard formation and carboxylation.

Grignard_Workflow cluster_workflow General Grignard Carboxylation Workflow start Aryl Halide (e.g., Bromobenzene) grignard_formation Add Mg turnings in dry ether/THF start->grignard_formation grignard_reagent Grignard Reagent (Ar-MgBr) grignard_formation->grignard_reagent carboxylation Pour over dry ice (CO₂) grignard_reagent->carboxylation salt Magnesium Carboxylate Salt (Ar-CO₂MgBr) carboxylation->salt workup Acidic Workup (e.g., HCl (aq)) salt->workup product Carboxylic Acid (Ar-COOH) workup->product

Caption: A generalized workflow for benzoic acid synthesis via Grignard carboxylation.

Key Considerations for Grignard Reactions:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and are highly sensitive to moisture and protic solvents (like water or alcohols), which will quench the reagent.[13][14] All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Initiation: The reaction between magnesium metal and the aryl halide can sometimes be difficult to initiate. Methods to start the reaction include adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[15]

  • Substrate Compatibility: The presence of acidic functional groups (like the -COOH in 2-halobenzoic acid) is incompatible with Grignard reagent formation. Therefore, this functionality would need to be introduced at the end of the synthesis, as shown in the carboxylation workflow.

Troubleshooting and Optimization

Common IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; inefficient oxidative addition.Ensure a strictly inert atmosphere. Use a more electron-rich, bulky ligand like SPhos or XPhos to accelerate oxidative addition.[9] Consider a more reactive halide (I > Br).
Protodeboronation of Boronic Acid Presence of water/protons; slow transmetalation.Use anhydrous solvents and ensure the base is anhydrous. A stronger base or a more effective ligand can accelerate the desired coupling over the side reaction.
Homocoupling of Boronic Acid Oxygen in the reaction mixture; certain palladium catalysts can promote this side reaction.Thoroughly degas all solvents and the reaction flask. The choice of ligand and base can also minimize this byproduct.
Grignard Reaction Fails to Initiate Passivated magnesium surface (oxide layer); moisture in the system.Crush the magnesium turnings in the flask to expose a fresh surface. Use a small iodine crystal or sonication to activate the magnesium.[14] Ensure all glassware and solvents are scrupulously dry.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Kotha, S. et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002. [Link]

  • Barder, T. E., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]

  • Old, D. W., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications, 1998. [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • WordPress. Use of Base Metals in Suzuki Coupling. [Link]

  • ACS Publications. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega, 2021. [Link]

  • ResearchGate. Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. [Link]

  • ResearchGate. Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Google Patents. Process for preparing biaryl compounds.
  • University of Wisconsin-Madison. Preparation of the Grignard reagent, phenylmagnesium bromide. [Link]

  • University of Colorado Denver. GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • University of Calgary. organic synthesis: benzoic acid via a grignard reaction. [Link]

  • University of Calgary. organic synthesis: benzoic acid via a grignard reaction (procedure). [Link]

  • Google Patents. Process for synthesizing benzoic acids.
  • Google Patents. The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-methoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you improve the yield and purity of your target compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Fenoprofen. The synthesis of this biaryl compound, while conceptually straightforward, can present several challenges that impact yield and purity. This guide will focus on the two most common synthetic routes: the Palladium-catalyzed Suzuki-Miyaura coupling and the Copper-catalyzed Ullmann condensation. We will explore the intricacies of each method, address common pitfalls, and provide actionable solutions to overcome them.

Choosing Your Synthetic Route: A Comparative Overview

The selection of a synthetic strategy is a critical first step. Both the Suzuki-Miyaura coupling and the Ullmann condensation have their merits and demerits for the synthesis of this compound.

FeatureSuzuki-Miyaura CouplingUllmann Condensation
Catalyst PalladiumCopper
Reactants 2-Halobenzoic acid + 3-Methoxyphenylboronic acid2-Halobenzoic acid + 3-Methoxyphenol (or anisole derivative)
Typical Conditions Milder (often < 100°C)Harsher (often > 150°C, though modern methods allow for milder conditions)
Functional Group Tolerance Generally highCan be lower, especially with sensitive functional groups
Common Issues Catalyst deactivation, side reactions (homocoupling, protodehalogenation)High temperatures, stoichiometric copper in classic methods, potential for decarboxylation
Advantages High yields, catalytic amounts of palladium, well-studiedLower cost of copper catalyst, can be effective for specific substrates

Recommendation: For most applications, the Suzuki-Miyaura coupling is the recommended starting point due to its generally milder reaction conditions, higher functional group tolerance, and the extensive body of literature available for troubleshooting.[1]

Troubleshooting Guide & FAQs: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[2] However, its success is highly dependent on the careful optimization of several parameters.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X trans-ArPd(II)(X)Ln trans-ArPd(II)(X)Ln Oxidative Addition->trans-ArPd(II)(X)Ln cis-ArPd(II)(X)Ln cis-ArPd(II)(X)Ln trans-ArPd(II)(X)Ln->cis-ArPd(II)(X)Ln Isomerization Transmetalation Transmetalation cis-ArPd(II)(X)Ln->Transmetalation Ar'-B(OR)2 Base cis-ArPd(II)(Ar')Ln cis-ArPd(II)(Ar')Ln Transmetalation->cis-ArPd(II)(Ar')Ln Reductive Elimination Reductive Elimination cis-ArPd(II)(Ar')Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' ArX Ar-X = 2-Halobenzoic acid ArB Ar'-B(OR)2 = 3-Methoxyphenylboronic acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Q1: My Suzuki coupling reaction is not proceeding to completion, and I'm recovering a significant amount of starting 2-halobenzoic acid. What could be the issue?

A1: This is a common problem often related to inefficient oxidative addition of the palladium catalyst to the aryl halide. The ortho-carboxyl group of the 2-halobenzoic acid can be sterically hindering.

  • Causality: The first step in the catalytic cycle, oxidative addition, involves the insertion of the Pd(0) catalyst into the carbon-halogen bond of the 2-halobenzoic acid.[2] Steric hindrance from the ortho-substituent can slow this step down considerably.

  • Troubleshooting Strategies:

    • Choice of Halide: The reactivity of the aryl halide is crucial. The general trend is I > Br > Cl.[1] If you are using 2-chlorobenzoic acid, consider switching to 2-bromobenzoic acid or 2-iodobenzoic acid for faster oxidative addition.

    • Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered substrates, bulky, electron-rich ligands are often necessary to promote oxidative addition and subsequent reductive elimination. Consider using ligands such as SPhos, XPhos, or other biaryl phosphines.[3][4]

    • Catalyst Loading: While Suzuki couplings are catalytic, you may need to increase the palladium catalyst loading (e.g., from 1 mol% to 3-5 mol%) for challenging substrates.

Q2: I'm observing a significant amount of benzoic acid as a byproduct. What is causing this and how can I prevent it?

A2: The formation of benzoic acid is due to a side reaction called protodehalogenation (or hydrodehalogenation), where the halogen on the starting material is replaced by a hydrogen atom.

  • Causality: This can be caused by sources of hydride in the reaction mixture, such as certain bases or protic solvents (like alcohols). It can also occur if the catalytic cycle is stalled after oxidative addition.

  • Troubleshooting Strategies:

    • Base Selection: Avoid using hydroxide or alkoxide bases if protodehalogenation is an issue. Instead, opt for non-nucleophilic, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).

    • Solvent Purity: Ensure your solvents are anhydrous and of high purity. Aprotic solvents like dioxane, THF, or toluene are generally preferred.

    • Reaction Temperature: Lowering the reaction temperature may help to suppress this side reaction, although it might also slow down the desired coupling.

Q3: My main byproduct appears to be 3,3'-dimethoxybiphenyl. How can I minimize this?

A3: The formation of 3,3'-dimethoxybiphenyl is a result of the homocoupling of 3-methoxyphenylboronic acid.

  • Causality: Homocoupling is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to this undesired pathway. It can also be more prevalent at higher temperatures.

  • Troubleshooting Strategies:

    • Thorough Degassing: It is crucial to thoroughly degas your reaction mixture before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.

    • Control of Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 equivalents) relative to the boronic acid can sometimes help to favor the cross-coupling reaction.

    • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of homocoupling.[5]

Q4: The methoxy group on my boronic acid seems to be causing issues. Are there any specific considerations?

A4: The methoxy group is generally well-tolerated in Suzuki couplings.[6] However, its electronic and potential chelating effects can influence the reaction.

  • Causality: The electron-donating nature of the methoxy group can make the transmetalation step more facile. In some cases, the oxygen of the methoxy group can coordinate to the palladium center, which may influence the geometry of the complex and the rate of reductive elimination.[7]

  • Troubleshooting Strategies:

    • Ligand Choice: If you suspect chelation is hindering the reaction, a more bulky ligand might be beneficial to disrupt this interaction and promote the desired reductive elimination.

    • Base Selection: The choice of base can influence the speciation of the boronic acid in solution. Experimenting with different bases (e.g., K₂CO₃, K₃PO₄, CsF) might be necessary to find the optimal conditions.

Troubleshooting Guide & FAQs: Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl-aryl bonds using a copper catalyst.[8] While often requiring more forcing conditions than the Suzuki coupling, it can be a cost-effective alternative.

Diagram: Proposed Mechanism of Ullmann Condensation

Ullmann_Condensation cluster_legend Legend Cu(I) Cu(I) Oxidative Addition Oxidative Addition Cu(I)->Oxidative Addition Ar-X Ar-Cu(III)-X Ar-Cu(III)-X Oxidative Addition->Ar-Cu(III)-X Ligand Exchange Ligand Exchange Ar-Cu(III)-X->Ligand Exchange Ar'-H Base Ar-Cu(III)-Ar' Ar-Cu(III)-Ar' Ligand Exchange->Ar-Cu(III)-Ar' Reductive Elimination Reductive Elimination Ar-Cu(III)-Ar'->Reductive Elimination Reductive Elimination->Cu(I) Ar-Ar' ArX Ar-X = 2-Halobenzoic acid ArH Ar'-H = 3-Methoxyphenol

Caption: A proposed catalytic cycle for the Ullmann condensation.

Q1: My Ullmann reaction is giving a very low yield, with a lot of unreacted starting materials.

A1: Low yields in Ullmann condensations are often due to insufficient reaction temperature, catalyst deactivation, or the use of an inappropriate solvent.

  • Causality: Traditional Ullmann reactions require high temperatures (often > 200°C) to proceed at a reasonable rate.[8] The copper catalyst can also be sensitive to air and moisture.

  • Troubleshooting Strategies:

    • Increase Temperature: If you are using a traditional Ullmann protocol, you may need to increase the reaction temperature.

    • Use a High-Boiling Aprotic Solvent: Solvents like DMF, NMP, or nitrobenzene are commonly used to achieve the necessary high temperatures.

    • Ligand Addition: Modern Ullmann protocols often employ ligands like phenanthroline or N,N-dimethylglycine to stabilize the copper catalyst and allow for lower reaction temperatures.

    • Catalyst Activation: Using freshly prepared "activated" copper powder (e.g., by reducing a copper salt with zinc) can improve reactivity.

Q2: I am observing salicylic acid as a major byproduct in my Ullmann reaction.

A2: The formation of salicylic acid indicates the hydrolysis of your starting 2-halobenzoic acid.

  • Causality: The high temperatures and the presence of a base in the Ullmann reaction can promote the hydrolysis of the 2-halobenzoic acid if water is present in the reaction mixture.

  • Troubleshooting Strategies:

    • Use Anhydrous Conditions: Ensure that all your reagents and solvents are scrupulously dried.

    • Solvent Choice: Using a polar aprotic solvent like DMF can help to avoid this side reaction, as it is less prone to participating in hydrolysis compared to protic solvents.[9]

Q3: I am concerned about the potential for decarboxylation of my product at high temperatures. Is this a valid concern?

A3: Yes, decarboxylation of benzoic acid derivatives can occur at high temperatures, leading to the formation of 3-methoxybiphenyl as a byproduct.

  • Causality: The carboxylic acid group can be thermally labile, especially under basic conditions at elevated temperatures.

  • Troubleshooting Strategies:

    • Use a Milder Protocol: If possible, explore modern, ligand-assisted Ullmann protocols that can be run at lower temperatures.

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid and 3-Methoxyphenylboronic Acid

Materials:

  • 2-Bromobenzoic acid

  • 3-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 3-methoxyphenylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction flask, followed by more anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 10:1 (dioxane:water).

  • Heat the reaction mixture to 80-100°C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene, or a mixture of ethyl acetate and hexanes).

Protocol 2: Ullmann Condensation of 2-Chlorobenzoic Acid and 3-Methoxyphenol (Guaiacol)

Materials:

  • 2-Chlorobenzoic acid

  • 3-Methoxyphenol (Guaiacol)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.0 equiv), 3-methoxyphenol (1.5 equiv), CuI (0.1 equiv), N,N-dimethylglycine (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 120-140°C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing water and acidify with 1 M HCl to a pH of 2-3.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Purification Guide

Q: How do I effectively purify the final product, this compound, from the reaction mixture?

A: A combination of acid-base extraction and recrystallization is typically the most effective method.

  • Chemically Active Extraction:

    • After the reaction, your product is likely in its deprotonated carboxylate form in the basic reaction mixture, making it water-soluble.

    • First, perform an initial extraction with an organic solvent (like ethyl acetate) to remove non-polar impurities.

    • Separate the aqueous layer containing your product salt.

    • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of 2-3. This will protonate the carboxylate, making the this compound insoluble in water and causing it to precipitate or be extractable into an organic solvent.

    • Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate or DCM) to isolate your product.

  • Recrystallization:

    • Principle: The solubility of most solids increases with temperature. By dissolving your crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out, leaving impurities behind in the solution.[10][11]

    • Solvent Selection: A good recrystallization solvent should dissolve your compound well when hot but poorly when cold. For this compound, suitable solvent systems include:

      • Toluene

      • A mixture of ethyl acetate and hexanes

      • A mixture of acetone and water

    • Procedure:

      • Dissolve the crude product in a minimum amount of the chosen solvent system at its boiling point.

      • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes to remove colored impurities.

      • Perform a hot filtration to remove any insoluble impurities (including the charcoal).

      • Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

      • Dry the crystals thoroughly.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Google Patents. (2002). US6369271B1 - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (2025). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Retrieved from [Link]

  • Buchwald, S. L., & Mauger, C. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 128(3), 1003–1014.
  • RSC Publishing. (2012). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2006). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Bar-Ilan University. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2005). Convenient preparation of (S)-fenoprofen by biocatalysed irreversible esterification. Retrieved from [Link]

  • ACS Publications. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Retrieved from [Link]

  • University of Lethbridge. (n.d.). Recrystallisation of benzoic acid. Retrieved from [Link]

  • Google Patents. (2008). CA2364862C - Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • PubMed. (2002). A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. Retrieved from [Link]

  • National Institutes of Health. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2022). carboxylic acid separation following a suzuki reaction. Retrieved from [Link]

  • MDPI. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Google Patents. (2024). WO2024088280A1 - Preparation method for herbicide intermediate.
  • YouTube. (2020). Recrystallisation of benzoic acid. Retrieved from [Link]

  • RSC Publishing. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Retrieved from [Link]

  • ACS Publications. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Retrieved from [Link]

  • Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. Retrieved from [Link]

  • National Institutes of Health. (2020). Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of fenoprofen and gemfibrozil styrene-maleic acid copolymer conjugates. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Recrystallization 2. Retrieved from [Link]

  • Comptes Rendus Chimie. (2008). Synthesis of tubulin-binding bridged biaryls via intermolecular Suzuki coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • PubMed. (2023). Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2006). Synthesis of fenoprofen and gemfibrozil styrene-maleic acid copolymer conjugates. Retrieved from [Link]

  • National Institutes of Health. (2019). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-(3-Methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Suzuki-Miyaura Cross-Coupling Target Molecule: 2-(3-methoxyphenyl)benzoic acid Primary Methodology: Pd-Catalyzed Cross-Coupling of 2-halobenzoic acid derivatives with 3-methoxyphenylboronic acid.

Introduction: The "Ortho" Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of This compound is suffering from low yields, catalytic stalling, or difficult purification.

This synthesis presents a "perfect storm" of two competing chemical challenges:

  • Steric Hindrance: The ortho-substituted carboxylic acid (or ester) creates significant steric bulk, slowing the rate-determining step (oxidative addition).

  • Electronic Deactivation: The meta-methoxy group on the boronic acid is electron-donating, affecting the transmetallation rate and making the boronic acid prone to specific degradation pathways.

This guide moves beyond generic protocols to address the specific failure modes of this biaryl system.

Module 1: The "Free Acid" Trap (Catalyst Poisoning)

User Issue: "I am using 2-bromobenzoic acid and 3-methoxyphenylboronic acid. The reaction turns black immediately (Pd precipitation) or stalls with <10% conversion."

Root Cause Analysis

Using unprotected 2-halobenzoic acids is the most common failure point.

  • Catalyst Sequestration: The carboxylate anion (

    
    ) acts as a ligand, displacing the phosphine ligands on the Palladium. This forms unreactive Pd-carboxylate complexes.
    
  • Solubility Mismatch: Free acids require aqueous bases (

    
    ), creating a biphasic system where the lipophilic catalyst struggles to interact with the hydrophilic carboxylate salt.
    
Troubleshooting Protocol
VariableRecommendationScientific Rationale
Substrate Use Methyl Ester Convert 2-bromobenzoic acid to methyl 2-bromobenzoate first. This eliminates carboxylate coordination. Hydrolyze (LiOH/THF) after the coupling.
If Acid is Mandatory Switch Base to

or

Use 3.0 equiv. of base in DMF/Water or Dioxane/Water. Cesium's larger cation radius can improve solubility and carboxylate reactivity.
Ligand SPhos or XPhos Buchwald biaryl ligands are bulky enough to prevent the carboxylate from "choking" the Pd center.

Module 2: Protodeboronation (The Yield Killer)

User Issue: "I see full consumption of the boronic acid, but my major product is Anisole (methoxybenzene), not the biaryl."

The Mechanism

Protodeboronation is the hydrolysis of the C-B bond.[1][2] For 3-methoxyphenylboronic acid:

  • The base (needed for Suzuki coupling) forms a boronate "ate" complex.[2][3]

  • Water protonates the ipso-carbon, cleaving the C-B bond.[2]

  • Result: The boronic acid degrades into anisole before it can couple.

Visualizing the Competition

ReactionPathways Start 3-Methoxyphenyl- boronic Acid Boronate Boronate 'Ate' Complex Start->Boronate + Base (OH-) Pd_Cycle Transmetallation (Pd-Catalyst) Boronate->Pd_Cycle Fast Path (Ideal) Side_Product SIDE REACTION: Anisole (Protodeboronation) Boronate->Side_Product Slow Path + H2O (Hydrolysis) Product TARGET: 2-(3-methoxyphenyl) benzoic acid Pd_Cycle->Product Reductive Elimination

Caption: The kinetic competition between the desired transmetallation and the parasitic protodeboronation pathway.

Corrective Actions
  • Water Control: Do not use neat water. Use a solvent mixture like DME/Water (4:1) or Toluene/Water (10:1) . The reduced water concentration slows the hydrolysis rate.

  • Boronic Ester: Switch from boronic acid to the Pinacol Ester (Bpin) .[2] The steric bulk of the pinacol group retards the formation of the hydrolyzable "ate" complex.

  • Slow Addition: Add the boronic acid/ester dropwise over 1 hour. This keeps the concentration of the vulnerable species low relative to the catalyst.

Module 3: Homocoupling (The "Dimer" Impurity)

User Issue: "I isolated a product with double the molecular weight (3,3'-dimethoxybiphenyl)."

Root Cause

Oxidative Homocoupling occurs when oxygen enters the system. It oxidizes the Pd(0) species or promotes the coupling of two boronic acid molecules (Glaser-type coupling mechanism variant).

The "Self-Validating" Degassing Protocol

Do not rely on simple "purging." Use the Freeze-Pump-Thaw method or vigorous sparging:

  • Sparge: Bubble Argon through the solvent for 15 minutes before adding the catalyst.

  • Seal: Use a septum and keep the reaction under a positive pressure of Argon (balloon).

  • Validation: If the reaction mixture turns black/brown immediately upon heating, oxygen was present. It should remain dark red/orange (depending on ligand) for the active duration.

Module 4: Isolation of the Acidic Product

User Issue: "My TLC shows product, but I lost it during the workup."

Because the target is a carboxylic acid (or becomes one after hydrolysis), it behaves differently than standard neutral organic molecules.

Acid-Base Extraction Workflow
StepActionChemical Logic
1. Quench Dilute reaction with EtOAc and 1M NaOH.Deprotonates the product (

), forcing it into the Aqueous Layer . Impurities (anisole, dimer) stay in the Organic Layer.
2. Wash Extract the aqueous layer with fresh EtOAc (2x).Removes non-acidic side products (homocoupled dimers, unreacted halides).
3. Acidify Cool aqueous layer to 0°C. Add 1M HCl until pH ~2.Reprotonates the product (

), forcing it to precipitate or become soluble in organics.
4. Extract Extract the milky aqueous layer with EtOAc (3x).Recovers the pure target acid.

Summary: Optimized Experimental Protocol

Reaction: 2-bromo-benzoate ester + 3-methoxyphenylboronic acid (pinacol ester).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Base:

    
     (3.0 equiv). Phosphate is milder than carbonate, reducing protodeboronation.
    
  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%). SPhos is critical for the ortho-substitution.
    
  • Temperature: 80°C - 100°C.

  • Time: 4 - 12 hours.

Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Check_SM Is Starting Material (Halide) Consumed? Start->Check_SM Yes Yes Check_SM->Yes No No Check_SM->No Check_Prod Is Product Yield Low? Yes->Check_Prod Check_Cat Did reaction turn black immediately? No->Check_Cat Precip Pd Black Precipitated. CAUSE: O2 leak or Acid Poisoning. FIX: Degas + Use Ester. Check_Cat->Precip Yes Stable Catalyst Stable but No Reaction. CAUSE: Steric Bulk. FIX: Switch to SPhos/XPhos. Check_Cat->Stable No Anisole Major Byproduct: Anisole. FIX: Reduce Water, Use Pinacol Ester. Check_Prod->Anisole Found Anisole Dimer Major Byproduct: Dimer. FIX: Better Degassing. Check_Prod->Dimer Found Dimer

Caption: Logical workflow for diagnosing reaction failures based on crude analysis.

References

  • Goossen, L. J., et al. "Palladium-catalyzed synthesis of biaryls from aryl halides and arylboronic acids." Journal of the American Chemical Society, 2001.[4] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. (Authoritative review on protodeboronation mechanisms). Link

  • Barder, T. E., & Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. (Source for SPhos/XPhos usage in hindered biaryls). Link

  • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." Wiley-VCH, 2004. (Standard text for homocoupling mechanisms). Link

Sources

Technical Support Center: Purification of 2-(3-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-(3-methoxyphenyl)benzoic acid. This document provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals encountering challenges in obtaining this compound with high purity.

Introduction: Understanding the Purification Challenges

This compound is a biphenyl carboxylic acid derivative. Its purification is often complicated by the presence of structurally similar impurities derived from its synthesis, typically a Suzuki-Miyaura coupling reaction. The primary challenges stem from:

  • Residual Starting Materials: Unreacted aryl halides or boronic acids/esters.

  • Homocoupling Byproducts: Formation of symmetrical biphenyls from the starting materials coupling with themselves.[1]

  • Isomeric Impurities: Contaminants arising from impure starting materials.

  • Physical Properties: The carboxylic acid functional group can lead to issues like streaking during column chromatography and difficulties in achieving optimal crystallization.

This guide provides a structured approach to diagnosing and solving these common issues through logical workflows and robust experimental protocols.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.

Question 1: My initial workup yields a crude product of low purity (<90% by NMR/HPLC). What are the most probable impurities and how can I remove them?

Answer: Low purity after an initial extraction often points to neutral or weakly acidic byproducts that are co-extracted with the desired product. The most common culprits, especially from a Suzuki coupling synthesis, are homocoupled byproducts (e.g., 3,3'-dimethoxybiphenyl or biphenyl) and unreacted starting materials like aryl halides.

The most effective first-line purification strategy is an acid-base extraction . This technique leverages the acidic nature of your target compound to separate it from non-acidic (neutral) impurities.[2][3][4] The carboxylic acid is converted to its water-soluble carboxylate salt with a base, washed with an organic solvent to remove neutral impurities, and then regenerated by acidification.[5][6]

  • Probable Cause: Co-extraction of neutral organic impurities (e.g., homocoupled byproducts, unreacted aryl halides) that have similar solubility in the primary extraction solvent.

  • Solution: Perform a rigorous acid-base extraction. Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether. Extract this solution with an aqueous base (e.g., 1 M sodium carbonate or sodium bicarbonate) to deprotonate the carboxylic acid, moving it into the aqueous layer as its salt.[2][3] Discard the organic layer containing the neutral impurities. Finally, acidify the aqueous layer with a strong acid (e.g., 2 M HCl) until the pH is ~2 to precipitate your purified product.[2][3]

Question 2: I'm struggling with the recrystallization of my product. It either "oils out" or crashes out as a very fine, impure powder. What can I do?

Answer: This is a common issue when the solvent system is not ideal or when the cooling rate is too fast. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid. A fine powder suggests that nucleation happened too quickly, trapping impurities within the crystal lattice.[7][8]

The key is to find a solvent or solvent system where the compound has high solubility at high temperatures but low solubility at low temperatures.[7][8][9]

  • Probable Cause 1: Incorrect Solvent. The chosen solvent may be too good (product remains soluble even when cold) or too poor (product is not soluble enough when hot).

  • Solution 1: Systematic Solvent Screening. Test the solubility of a small amount of your compound in various solvents at room temperature and at boiling. Ideal solvents include alcohols (isopropanol, ethanol), esters (ethyl acetate), ketones (acetone), and aromatic hydrocarbons (toluene), or mixtures like ethanol/water or toluene/hexanes.[6][10] Biphenyl carboxylic acids are often soluble in alcohols and ethers but insoluble in water.[11][12]

Solvent SystemSuitability for Biphenyl Carboxylic AcidsRationale & Notes
Ethanol/Water ExcellentDissolve in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify, then cool slowly.
Toluene/Hexanes Very GoodDissolve in a minimum of boiling toluene. Add hexanes slowly until the solution turns turbid. Reheat to clarify if needed, then allow to cool. Good for removing more polar impurities.
Ethyl Acetate GoodBiphenyl carboxylic acids often have high solubility in ethyl acetate, making it a good choice for dissolving the compound initially.[10] However, a co-solvent like hexanes may be needed to reduce solubility for crystallization.
Water Poor (as a single solvent)Benzoic acid derivatives are generally insoluble or sparingly soluble in cold water but more soluble in hot water, making water a potential recrystallization solvent if impurities have different solubility profiles.[7][11][12]
  • Probable Cause 2: Cooling Too Quickly. Rapid cooling leads to rapid precipitation, which compromises purity.

  • Solution 2: Controlled Cooling. After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with a beaker or glass wool.[7] Only after it has reached room temperature and crystal formation has ceased should you move it to an ice bath to maximize yield.[7] If crystals do not form, try scratching the inside of the flask with a glass rod to induce crystallization.[7]

Question 3: My compound streaks severely on silica gel TLC, making column chromatography difficult. How can I achieve clean separation?

Answer: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem caused by strong polar interactions between the acidic proton of the carboxyl group and the polar Si-OH groups of the silica. This leads to poor peak shape and inefficient separation.

  • Probable Cause: Strong adsorption of the acidic compound to the silica gel stationary phase.

  • Solution: Modify the Mobile Phase. Add a small amount of a polar, acidic modifier to the eluent. This modifier will compete with your compound for binding sites on the silica, leading to sharper peaks and better separation.

    • Recommended Modifier: Add 0.5-2% acetic acid or formic acid to your eluent system (e.g., Hexanes/Ethyl Acetate + 1% Acetic Acid). The modifier protonates the carboxylate form of your compound and saturates the silica surface, preventing strong ionic interactions. For reversed-phase chromatography, lowering the mobile phase pH with an acid like formic or trifluoroacetic acid will protonate the carboxylic acid, increasing its hydrophobicity and retention.[13]

Frequently Asked Questions (FAQs)

Q: What is the first purification step I should always try for this compound? A: An acid-base extraction is almost always the best initial step after the reaction workup.[2][4][5] It is a highly effective, scalable, and inexpensive method to remove the bulk of neutral and basic impurities, which are common in syntheses like the Suzuki coupling.[6]

Q: What analytical techniques are best for assessing the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR: Provides structural confirmation and can reveal the presence of impurities, even at low levels.

  • HPLC/UPLC: The gold standard for quantitative purity analysis. Use a reversed-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) for sharp peaks.[13]

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities typically depress and broaden the melting range.[14]

  • LC-MS: Confirms the molecular weight of the main component and can help identify the mass of unknown impurities.

Q: My Suzuki coupling reaction failed or gave a very low yield. What are the common causes? A: Low yields in Suzuki couplings are often traced back to reagent quality or reaction conditions.[1]

  • Catalyst/Ligand Deactivation: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).[1][15]

  • Boronic Acid Instability: Boronic acids can degrade over time (protodeboronation). Use fresh or recently purified boronic acid, or consider more stable alternatives like pinacol esters or MIDA boronates.[1][15]

  • Base and Solvent Issues: The base must be of high quality and the solvent must be anhydrous and free of peroxides.[1][15]

Experimental Protocols

Protocol 1: High-Fidelity Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral byproducts.

  • Dissolution: Dissolve the crude product (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, ~10-20 mL per gram of crude material).

  • Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M sodium carbonate (Na₂CO₃) solution and shake vigorously for 1-2 minutes. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the remaining organic layer two more times with fresh 1 M Na₂CO₃ solution, combining all aqueous extracts.

  • Back-Wash (Optional but Recommended): Add a small amount of fresh ethyl acetate to the combined aqueous extracts and shake. This removes any residual neutral impurities that may have been trapped in the aqueous layer. Discard this organic wash.

  • Acidification: Cool the combined aqueous layer in an ice bath. Slowly add 2 M HCl solution dropwise while stirring until the pH of the solution is ~2 (verify with pH paper). A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Optimized Recrystallization from Ethanol/Water

This protocol is suitable for obtaining high-purity crystalline material.

  • Dissolution: Place the purified solid from Protocol 1 into an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at a gentle boil.

  • Induce Saturation: While keeping the solution hot, add hot deionized water dropwise until you see persistent cloudiness (the saturation point).

  • Clarification: Add 1-2 drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it with a beaker, and allow it to cool slowly to room temperature on the benchtop. Crystal formation should occur during this time.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold 1:1 ethanol/water, and dry under vacuum.

Visual Workflows

Purification Strategy Decision Tree

This diagram outlines a logical path for selecting the appropriate purification method based on the nature of the impurities.

Purification_Strategy start Crude Product (Post-Workup) check_impurities Analyze Impurity Profile (TLC, NMR, LCMS) start->check_impurities is_neutral Major Impurities Neutral? check_impurities->is_neutral is_acidic Major Impurities Acidic/Polar? is_neutral->is_acidic No acid_base Perform Acid-Base Extraction is_neutral->acid_base Yes chromatography Perform Column Chromatography (with acid modifier) is_acidic->chromatography Yes recrystallize Recrystallize is_acidic->recrystallize No (Minor Impurities) acid_base->recrystallize chromatography->recrystallize final_product Pure Product recrystallize->final_product

Caption: Decision tree for selecting a purification strategy.

Acid-Base Extraction Workflow

This diagram illustrates the flow of materials during the acid-base extraction protocol.

Acid_Base_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase org1 Crude Product in Solvent (Product + Neutral Impurities) add_base 1. Add aq. Base (e.g., Na2CO3) org1->add_base org2 org2 aq1 Aqueous Layer (Product as Salt) aq2 Aqueous Layer (Product as Salt) aq1->aq2 add_acid 2. Add aq. Acid (e.g., HCl) aq2->add_acid add_base->org2 add_base->aq1 precipitate {Precipitate | Pure Product} -> Filter & Dry add_acid->precipitate

Caption: Workflow for acid-base extraction purification.

References

  • Acid-Base Extraction. (n.d.). University of California, Davis, Chemistry Department. [Link]

  • Biphenyl-4-carboxylic acid. (n.d.). ChemBK. [Link]

  • Acid–base extraction. (2023, November 29). In Wikipedia. [Link]

  • Column chromatography. (n.d.). Columbia University, Department of Chemistry. [Link]

  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts. [Link]

  • Wang, Y., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data, 66(12), 4533–4544. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]

  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023, January 24). Biotage. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Green Bay. [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). St. Olaf College. [Link]

  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. [Link]

Sources

Technical Support Center: Deactivation of Palladium Catalyst in 2-(3-methoxyphenyl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are utilizing palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura coupling, for the synthesis of 2-(3-methoxyphenyl)benzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation, a common challenge that can lead to low yields and reaction failure.

Introduction to the Suzuki-Miyaura Coupling for this compound Synthesis

The synthesis of this compound is a crucial step in the production of various pharmaceutical compounds. The Suzuki-Miyaura reaction is a powerful and widely used method for this transformation, involving the palladium-catalyzed cross-coupling of an aryl halide with an organoboron species.[1] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] However, the efficiency of this process is highly dependent on the stability and activity of the palladium catalyst, which can be prone to deactivation through various mechanisms.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the Suzuki-Miyaura coupling is essential for effective troubleshooting. The following diagram illustrates the generally accepted catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar'(L2) Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'-B(OR)2 + Base Boronic_Acid->Transmetalation Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Catalyst Deactivation

This section addresses specific issues that may arise during the synthesis, with a focus on identifying the root cause of catalyst deactivation and providing actionable solutions.

Q1: My reaction has stalled, and I observe a black precipitate. What is happening to my catalyst?

Answer: The black precipitate you are observing is likely palladium black, which consists of agglomerated palladium nanoparticles.[4] The formation of palladium black is a common indicator of catalyst deactivation. While its appearance is common in many successful Suzuki couplings, rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and incomplete conversion.[4] This agglomeration reduces the number of accessible catalytic sites, thereby lowering the reaction rate.[4]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Protocol
Ligand Degradation or Dissociation The phosphine ligands that stabilize the palladium(0) active species can degrade through oxidation or be displaced. This leads to the formation of unstable, ligandless palladium species that readily agglomerate.1. Ensure an inert atmosphere: Use Schlenk techniques or a glovebox to rigorously exclude oxygen. Purge all solvents and reagents with an inert gas (argon or nitrogen).2. Select robust ligands: Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which are known to form more stable palladium complexes.[5][6]3. Optimize ligand-to-metal ratio: A slight excess of the ligand can sometimes prevent dissociation and subsequent agglomeration.
Inefficient Reduction of Pd(II) Precatalyst Many Suzuki-Miyaura reactions start with a Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. Inefficient reduction can lead to the formation of palladium oxides or other inactive species.1. Add a reducing agent: In some cases, the addition of a mild reducing agent can facilitate the formation of the active catalyst.[7]2. Choose a pre-formed Pd(0) catalyst: Using a catalyst like Pd(PPh₃)₄ can bypass the in-situ reduction step, although these catalysts can be more sensitive to air and moisture.
Presence of Impurities Trace impurities in starting materials, solvents, or from glassware can poison the catalyst.1. Purify starting materials: Ensure the purity of your aryl halide and boronic acid through recrystallization or chromatography.2. Use high-purity solvents: Employ anhydrous, degassed solvents specifically rated for sensitive organometallic reactions.3. Thoroughly clean glassware: Avoid contamination by ensuring all glassware is meticulously cleaned and dried.
Q2: The reaction yield is consistently low, even with extended reaction times. Could this be a subtle form of catalyst deactivation?

Answer: Yes, low yields are often a symptom of a catalyst that is deactivating over the course of the reaction, rather than failing immediately. This can be due to a variety of factors that inhibit one or more steps of the catalytic cycle.

Investigating the Cause of Low Yields:

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Purity Are starting materials and solvents of high purity? Start->Check_Purity Check_Inertness Is the reaction under a strictly inert atmosphere? Start->Check_Inertness Check_Base Is the base appropriate and sufficiently soluble? Start->Check_Base Check_Ligand Is the ligand suitable for the substrate and conditions? Start->Check_Ligand Impurity_Issue Potential Catalyst Poisoning Check_Purity->Impurity_Issue No Oxidation_Issue Catalyst Oxidation/Decomposition Check_Inertness->Oxidation_Issue No Transmetalation_Issue Inefficient Transmetalation Check_Base->Transmetalation_Issue No Reductive_Elimination_Issue Slow Reductive Elimination Check_Ligand->Reductive_Elimination_Issue No

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling.

Detailed Troubleshooting Steps:

  • Re-evaluate the Base: The choice and quality of the base are critical for the transmetalation step.[1][8] The base activates the boronic acid to form a more nucleophilic boronate species.[8][9]

    • Protocol:

      • Ensure the base is finely powdered and anhydrous.

      • Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The solubility of the base in the reaction medium can significantly impact its effectiveness.

      • For base-sensitive functional groups, milder bases like KF can be employed.[8]

  • Assess Ligand Performance: The electronic and steric properties of the ligand influence both the oxidative addition and reductive elimination steps.[6]

    • Protocol:

      • For electron-rich aryl halides, a more electron-donating ligand may be required to facilitate oxidative addition.

      • Bulky ligands can accelerate the reductive elimination step.[6]

      • Consult the literature for ligands that have been successfully used with similar substrates.

  • Consider Side Reactions: Undesired side reactions can consume starting materials and reduce the overall yield.

    • Homocoupling: The coupling of two boronic acid molecules can occur, especially in the presence of oxidants.[7] Thoroughly degassing the reaction mixture can minimize this.

    • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can be promoted by certain impurities or reaction conditions.

    • β-Hydride Elimination: This is a potential side reaction when using alkylboron reagents, leading to the formation of an alkene and a palladium hydride species.[2] While not directly applicable to the synthesis of this compound, it is a crucial consideration in other Suzuki-Miyaura reactions.[2]

Frequently Asked Questions (FAQs)

Q3: Can impurities in my starting materials really have that much of an impact?

A: Absolutely. Even trace amounts of certain substances can act as catalyst poisons.[4] For instance, sulfur-containing compounds can irreversibly bind to the palladium center, rendering it inactive. It is always recommended to use reagents of the highest possible purity.

Q4: Is it possible for the product to inhibit the catalyst?

A: Yes, this is a phenomenon known as product inhibition. In some cases, the desired product can coordinate to the palladium center more strongly than the starting materials, effectively sequestering the catalyst and slowing down the reaction. If you suspect product inhibition, you might try running the reaction at a lower concentration or consider a different ligand that could disfavor product binding.

Q5: My reaction is very slow with an aryl chloride, but works well with the corresponding aryl bromide. Is this a deactivation issue?

A: Not necessarily. This is more likely related to the inherent reactivity of the substrates. The oxidative addition of palladium to the aryl-halide bond is a critical step in the catalytic cycle.[2] This step is generally much slower for aryl chlorides than for aryl bromides or iodides due to the stronger carbon-chlorine bond. To overcome this, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition.[4]

Q6: How can I be sure that my catalyst is the problem and not another reaction parameter?

A: A systematic approach is key.

Experimental Protocol for Diagnosing Catalyst Issues:

  • Run a control reaction: Use a well-established, high-yielding Suzuki-Miyaura reaction with your catalyst system. If this reaction also fails, it strongly suggests a problem with the catalyst or your general procedure (e.g., solvent quality, inert atmosphere).

  • Isolate and analyze intermediates: If possible, try to isolate and characterize any intermediates that may be forming. This can provide valuable clues about where the catalytic cycle is failing.

  • Vary one parameter at a time: When troubleshooting, only change one variable at a time (e.g., the ligand, the base, the solvent) to accurately assess its impact on the reaction outcome.

By carefully considering the potential mechanisms of catalyst deactivation and systematically troubleshooting your reaction, you can significantly improve the success rate of your this compound synthesis.

References

  • Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions - Benchchem. (n.d.).
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). ChemCatChem.
  • Suzuki reaction - Wikipedia. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2008). Angewandte Chemie International Edition.
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2022). Molecules.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007). Organic Process Research & Development.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. (2020).

Sources

Technical Support Center: Purification of 2-(3-Methoxyphenyl)benzoic Acid

[1]

Product: 2-(3-Methoxyphenyl)benzoic Acid CAS (Analogous): 947-84-2 (Parent: 2-Phenylbenzoic acid); Specific isomer often custom synthesized.[1] Application: Intermediate for fluxapyroxad-type agrochemicals, liquid crystals, and bioactive heterocycles.[1][2] Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Biaryl Impurity Challenge

Researchers often encounter difficulty purifying this compound due to the nature of its synthesis.[1] Typically produced via Suzuki-Miyaura cross-coupling (reacting 2-halobenzoic acid with 3-methoxyphenylboronic acid), the crude matrix contains a predictable but stubborn set of impurities:

  • Homocoupling products: 3,3'-dimethoxybiphenyl (non-acidic).[1]

  • Protodeboronation byproducts: Anisole derivatives (non-acidic).

  • Residual Catalyst: Palladium (black/grey specks, colloidal).[2]

  • Unreacted Starting Material: 2-halobenzoic acid (acidic, difficult to separate).[1]

This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Metal Scavenging and Recrystallization .[2]

Module 1: Acid-Base Extraction (The Primary Defense)[1]

User Question: "I have performed a column, but my NMR still shows non-acidic impurities. How do I clean this bulk material efficiently?"

Technical Insight: Biaryl carboxylic acids possess a pKa of approximately 4.0–4.[2]5. Non-acidic impurities (homocoupled biphenyls, catalyst ligands) do not form salts in weak aqueous base.[2] We exploit this solubility switch to "wash" the product while it is dissolved in the aqueous phase.[2]

Protocol: pH-Swing Extraction[1]
  • Dissolution: Dissolve crude solid in EtOAc or DCM (10 mL/g).

  • Salt Formation: Add 1M NaOH or Sat.[2] Na₂CO₃ (3.0 equiv).

    • Checkpoint: Ensure the aqueous layer pH > 10.[2] The product is now in the aqueous layer as sodium 2-(3-methoxyphenyl)benzoate.[1]

  • Partition: Separate layers. Keep the Aqueous Layer.

    • Troubleshooting: If an emulsion forms, add a small amount of brine or filter through a Celite pad.[2]

  • Organic Wash: Wash the aqueous layer twice with fresh EtOAc.[2]

    • Why? This removes non-acidic impurities (dimethoxybiphenyls) physically trapped in the water phase.

  • Precipitation (The Critical Step):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly acidify with 2M HCl to pH < 2 while stirring vigorously.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with water (to remove NaCl), and dry.[2]

Logic Flow: Acid-Base Workup

AcidBaseWorkupStartCrude Reaction Mixture(Dissolved in Organic Solvent)AddBaseAdd 1M NaOH (pH > 10)Start->AddBasePartitionPartition LayersAddBase->PartitionOrgLayerOrganic Layer(Contains Non-Acidic Impurities)Partition->OrgLayerDiscardAqLayerAqueous Layer(Contains Product as Salt)Partition->AqLayerKeepWashWash Aqueous with Fresh EtOAcAqLayer->WashAcidifyAcidify with HCl to pH < 2(0-5°C)Wash->AcidifyFilterFilter & Dry PrecipitateAcidify->Filter

Figure 1: Decision logic for separating acidic product from non-acidic byproducts.[1]

Module 2: Palladium Removal (Heavy Metal Compliance)

User Question: "My product is off-white/grey and failing heavy metal limits (<20 ppm). Recrystallization isn't fixing it."

Technical Insight: Palladium (Pd) from Suzuki couplings often forms colloidal nanoparticles that pass through standard filter paper. It can also chelate to the carboxylic acid moiety.[2] Standard recrystallization often traps Pd in the crystal lattice.[2]

Comparison of Scavenging Methods
MethodEfficiencyCostProtocol Note
Celite Filtration LowLowRemoves bulk Pd black only.[1] Ineffective for colloidal Pd.[2]
Activated Carbon MediumLowRequires heating.[2] Can result in yield loss (adsorption).
Thiol-Silica (Si-Thiol) HighHighBest for pharma intermediates.[1] No yield loss.
N-Acetylcysteine HighLowCheap chelator. Wash product with aqueous cysteine solution.[2]
Recommended Protocol: The "Carbon + Celite" Method

If expensive Si-Thiol resins are unavailable:

  • Dissolve the crude acid in hot Ethanol or THF .[2]

  • Add Activated Carbon (10-20 wt% relative to substrate).[1]

  • Reflux for 30–60 minutes.

  • Hot Filtration: Filter through a tight pad of Celite 545 while still hot.[2]

    • Critical: Do not let the solution cool during filtration, or product will crystallize in the funnel with the charcoal.[2]

  • Concentrate the filtrate to obtain Pd-free solid.[1]

Module 3: Recrystallization (Polishing)

User Question: "I have removed the Pd, but the melting point is broad (e.g., 105–110 °C). How do I sharpen it?"

Technical Insight: Broad melting points indicate homologous impurities (likely unreacted 2-halobenzoic acid or isomeric byproducts).[1] Because the target molecule is a biaryl acid, it tends to stack well in non-polar/polar interfaces.[2]

Solvent Systems Table
Solvent SystemRatio (v/v)Comments
EtOH / Water 1:1 to 1:3Standard. Dissolve in hot EtOH, add hot water until turbid, cool slowly.[1]
Toluene PureGood for removing non-polar impurities.[2] Requires high heat to dissolve.[2]
EtOAc / Hexanes 1:4Good for "crashing out" product if it is very soluble in EtOAc.[2]
Acetonitrile PureExcellent for biaryls.[2] Dissolve at reflux, cool to -20°C.
Protocol: The "Cloud Point" Method (EtOH/Water)
  • Place 1.0 g of crude acid in a flask.

  • Add Ethanol (approx 5 mL) and heat to reflux until dissolved.

  • Add Hot Water dropwise to the boiling solution until a faint, persistent cloudiness appears.

  • Add 1–2 drops of Ethanol to clear the solution.[2]

  • Remove from heat and let cool to room temperature undisturbed .

  • Cool further in an ice bath (0 °C) for 1 hour.

  • Filter crystals and wash with cold 20% EtOH/Water.[2]

Module 4: Analytical Validation

User Question: "How do I confirm purity? My TLC is ambiguous."

Technical Insight: Biaryl acids often streak on TLC due to the carboxylic acid interacting with silica.[2]

  • TLC Fix: Add 1% Acetic Acid to your eluent (e.g., 30% EtOAc / 69% Hexanes / 1% AcOH).[2]

  • HPLC Method: Use a standard C18 Reverse Phase method with acid modification to suppress ionization.

Standard HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H₃PO₄).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (biaryl core) and 280 nm.

References

  • Palladium Removal: Garrett, C. E., & Prasad, K. (2004).[2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[2] Link

  • Suzuki Coupling Workup: BenchChem Technical Support. Application Notes for Suzuki Coupling of Benzoate Derivatives. Link

  • pKa of Benzoic Acids: CRC Handbook of Chemistry and Physics. Dissociation Constants of Organic Acids and Bases. Link

  • Purification of Biaryls: Organic Process Research & Development (ACS Publications). Scalable Synthesis of Biaryl Acids. Link

Technical Support Center: Scaling Up the Synthesis of 2-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(3-methoxyphenyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. We will address common issues encountered during scale-up, providing troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

Introduction: The Challenge of Scaling Biaryl Synthesis

This compound is a valuable biaryl intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and functional materials. While several synthetic routes exist, scaling these reactions introduces significant challenges that are often not apparent at the bench scale. Issues related to reaction kinetics, mass and heat transfer, impurity profiles, and materials handling become paramount. This guide provides a structured, problem-solving approach to navigate these complexities.

Section 1: Suzuki-Miyaura Coupling Route

The Palladium-catalyzed Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, making it a primary choice for synthesizing this compound.[1] The typical disconnection involves coupling a 2-halobenzoic acid derivative (e.g., methyl 2-bromobenzoate) with 3-methoxyphenylboronic acid.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 Methyl 2-bromobenzoate Intermediate Methyl 2-(3-methoxyphenyl)benzoate R1->Intermediate Coupling R2 3-Methoxyphenylboronic acid R2->Intermediate Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Intermediate Base Base (e.g., K₂CO₃) Base->Intermediate Solvent Solvent (e.g., Toluene/H₂O) Solvent->Intermediate Final This compound Intermediate->Final Hydrolysis caption General workflow for Suzuki-Miyaura synthesis.

Caption: General workflow for Suzuki-Miyaura synthesis.

Frequently Asked Questions & Troubleshooting (Suzuki Route)

Q1: My Suzuki coupling is stalling at ~80% conversion on a 50 L scale, whereas it went to completion in the lab. What are the likely causes?

A1: This is a classic scale-up problem often rooted in mass transfer limitations and atmospheric control.[2] Here are the primary factors to investigate:

  • Inadequate Mixing: On a larger scale, inefficient mixing can create localized concentration gradients. The aqueous base (like K₂CO₃) and the organic phase containing the reactants and catalyst must be intimately mixed for the reaction to proceed efficiently. In the lab, a small stir bar achieves a high vortex and excellent mixing, which is not replicated by a large-scale reactor's impeller without proper engineering.

  • Oxygen Sensitivity: While some oxygen can play a role in the catalytic cycle, excessive oxygen can lead to the oxidation of phosphine ligands and the formation of inactive Palladium black.[3] Lab-scale reactions are often run under a nitrogen balloon, which may not provide a truly inert atmosphere. Paradoxically, a manufacturing environment under strict nitrogen purge might behave differently if the lab-scale reaction unknowingly benefited from trace oxygen.[4]

  • Temperature Gradients: The jacket temperature in a large reactor can be significantly higher than the internal batch temperature to achieve the desired setpoint.[4] This can cause localized overheating at the reactor walls, leading to catalyst decomposition or side reactions.

Troubleshooting Steps:

  • Review Agitation Parameters: Consult with a chemical engineer to ensure the reactor's RPM and impeller design are sufficient for good phase mixing in your specific solvent system.

  • Strict Inerting Protocol: Ensure the reactor is thoroughly purged with nitrogen or argon before adding the catalyst. Use a robust "degas-and-fill" cycle on your solvent and reactant mixture.

  • Catalyst Choice: Consider a more robust, pre-formed catalyst or a ligand that is less sensitive to air and temperature. Buchwald or Fu have developed numerous ligands and pre-catalysts suitable for challenging couplings.[5]

Q2: Since scaling up, I'm observing a significant new impurity identified as 3,3'-dimethoxybiphenyl. Why is this forming and how can I prevent it?

A2: The impurity you're seeing is the result of a homocoupling side reaction of your 3-methoxyphenylboronic acid. This is a common issue in Suzuki couplings, especially on a larger scale.

  • Causality: Homocoupling is often promoted by the presence of oxygen and can be exacerbated by slow addition of the aryl halide or localized "hot spots" in the reactor. It occurs when two molecules of the boronic acid couple with each other instead of with the intended aryl halide partner. The quality of the boronic acid itself is also critical; aged or impure boronic acid is more prone to decomposition and homocoupling.[6]

Mitigation Strategies:

  • Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can drive homocoupling.

  • Reverse Addition: On a large scale, consider adding the boronic acid solution slowly to the mixture of the aryl halide, base, and catalyst. This keeps the instantaneous concentration of the boronic acid low, minimizing the chance of it reacting with itself.

  • Use High-Purity Boronic Acid: Source boronic acid from a reputable supplier and use it promptly. Consider using more stable boronate esters (e.g., pinacol esters) which are less prone to protodeboronation and homocoupling.[7]

Q3: My final API has unacceptable levels of residual palladium. What are the best strategies for removal on a large scale?

A3: Palladium removal is a critical and often challenging step in pharmaceutical manufacturing.[2] The goal is to reduce levels to <10 ppm or even <1 ppm, depending on the drug's dosage and regulatory requirements. A multi-pronged approach is most effective.

  • Scientific Rationale: Palladium can exist in various states (colloidal, soluble complexes) at the end of the reaction. An effective removal strategy must address all forms. Simple filtration is rarely sufficient.

MethodPrincipleProsCons
Activated Carbon Adsorption of Pd onto a high-surface-area carbon matrix.Inexpensive, effective for many Pd species.Can require large amounts; may adsorb product, lowering yield.
Thiol-Functionalized Scavengers Covalent binding of Pd to sulfur atoms on silica gel or polymer beads.High selectivity and capacity for Pd.More expensive than carbon; requires solid-liquid filtration.
Acid/Base Extraction The product is an acid. Convert it to a water-soluble salt (e.g., sodium benzoate derivative) with NaOH. The non-polar Pd complexes remain in an organic solvent (e.g., Toluene, EtOAc).Highly effective, integrates into workup.Requires solvent swap; emulsion formation can be an issue.
Crystallization The product crystallizes out of solution, leaving impurities (including Pd) in the mother liquor.Excellent for final purification step.Pd can sometimes co-crystallize; may require specific solvent systems.
Protocol: Palladium Scavenging and Purification Workflow
  • Post-Reaction Quench: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent like Toluene or Ethyl Acetate.

  • Aqueous Wash: Perform several aqueous washes to remove the inorganic base and salts.

  • Scavenger Treatment: Add an activated carbon slurry or a silica-based thiol scavenger (e.g., SiliaMetS Thiol) to the organic phase. Stir for 2-12 hours at a controlled temperature (e.g., 40-60 °C). The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the scavenger/carbon. Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Acid-Base Extraction:

    • Extract the organic solution with an aqueous solution of NaOH or K₂CO₃ to convert the benzoic acid product into its water-soluble salt.

    • Separate the layers. The palladium residues will preferentially stay in the organic layer.

    • Wash the aqueous layer with a fresh organic solvent (e.g., MTBE) to remove any remaining non-polar impurities.

  • Precipitation: Cool the aqueous layer and slowly add aqueous HCl to re-protonate the product, causing it to precipitate out of solution.

  • Isolation: Filter the solid product, wash with purified water until the washes are neutral, and dry under vacuum.

Section 2: Grignard Reaction Route

An alternative and classic approach involves the formation of a Grignard reagent from a di-aryl precursor, followed by carboxylation with carbon dioxide. For this target molecule, the route would likely involve forming the Grignard reagent from 2-bromo-3'-methoxybiphenyl, or more commonly, coupling two pieces and then forming the acid, for example, via carboxylation of phenylmagnesium bromide with a substituted benzoic acid derivative. A more direct route involves the reaction of 3-methoxyphenylmagnesium bromide with 2-chlorobenzoic acid.

Grignard_Troubleshooting Start Start: Assemble Dry Glassware under N₂ Atmosphere Initiation Add Mg Turnings, Solvent (THF), and a small amount of Aryl Halide Start->Initiation Check Does Reaction Initiate? (Exotherm, Bubbling, Color Change) Initiation->Check Yes Yes Check->Yes No No Check->No Success Continue Slow Addition of Aryl Halide Yes->Success Troubleshoot Troubleshooting Steps No->Troubleshoot Activator Add Activator: - Iodine crystal - Pre-crushed Mg - Small amount of pre-formed Grignard Troubleshoot->Activator Activator->Check Carboxylation Cool to <0 °C Add Dry Ice (CO₂) Success->Carboxylation Workup Aqueous Acid Quench (HCl) Extract and Purify Carboxylation->Workup End Final Product Workup->End

Caption: Troubleshooting workflow for Grignard reaction initiation.

Frequently Asked Questions & Troubleshooting (Grignard Route)

Q1: My large-scale Grignard reaction is very difficult to initiate. What can I do?

A1: Initiation is the most common hurdle in scaling up Grignard reactions.[8] The magnesium surface is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl/aryl halide.

  • Causality: This MgO layer is impervious to the halide. For the reaction to start, this layer must be physically or chemically breached to expose fresh, reactive magnesium metal. Any trace of moisture will also react with the magnesium surface or the initial Grignard reagent, quenching the reaction.[9]

Scale-Up Initiation Protocol:

  • Drying: Ensure the reactor and all feed vessels are scrupulously dried. For large reactors, this may involve a hot nitrogen purge for several hours. All solvents and reagents must be anhydrous.

  • Magnesium Activation (Mechanical): Use magnesium turnings that have been crushed or stirred vigorously under an inert atmosphere before adding the solvent. This helps break the oxide layer.

  • Chemical Activation: If the reaction still doesn't start, add a small crystal of iodine. The iodine etches the MgO layer. Other activators include 1,2-dibromoethane or a small amount of pre-formed Grignard reagent from a previous successful batch.

  • Local Hotspot: In the lab, a heat gun can be used to create a local hot spot to initiate the reaction. On a large scale, this is not feasible or safe. The chemical activators are the preferred method.

Q2: My Grignard carboxylation yield is low, and I'm isolating significant amounts of 3,3'-dimethoxybiphenyl and a ketone byproduct. What is happening?

A2: This points to two separate side reactions that become more prevalent during large-scale carboxylations.

  • 3,3'-dimethoxybiphenyl Formation: This is a Wurtz-type homocoupling byproduct, where two molecules of your halide react with magnesium. This can be favored if the reaction temperature gets too high or if the addition of the halide is too slow, allowing the initially formed Grignard to react with incoming halide.

  • Ketone Byproduct (di-(3-methoxyphenyl)ketone): The primary carboxylation product is a magnesium carboxylate salt. This salt is still electrophilic enough to react with a second molecule of the highly nucleophilic Grignard reagent. This side reaction is favored if there are localized areas of high Grignard concentration and insufficient CO₂.

Improving Carboxylation Yield:

  • CO₂ Delivery: The method of CO₂ addition is critical.

    • Lab Scale: Adding the Grignard solution to a large excess of crushed dry ice is effective.

    • Pilot Scale: This is not practical. Instead, bubble gaseous CO₂ below the surface of the cooled Grignard solution through a dip tube with vigorous stirring. This ensures good gas-liquid mixing. Alternatively, a "reverse addition" where the Grignard solution is slowly added to a well-stirred slurry of dry ice in an ethereal solvent can be effective.

  • Temperature Control: The carboxylation is exothermic. Maintain the internal temperature below 0 °C during the CO₂ addition to minimize the side reaction that forms the ketone.

  • Workup: The workup involves quenching with aqueous acid.[8] Ensure enough acid is added to protonate the carboxylate and dissolve all magnesium salts.

Section 3: Ullmann Condensation Route

The Ullmann condensation is a copper-catalyzed coupling between an aryl halide and a nucleophile. For this compound, this could involve the coupling of 2-chlorobenzoic acid and 3-iodoanisole.[10] While classic Ullmann reactions require harsh conditions (high temperatures, stoichiometric copper), modern variations use ligands to facilitate the reaction under milder conditions.[11][12]

Frequently Asked Questions & Troubleshooting (Ullmann Route)

Q1: My Ullmann reaction requires very high temperatures (>180 °C) and long reaction times, leading to thermal decomposition of my product. How can I improve this?

A1: The high temperatures are characteristic of the classic, ligand-less Ullmann reaction. The key to milder conditions is the use of a ligand that stabilizes the copper catalyst and facilitates the reductive elimination step.

  • Scientific Rationale: Ligands like L-proline or N,N-dimethylglycine coordinate to the copper center, increasing its solubility and modulating its reactivity to allow the catalytic cycle to proceed at lower temperatures (e.g., 90-130 °C).

Recommendations for Modernizing the Ullmann Reaction:

  • Catalyst System: Use a combination of a Cu(I) source like CuI and a suitable ligand. A common and effective system is CuI / L-proline in a polar aprotic solvent like DMSO or DMF.[10]

  • Base Selection: A strong base is required. K₂CO₃ or Cs₂CO₃ are commonly used. Cs₂CO₃ is more expensive but often gives superior results due to its higher solubility.

  • Solvent: DMSO is an excellent solvent for this reaction, but its high boiling point can make removal difficult on a large scale. Consider alternative solvents like NMP or DMAc if solvent removal is a concern.

Q2: The workup of my Ullmann reaction is difficult, and my product is contaminated with copper. What is an effective purification strategy?

A2: Copper removal is the primary challenge in Ullmann reaction workups. The strategy is similar to palladium removal but tailored for copper.

Copper Removal and Purification Protocol:

  • Quench and Filter: After the reaction, cool the mixture and dilute with an organic solvent. Filter off the bulk of the inorganic salts.

  • Ammonia Wash: Wash the organic layer with a dilute aqueous solution of ammonium hydroxide. Ammonia forms a water-soluble complex with copper ([Cu(NH₃)₄]²⁺), which is deep blue, effectively extracting the copper into the aqueous phase. Repeat until the aqueous layer is colorless.

  • Acid-Base Extraction: Utilize the acidic nature of your product. Perform an acid-base extraction as described in the Suzuki route (Section 1, Q3) to separate the benzoic acid from neutral organic impurities.

  • Crystallization: Final purification is best achieved by crystallization from a suitable solvent system (e.g., Toluene/Heptane or Ethanol/Water).

References

  • Benchchem. (n.d.). Application Note: Synthesis of 2-(3-methylphenyl)benzoic Acid via Ullmann Condensation.
  • Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Google Patents. (2017). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
  • Patsnap. (2020). A kind of synthetic method of 2-nitro-3-methylbenzoic acid.
  • Google Patents. (1978). US4092353A - Process for the purification of benzoic acid.
  • Benchchem. (n.d.). Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • Ghosh et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Chemical.AI. (2022). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • University of California, Irvine. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • Frontiers. (n.d.). Flash functional group-tolerant biaryl-synthesis based on integration of lithiation, zincation and negishi coupling in flow. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems.
  • ACS Publications. (2023). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. Retrieved from [Link]

  • University of Calgary. (n.d.). organic synthesis: benzoic acid via a grignard reaction.
  • PubMed Central. (n.d.). Atroposelective Synthesis of 2,2′‐Bis(arylamino)‐1,1′‐biaryls by Oxidative Iron(III)‐ and Phosphoric Acid‐Catalyzed C−C Coupling of Diarylamines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Preprints.org. (2023). Synthesis and Characterization of Bemotrizinol Impurities.
  • Harvard University. (n.d.). The Suzuki Reaction.
  • ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]

  • Scribd. (2024). Grignard Reaction: Synthesis of Benzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
  • NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Retrieved from [Link]

  • NIH. (2009). Synthesis of unsymmetrically substituted biaryls via sequential lithiation of dibromobiaryls using integrated microflow systems. Retrieved from [Link]

  • Docsity. (2021). Synthesis of Benzoic Acid Using the Grignard Reaction in Lab. Retrieved from [Link]

  • Benchchem. (n.d.). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • PubMed. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]

  • UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.

Sources

Incomplete reaction in 2-(3-methoxyphenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(3-Methoxyphenyl)benzoic Acid Synthesis

Ticket ID: #RXN-SUZUKI-002 Subject: Troubleshooting Incomplete Conversion in Biaryl Acid Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Diagnostic Workflow

The Problem: You are observing an incomplete reaction between 2-halobenzoic acid and 3-methoxyphenylboronic acid. The reaction likely stalls at 50-70% conversion, with unreacted aryl halide remaining and the boronic acid fully consumed or degraded.

The Root Cause: This specific coupling faces a "perfect storm" of three competing failure modes:

  • Catalyst Poisoning: The free carboxylic acid (as a carboxylate) coordinates tightly to Palladium, inhibiting the catalytic cycle.

  • Protodeboronation: The 3-methoxyphenylboronic acid is electron-rich and prone to hydrolytic cleavage (losing the Boron group) faster than the sluggish cross-coupling can occur.

  • Steric Hindrance: The ortho-carboxylic acid group creates significant steric bulk, slowing the rate-determining step (Transmetallation).

Interactive Troubleshooting Tree

Use this logic flow to identify your specific failure mode before proceeding to the solutions.

Troubleshooting Start Reaction Incomplete (<80% Conversion) CheckSM Analyze Supernatant (HPLC/TLC) Is Aryl Halide (SM) remaining? Start->CheckSM CheckBoron Is Boronic Acid remaining? CheckSM->CheckBoron Yes IssuePoison DIAGNOSIS: Catalyst Poisoning Free acid is binding Pd. (See Module B) CheckSM->IssuePoison No (SM gone but low yield?) Precipitate Observe Reaction Mixture Is there a black precipitate? CheckBoron->Precipitate Yes (Boron exists) IssueProto DIAGNOSIS: Protodeboronation Boronic acid hydrolyzed before coupling. (See Module A) CheckBoron->IssueProto No (Boron gone) IssueOx DIAGNOSIS: Catalyst Oxidation O2 leak or poor degassing. (See Module C) Precipitate->IssueOx Yes (Pd Black) IssueStall DIAGNOSIS: Kinetic Stall Reaction too slow; catalyst died. (See Module B) Precipitate->IssueStall No (Solution clear/brown)

Figure 1: Diagnostic logic for identifying the cause of reaction stalling.

Technical Deep Dive: Why It Fails

Module A: The "Disappearing" Boronic Acid (Protodeboronation)

The 3-methoxyphenyl group is electron-rich. In the presence of water and base (standard Suzuki conditions), the boronate intermediate is susceptible to protonolysis.[1]

  • Mechanism: Base attacks Boron

    
     Formation of Boronate 
    
    
    
    Proton source (H2O) attacks Carbon-Boron bond
    
    
    Anisole (side product) + Boric Acid.
  • Observation: You will see Anisole in your GC/LC-MS trace, and your boronic acid will vanish while the aryl halide remains.

Module B: The "Anchor" Effect (Carboxylate Poisoning)

Using a free carboxylic acid (2-bromobenzoic acid) is the primary kinetic bottleneck.

  • Mechanism: In basic media, the acid becomes a carboxylate (

    
    ). This anionic species can displace phosphine ligands on the Palladium, forming a stable, unreactive "Palladacycle" or simply reducing the electrophilicity of the Pd(II) center, preventing Transmetallation.
    
  • Consequence: The catalyst "rests" too long, eventually aggregating into inactive Palladium black.

Corrective Protocols

We provide two protocols. Protocol 1 is the "Fix" (recommended) which bypasses the chemical limitations. Protocol 2 is the "Salvage" for when you must use the free acid.

Protocol 1: The "Ester Bypass" (Highly Recommended)

Status: Gold Standard | Success Rate: >90% Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and solubility issues. The ester is easily hydrolyzed back to the acid quantitatively.

Step-by-Step:

  • Protection: Reflux 2-bromobenzoic acid in Methanol with catalytic

    
     (4h). Evaporate to obtain Methyl 2-bromobenzoate .
    
  • Coupling:

    • Reagents: Methyl 2-bromobenzoate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq).

    • Catalyst:

      
       (3 mol%). Note: The bidentate ligand dppf resists deactivation better than 
      
      
      
      .
    • Base:

      
       (3.0 eq).
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

    • Conditions: Degas (sparge with Ar for 15 min), then heat to 90°C for 4-6 hours.

  • Hydrolysis (In-situ):

    • Once coupling is complete (TLC check), add NaOH (5 eq, aq) directly to the reaction mixture.

    • Heat at 60°C for 1 hour.

  • Workup: Acidify to pH 2. The product, This compound , will precipitate as a solid.

Protocol 2: Direct Acid Coupling (Optimization)

Status: Challenging | Use only if esterification is impossible. Rationale: Requires high-energy ligands to overcome the carboxylate poisoning.

ParameterRecommendationScientific Rationale
Ligand S-Phos or X-Phos Buchwald biaryl phosphine ligands are bulky and electron-rich, facilitating oxidative addition even with ortho steric hindrance [1].
Base ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(Potassium Phosphate)
Milder than carbonates; reduces the rate of protodeboronation while sufficiently activating the boronic acid.
Solvent n-Butanol or Toluene/H2O Protic solvents like n-Butanol can help solubilize the carboxylate salt and stabilize the transition state.
Addition Slow Addition Add the Boronic Acid in 3 portions (0h, 1h, 2h) to maintain low concentration, minimizing protodeboronation [2].

Optimized Direct Protocol:

  • Dissolve 2-bromobenzoic acid (1 eq) and

    
     (3 eq) in n-Butanol/Water (5:1).
    
  • Add

    
     (1 mol%) and S-Phos (2.5 mol%).
    
  • Degas thoroughly.[2] Heat to 100°C.

  • Add 3-methoxyphenylboronic acid (1.5 eq total) in portions over 2 hours.

Mechanism & Pathway Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path and minimize the red paths.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid Poison FAILURE: Carboxylate Coordination (Pd Trapped) OxAdd->Poison Free COOH interferes RedElim Reductive Elimination (Product Release) TransMet->RedElim Proto FAILURE: Protodeboronation (Boronic Acid -> Anisole) TransMet->Proto H2O/Base Attack RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle showing the diversion points where the reaction fails.

Purification (The Acid-Base Trick)

Since your product is a carboxylic acid, use its chemical properties to purify it without a column.

  • Extraction: Dilute reaction mix with EtOAc and water.

  • Base Wash: Extract the organic layer with 1M NaOH.

    • Chemistry: The product moves to the aqueous layer (as the sodium salt). Neutral impurities (unreacted boronic acid, anisole, phosphine oxides) stay in the EtOAc.

  • Separation: Discard the EtOAc layer.

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH ~2.

  • Filtration: The product, This compound , will precipitate as a white/off-white solid. Filter and wash with cold water.

References

  • Altman, R. A., et al. "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Journal of Organic Chemistry, 2008.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Gooßen, L. J., et al. "Synthesis of Biaryls via Pd-Catalyzed Decarboxylative Coupling." Journal of the American Chemical Society, 2006. (Context on carboxylate interference).

Sources

Technical Support Center: Synthesis of 2-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(3-methoxyphenyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for various synthetic routes to this valuable biaryl carboxylic acid intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmacologically active molecules. Its biaryl structure, featuring a benzoic acid moiety linked to a methoxy-substituted phenyl ring, presents unique challenges and opportunities in its synthesis. This guide explores three common synthetic strategies—Suzuki-Miyaura Coupling, Grignard Reaction, and Ullmann Condensation—as well as the emerging technique of Directed Ortho-Metalation (DoM). We will delve into the mechanistic underpinnings of each method, providing practical advice to overcome common experimental hurdles and optimize your reaction outcomes.

Comparison of Synthetic Routes

Synthetic Route Starting Materials Typical Yield Reaction Time Key Advantages Common Challenges
Suzuki-Miyaura Coupling 2-halobenzoic acid, 3-methoxyphenylboronic acid70-95%4-24 hoursHigh functional group tolerance, mild reaction conditions.Catalyst deactivation, protodehalogenation, homocoupling of boronic acid.
Grignard Reaction 3-bromoanisole, 2-halobenzoic acid ester50-70%2-6 hoursReadily available starting materials, relatively fast reaction.Moisture sensitivity, Wurtz coupling, steric hindrance.
Ullmann Condensation 2-chlorobenzoic acid, 3-iodoanisole60-80%12-36 hoursCost-effective catalyst (copper), suitable for large-scale synthesis.Harsh reaction conditions (high temperatures), requirement for ligands to improve yield.
Directed Ortho-Metalation (DoM) 3-methoxybenzoic acid, aryl halide65-85%3-8 hoursHigh regioselectivity, circumvents the need for pre-functionalized starting materials.Requires strong organolithium bases and cryogenic temperatures.

Troubleshooting and FAQs

This section addresses specific issues you might encounter during the synthesis of this compound.

Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling reaction is showing low to no conversion. What are the potential causes and how can I improve the yield?

A1: Low conversion in the Suzuki coupling of 2-halobenzoic acids is a frequent challenge, primarily due to the steric hindrance from the ortho-carboxylate group and the electronic deactivating effect of the carboxylic acid.

  • Inefficient Oxidative Addition: The palladium catalyst may have difficulty inserting into the carbon-halogen bond.

    • Solution 1: Choice of Halide: The reactivity of the halide is crucial. The general trend is I > Br > Cl. If you are using a 2-chlorobenzoic acid, consider switching to the 2-bromo or 2-iodo derivative for a more facile reaction.

    • Solution 2: Catalyst and Ligand Selection: Bulky, electron-rich phosphine ligands can significantly enhance the rate of oxidative addition. Consider using ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

  • Catalyst Deactivation: The palladium catalyst can precipitate out of the reaction mixture as palladium black, leading to a stalled reaction.

    • Solution: Ensure your reaction is thoroughly degassed to remove oxygen, which can contribute to catalyst decomposition. Using more robust ligands can also help maintain the catalyst's activity in solution.

Q2: I'm observing a significant amount of benzoic acid as a byproduct. What is this side reaction and how can I minimize it?

A2: The formation of benzoic acid is likely due to a side reaction called protodehalogenation (or hydrodehalogenation), where the halogen substituent on your starting material is replaced by a hydrogen atom.[1]

  • Cause: This can be triggered by certain bases, protic solvents (like alcohols), or other impurities that can act as a source of hydride.

  • Solutions:

    • Base Selection: Use a non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃.

    • Solvent Choice: Employ anhydrous aprotic solvents such as dioxane, THF, or toluene. If protodehalogenation is a persistent issue, avoid using alcohols as co-solvents.[1]

Q3: My desired product is contaminated with a significant amount of 3,3'-dimethoxybiphenyl. How can I prevent this?

A3: This byproduct is the result of the homocoupling of your 3-methoxyphenylboronic acid.

  • Cause: Homocoupling is often promoted by the presence of oxygen or if the palladium catalyst is not in its active Pd(0) state at the start of the transmetalation step.[2]

  • Solutions:

    • Thorough Degassing: Rigorously degas your reaction mixture to minimize oxygen levels.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.

    • Pre-catalyst Activation: Ensure your palladium pre-catalyst is fully activated to Pd(0) before the substrates begin to react.

Grignard Reaction

Q1: My Grignard reaction fails to initiate. What should I do?

A1: The initiation of a Grignard reaction is highly sensitive to the reaction conditions.

  • Cause: The primary reason for non-initiation is the presence of moisture, which quenches the Grignard reagent as it forms. The magnesium metal surface may also be coated with a passivating oxide layer.

  • Solutions:

    • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

    • Magnesium Activation: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can also be added to etch the magnesium surface and initiate the reaction.

Q2: The yield of my desired this compound is low, and I'm isolating 3,3'-dimethoxybiphenyl as a major byproduct. What is happening?

A2: The formation of 3,3'-dimethoxybiphenyl is a result of a Wurtz-type coupling reaction.

  • Cause: The Grignard reagent formed from 3-bromoanisole can react with unreacted 3-bromoanisole in the reaction mixture.[3]

  • Solutions:

    • Slow Addition: Add the solution of 3-bromoanisole slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the Grignard reagent.

    • Solvent Choice: While diethyl ether and THF are common, 2-methyltetrahydrofuran (2-MeTHF) has been reported to minimize Wurtz coupling.[3]

Ullmann Condensation

Q1: My Ullmann condensation is sluggish and gives a low yield. How can I improve it?

A1: Traditional Ullmann reactions often require harsh conditions.

  • Cause: The reaction often requires high temperatures to proceed, and the copper catalyst can have low solubility.

  • Solutions:

    • Ligand Addition: The addition of ligands such as L-proline or phenanthroline can significantly improve the yield and allow for milder reaction conditions by increasing the solubility and reactivity of the copper catalyst.[4][5]

    • Solvent: Use a high-boiling polar aprotic solvent like DMSO or DMF to ensure the reactants remain in solution at the required temperature.

Experimental Protocols

Method 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of this compound from 2-bromobenzoic acid and 3-methoxyphenylboronic acid.

Materials:

  • 2-Bromobenzoic acid

  • 3-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a dry Schlenk flask, add 2-bromobenzoic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).

  • Add K₂CO₃ (3.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1 M HCl, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: Grignard Reaction

This protocol outlines the synthesis via the formation of a Grignard reagent from 3-bromoanisole, followed by reaction with methyl 2-iodobenzoate.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • 3-Bromoanisole

  • Anhydrous diethyl ether or THF

  • Methyl 2-iodobenzoate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 10% Aqueous sodium hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Add a small crystal of iodine.

  • Dissolve 3-bromoanisole in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour.

  • Cool the Grignard reagent to 0 °C and add a solution of methyl 2-iodobenzoate in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Hydrolyze the resulting ester with 10% NaOH solution by refluxing for 2-4 hours.

  • Cool the mixture, acidify with 1 M HCl to precipitate the product, filter, wash with cold water, and dry.

Visualizing the Mechanisms

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start Start: Combine Reactants (2-halobenzoic acid, boronic acid, Pd catalyst, ligand, base) Inert_Atmosphere Establish Inert Atmosphere (Evacuate & backfill with Ar/N2) Start->Inert_Atmosphere Add_Solvents Add Degassed Solvents (e.g., Dioxane/Water) Inert_Atmosphere->Add_Solvents Heating Heat Reaction Mixture (80-100 °C) Add_Solvents->Heating Monitoring Monitor Progress (TLC / LC-MS) Heating->Monitoring Workup Aqueous Workup (Acid wash, extraction) Monitoring->Workup Upon completion Purification Purify Product (Recrystallization or Chromatography) Workup->Purification Final_Product Final Product: This compound Purification->Final_Product Grignard_Mechanism cluster_Grignard_Formation 1. Grignard Reagent Formation cluster_Nucleophilic_Addition 2. Nucleophilic Addition cluster_Protonation 3. Acidic Workup (Protonation) 3-Bromoanisole 3-Bromoanisole 3-Methoxyphenylmagnesium_bromide 3-Methoxyphenyl- magnesium bromide 3-Bromoanisole->3-Methoxyphenylmagnesium_bromide + Mg (in ether) Mg Mg Intermediate_Salt Magnesium carboxylate salt 3-Methoxyphenylmagnesium_bromide->Intermediate_Salt + CO2 Carbon_Dioxide CO2 Acid H3O+ Final_Product This compound Intermediate_Salt->Final_Product + H3O+

Caption: The three key steps of the Grignard synthesis of a carboxylic acid.

References

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 13(36), 25257-25261. [Link]

  • Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • University of Rochester. (n.d.). organic synthesis: benzoic acid via a grignard reaction. [Link]

  • Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547. [Link]

  • Google Patents. (1990).
  • North Seattle College. (2020, May 3). Synthesis of benzoic acid via the Grignard reaction [Video]. YouTube. [Link]

  • O'Keefe, B. M., et al. (2005). Synthesis of the benzhydryl motif via a Suzuki-Miyaura coupling of arylboronic acids and 3-chloroacrylonitriles. Organic Letters, 7(12), 2575-2578. [Link]

  • European Patent Office. (1996). EP0729953A2 - A process for producing a 2-substituted-3,4-fused heterocyclic benzoic acid. [Link]

  • Holowiecki, K., et al. (1961). INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL. Acta Polon. Pharm., 18, 217-22. [Link]

  • University of California, Davis. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. [Link]

  • Chem Survival. (2020, October 30). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Grignard reaction of anisole bromide [Table]. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Chem Survival. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube. [Link]

  • Chen, J.-R., et al. (2016). Photocatalytic Dehydrogenative Lactonization of 2-Arylbenzoic Acids. Organic Letters, 18(21), 5584-5587. [Link]

  • Nguyen, T.-H., et al. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(4), 765-768. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 103(11), 4029-4100. [Link]

  • Organic Chemistry Portal. (n.d.). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Mortier, J. (n.d.). Directed ortho Metalation. Unblog.fr. [Link]

Sources

Technical Support Guide: Recrystallization of 2-(3-Methoxyphenyl)benzoic Acid

[1]

To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Separation Sciences Division Subject: Troubleshooting Recrystallization, Oiling Out, and Polymorphism in Biaryl Benzoic Acids

Introduction

Recrystallizing 2-(3-methoxyphenyl)benzoic acid presents a unique set of challenges derived from its biaryl structure and carboxylic acid functionality. Synthesized typically via Suzuki-Miyaura coupling, this molecule often carries specific impurities—unreacted boronic acids, palladium residues, and protodeboronation byproducts (e.g., anisole derivatives)—that can drastically alter its solubility profile.[1]

This guide moves beyond generic advice, offering a root-cause analysis of common failures like "oiling out" and providing self-validating protocols to ensure high-purity isolation.

Part 1: Solvent Selection & Solubility

Q: I cannot find a literature melting point or solvent system for this specific isomer. Where do I start?

A: In the absence of specific literature data, you must treat the crude material as a unique physical system. Biaryl benzoic acids typically have melting points in the 110°C – 160°C range, but impurities can depress this significantly.

The "Rule of 3" Screening Protocol

Do not commit your entire batch to a single solvent. Perform this rapid screen on 50–100 mg aliquots:

Solvent SystemPolarity / InteractionWhy Test This?
Ethanol / Water Protic / H-BondingStandard for Benzoic Acids. The acid is soluble in hot EtOH; water acts as a powerful anti-solvent.
Ethyl Acetate / Heptane Aprotic / Polar-NonpolarBest for Lipophilic Impurities. Good for removing non-polar byproducts (e.g., de-boronated biaryls).[1]
Toluene Aromatic / Pi-StackingHigh Temperature Option. Excellent for disrupting pi-stacking in biaryls, but requires a higher MP solid to avoid oiling out.[1]

Critical Check: If your crude solid melts below the boiling point of your chosen solvent, oiling out is guaranteed . You must use a lower-boiling solvent or a mixed-solvent system.

Part 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My product comes out of solution as a sticky oil or gum instead of crystals. Why is this happening?

A: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary. This happens because:

  • Impurity Effect: Impurities act like a solvent, depressing the melting point of your solid below the temperature of the solution.

  • Supersaturation: The solution is too concentrated, forcing the solute out so fast it forms a disordered liquid phase rather than an ordered crystal lattice.

The "Seeding at Cloud Point" Protocol

This technique bypasses the metastable oil phase.

  • Dissolve: Dissolve crude material in the "good" solvent (e.g., Ethanol) near boiling.

  • Titrate: Add the anti-solvent (e.g., Water) dropwise just until a faint, persistent cloudiness appears.[1]

  • Re-dissolve: Add 1-2 drops of the "good" solvent to clear the solution.

  • Seed: Add a tiny crystal of pure product (or scratch the glass if no seed exists).

  • Insulate: Wrap the flask in foil or a towel. Cooling must be slower than the rate of crystal growth.

  • Wait: Allow to stand at room temperature for 4-6 hours before moving to an ice bath.

Part 3: Impurity Removal (Suzuki Coupling Specifics)

Q: My crystals are off-white/grey, or I have persistent unknown peaks in NMR.

A: Recrystallization alone is often insufficient for Suzuki impurities. You must perform a Chemical Wash before crystallization.

Pre-Crystallization Workup Checklist
  • Palladium Removal: If the crude is grey/black, Pd is trapped.

    • Action: Dissolve in hot EtOAc, add activated charcoal (or specialized scavengers like SiliaMetS®), filter through Celite while hot.

  • Boronic Acid Removal: Unreacted 3-methoxyphenylboronic acid can co-crystallize.

    • Action: Dissolve crude in EtOAc. Wash with 10% aqueous Na₂CO₃ . The boronic acid (pKa ~9) will ionize and partition into water, while the benzoic acid product (pKa ~4) stays in the organic layer if the pH is carefully controlled (keep pH ~5-6), OR convert product to Na-salt (pH 12), wash organics, then re-acidify.[1]

    • Preferred Method:Acid-Base Swing.

      • Dissolve crude in 1M NaOH (Product goes to water).

      • Wash aqueous layer with Ether/TBME (Impurities stay in organic).

      • Acidify aqueous layer with HCl to pH 1 (Product precipitates).

      • Filter and then recrystallize.[2]

Part 4: Polymorphism & Solvates

Q: The melting point of my recrystallized product varies between batches.

A: Biaryl systems are prone to conformational polymorphism due to rotation around the single bond connecting the phenyl rings.

  • Rotamers: The 3-methoxy group can lock the molecule into different stable conformations in the crystal lattice.

  • Solvates: Carboxylic acids form strong dimers. If crystallized from Ethanol or Acetic Acid, solvent molecules can become incorporated into the lattice, altering the MP.[1]

  • Verification: Always dry the sample under high vacuum (50°C, >4 hours) to remove solvates.[1] Run a DSC (Differential Scanning Calorimetry) trace if MP variation persists.

Part 5: Visual Troubleshooting Guides

Workflow 1: Solvent System Selection

SolventSelectionStartStart: Crude this compoundSolubilityCheckCheck Solubility in Hot EthanolStart->SolubilityCheckSolubleSoluble?SolubilityCheck->SolubleAddWaterAdd Water (Anti-Solvent) to Cloud PointSoluble->AddWaterYesTryEtOAcTry Ethyl Acetate / HeptaneSoluble->TryEtOAcNoCoolSlowCool Slowly to RTAddWater->CoolSlowOilingOutOiling Out Observed?CoolSlow->OilingOutSuccessSuccess: Filter & WashOilingOut->SuccessNo (Crystals formed)RemedyRemedy: Re-heat, add more solventOR use Seed CrystalOilingOut->RemedyYes (Liquid droplets)Remedy->CoolSlowRetry

Caption: Decision tree for selecting the optimal solvent system and handling initial failures.

Workflow 2: The "Oiling Out" Rescue Loop

OilingOutRescueProblemProblem: Oiling Out(Liquid droplets at bottom)Cause1Temp > Melting Pointof impure solidProblem->Cause1Cause2Supersaturationtoo highProblem->Cause2Fix1Lower Boiling Solvent(e.g., Change Toluene -> EtOH)Cause1->Fix1Fix2Increase Solvent Volume(Lower concentration)Cause2->Fix2Fix3Seed at Cloud Point(Prevent supercooling)Cause2->Fix3

Caption: Diagnostic flow for identifying and fixing the root causes of oiling out.

References

  • Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Recrystallization Techniques and Solvent Selection.

  • LibreTexts Chemistry . Troubleshooting Recrystallization: Oiling Out. Accessed 2024.[2]

  • ResearchGate Discussions . How to avoid the formation of oil droplets during recrystallization? (Community consensus on biaryl purification).[1]

  • PubChem Compound Summary . 2-(3-methoxyphenoxy)benzoic acid (Structural Analog Data). [1]

  • University of Delaware . Suzuki Cross Coupling Reactions: Synthesis and Purification Protocols.

Validation & Comparative

A Comparative Analysis for the Bench: 2-(3-methoxyphenyl)benzoic Acid vs. 2-(4-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical sciences and organic synthesis, the positional isomerism of functional groups on a core scaffold can dramatically influence a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: 2-(3-methoxyphenyl)benzoic acid and 2-(4-methoxyphenyl)benzoic acid. As building blocks in medicinal chemistry, understanding the nuanced differences between these two compounds is critical for rational drug design and the development of efficient synthetic methodologies.

At a Glance: Structural and Physicochemical Properties

The seemingly minor shift of the methoxy group from the meta to the para position on the peripheral phenyl ring imparts distinct characteristics to these molecules.

Chemical Structures:

  • This compound (CAS No. 7487-79-8): The methoxy group is positioned at the 3rd carbon of the phenyl ring relative to the point of attachment to the benzoic acid moiety.

  • 2-(4-methoxyphenyl)benzoic acid (CAS No. 7487-80-1): The methoxy group is located at the 4th carbon of the phenyl ring.

PropertyThis compound2-(4-methoxyphenyl)benzoic acidCausality Behind the Differences
Molecular Formula C₁₄H₁₂O₃C₁₄H₁₂O₃Identical
Molecular Weight 228.24 g/mol 228.24 g/mol Identical
Melting Point Data not consistently available~148-152 °CThe para-isomer's more symmetrical structure may allow for more efficient crystal packing, leading to a higher melting point.
Boiling Point Data not consistently availableData not consistently availableBoth are expected to have high boiling points due to their molecular weight and hydrogen bonding capabilities.
Solubility Generally soluble in organic solvents like methanol, ethanol, and DMSO.Generally soluble in organic solvents like methanol, ethanol, and DMSO.The polarity and hydrogen bonding potential are similar, leading to comparable solubility in common organic solvents.
pKa Estimated to be around 4Estimated to be around 4-4.5The electronic effect of the methoxy group on the acidity of the carboxylic acid is influenced by its position. The para-methoxy group can exert a slightly stronger electron-donating effect through resonance, potentially making the para-isomer a slightly weaker acid (higher pKa) than the meta-isomer.

Synthesis Strategies: A Tale of Two Couplings

The construction of the biaryl scaffold in these molecules is most commonly achieved through well-established cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Ullmann condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Suzuki-Miyaura Coupling: A Versatile and High-Yielding Approach

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its high yields, mild reaction conditions, and broad functional group tolerance.[1]

Workflow Diagram:

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalysis Catalytic Cycle A 2-Halobenzoic Acid Ester D Oxidative Addition A->D B Methoxyphenylboronic Acid (meta- or para-) E Transmetalation B->E Base C Pd(0) Catalyst + Ligand C->D D->E F Reductive Elimination E->F F->C Regenerates Catalyst G Ester Hydrolysis F->G Coupled Ester H Final Product: 2-(methoxyphenyl)benzoic acid G->H

Caption: Suzuki-Miyaura coupling workflow for synthesizing 2-(methoxyphenyl)benzoic acids.

Detailed Experimental Protocol (Generalized):

Rationale: This protocol utilizes a palladium catalyst, which is highly efficient for C-C bond formation.[1] A phosphine ligand is used to stabilize the palladium catalyst and facilitate the catalytic cycle. The base is crucial for the transmetalation step. The initial reaction is performed on the ester of 2-halobenzoic acid to prevent side reactions with the carboxylic acid group.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halobenzoic acid ester (e.g., methyl 2-bromobenzoate, 1.0 eq.), the corresponding methoxyphenylboronic acid (meta- or para-, 1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of a strong base (e.g., NaOH or LiOH) and stir at room temperature or with gentle heating until the hydrolysis is complete.

  • Acidification and Isolation: Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with water, and dry to afford the final product.

Ullmann Condensation: A Classic Copper-Catalyzed Route

The Ullmann condensation is a classical method for forming biaryl linkages, typically requiring higher temperatures than the Suzuki coupling.[2][3] Modern modifications have made this reaction more versatile.[4]

Workflow Diagram:

Ullmann_Condensation cluster_reactants Reactants A 2-Halobenzoic Acid D Coupling Reaction A->D B Methoxyphenol (meta- or para-) B->D C Copper Catalyst + Base C->D E Final Product: 2-(methoxyphenyl)benzoic acid D->E

Caption: Ullmann condensation workflow for synthesizing 2-(methoxyphenyl)benzoic acids.

Detailed Experimental Protocol (Generalized):

Rationale: This method directly couples a halobenzoic acid with a methoxyphenol using a copper catalyst.[4] The base is required to deprotonate the phenol, forming the active nucleophile. High-boiling polar aprotic solvents are often used to facilitate the reaction at elevated temperatures.

  • Reaction Setup: In a round-bottom flask, combine the 2-halobenzoic acid (e.g., 2-bromobenzoic acid, 1.0 eq.), the corresponding methoxyphenol (meta- or para-, 1.1 eq.), a copper catalyst (e.g., CuI or CuO, 0.1-0.2 eq.), and a base (e.g., K₂CO₃ or pyridine, 2.0 eq.).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMF or NMP.

  • Reaction: Heat the reaction mixture to a high temperature (typically 140-180 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.

  • Extraction and Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the final 2-(methoxyphenyl)benzoic acid.

Applications in Drug Discovery and Development: Positional Isomerism Matters

While specific, head-to-head comparative studies on the biological activities of this compound and 2-(4-methoxyphenyl)benzoic acid are limited in publicly available literature, the broader class of substituted benzoic acids is of significant interest in medicinal chemistry. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][6]

The position of the methoxy group can significantly impact the molecule's interaction with biological targets. This is due to several factors:

  • Electronic Effects: The methoxy group is electron-donating. In the para position, this effect is more pronounced due to resonance, which can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with a protein's active site. The meta position experiences a weaker inductive effect.

  • Steric Hindrance: The position of the methoxy group can affect the overall conformation of the molecule, influencing how it fits into a binding pocket.

  • Metabolic Stability: The position of the methoxy group can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s, which can affect its pharmacokinetic profile.

Derivatives of methoxy-substituted benzoic acids are being explored for various therapeutic areas. For instance, some benzoic acid derivatives have been investigated for their potential as anti-inflammatory agents.[5] The specific substitution pattern is crucial for activity, and it is plausible that the 3-methoxy and 4-methoxy isomers would exhibit different potencies and selectivities towards inflammatory targets.

Conclusion

The comparison between this compound and 2-(4-methoxyphenyl)benzoic acid highlights the profound impact of positional isomerism in organic chemistry and medicinal chemistry. While both compounds share the same molecular formula and can be synthesized through similar synthetic routes like the Suzuki-Miyaura coupling and Ullmann condensation, the seemingly subtle difference in the methoxy group's position can lead to variations in their physicochemical properties and, consequently, their biological activities.

For researchers in drug development, the choice between these two isomers is not arbitrary. It should be guided by the specific requirements of the target and the desired pharmacokinetic profile. The para-isomer, with its more linear and potentially more stable conformation, might offer different binding interactions compared to the meta-isomer. Future structure-activity relationship (SAR) studies will be invaluable in elucidating the full potential of these and other related substituted biphenyl-2-carboxylic acids as scaffolds for novel therapeutics.

References

Sources

Comparative Acidity Guide: Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the physicochemical properties of a pharmacophore—specifically acidity (


)—dictate solubility, membrane permeability, and protein binding. Methoxybenzoic acids serve as excellent model systems for understanding how substituent positioning (ortho, meta, para) alters electronic environments and, consequently, biological behavior.

This guide provides an objective, data-driven comparison of the acidity of 2-methoxybenzoic acid (ortho) , 3-methoxybenzoic acid (meta) , and 4-methoxybenzoic acid (para) relative to unsubstituted benzoic acid.

Quick Reference Data Table (Aqueous, 25°C)
CompoundPositionSubstituent EffectExperimental

Acidity Rank
2-Methoxybenzoic acid OrthoSteric Inhibition of Resonance (SIR) + Inductive (-I)4.09 1 (Strongest)
3-Methoxybenzoic acid MetaInductive (-I) only4.09 1 (Strongest)
Benzoic Acid NoneReference4.20 2
4-Methoxybenzoic acid ParaResonance (+R) dominates Inductive (-I)4.47 3 (Weakest)

Note: The acidity of the ortho and meta isomers is experimentally very similar in water, though the mechanisms driving these values differ significantly.

Mechanistic Deep Dive: The "Why" Behind the Data

Understanding the causality behind these


 values is critical for rational drug design. We analyze the competition between Inductive Effects (-I) , Resonance Effects (+R) , and Steric Effects .
The Para Isomer (4-Methoxybenzoic Acid)[2]
  • Observation: Weakest acid (

    
     4.47).
    
  • Mechanism: The methoxy group is a strong Resonance Donor (+R) and a weak Inductive Withdrawer (-I). At the para position, the lone pair on the oxygen atom can delocalize into the benzene ring and through to the carbonyl carbon.[1]

  • Result: This donation increases electron density near the carboxylate group, destabilizing the anionic conjugate base (making it harder to form). The +R effect overwhelms the weak -I effect.

The Meta Isomer (3-Methoxybenzoic Acid)
  • Observation: Stronger than benzoic acid (

    
     4.09).[2]
    
  • Mechanism: Resonance effects cannot transmit effectively from the meta position to the carboxyl group. Therefore, the +R effect is negligible. The oxygen atom's high electronegativity exerts a pure Inductive Withdrawal (-I) effect through the sigma bond framework.

  • Result: Electron withdrawal stabilizes the negative charge of the carboxylate anion, favoring dissociation.[3]

The Ortho Isomer (2-Methoxybenzoic Acid)
  • Observation: Strongest acid (

    
     4.09), tied with meta.
    
  • Mechanism: This is the most complex case, governed by the Ortho Effect .

    • Steric Inhibition of Resonance (SIR): The bulky methoxy group forces the carboxyl group to twist out of the plane of the benzene ring. This breaks the conjugation between the phenyl ring and the carboxyl group. Since the phenyl ring is slightly electron-donating via resonance in benzoic acid, breaking this conjugation removes a destabilizing factor, increasing acidity.

    • Electronic Competition: While SIR increases acidity, the oxygen atom is physically close to the acidic proton. Unlike salicylic acid (o-hydroxy), which forms an intramolecular H-bond that stabilizes the anion (lowering

      
       drastically to 2.97), the methoxy group has no proton to donate. It acts primarily as a steric wedge.
      
  • Result: The combination of SIR and the -I effect (enhanced by proximity) overcomes the electron-donating tendency, making it more acidic than the para isomer and benzoic acid.

Visualizing Electronic Effects

ElectronicEffects cluster_legend Acidity Trend Para Para-Methoxy (+R >> -I) Destabilized Anion Benzoic Benzoic Acid (Reference) Para->Benzoic Meta Meta-Methoxy (-I only) Stabilized Anion Ortho Ortho-Methoxy (SIR + -I) Twisted Carboxyl Benzoic->Para Add p-OMe (Acidity ↓) Benzoic->Meta Add m-OMe (Acidity ↑) Benzoic->Meta Benzoic->Ortho Add o-OMe (Acidity ↑)

Figure 1: Comparative electronic effects influencing the acidity of methoxybenzoic acid isomers.[4]

Experimental Validation: Potentiometric Titration Protocol

To validate these theoretical values in a lab setting, Potentiometric Titration is the gold standard method. It is self-validating because it generates a full curve rather than a single point, allowing detection of impurities or carbonate contamination.

Materials & Equipment
  • Analyte: ~50 mg of the specific methoxybenzoic acid isomer (dried).

  • Titrant: 0.1 M NaOH (Standardized against KHP).

  • Solvent: Carbonate-free distilled water (use 20% Ethanol/Water mix if solubility is poor, then extrapolate to zero organic content using the Yasuda-Shedlovsky extrapolation).

  • Instrumentation: Calibrated pH meter (glass electrode) with resolution ±0.01 pH units.

Step-by-Step Workflow
  • Preparation: Dissolve exactly weighed sample (

    
    ) in 50 mL solvent in a thermostated beaker (25°C).
    
  • Blank Titration: Perform a titration on the solvent alone to correct for background acidity/basicity.

  • Titration: Add 0.1 M NaOH in small increments (0.1 mL). Record equilibrium pH after each addition.

  • Endpoint Detection: Continue past the equivalence point (pH > 10).

Data Analysis (Self-Validating Logic)

Do not rely solely on the visual inflection point. Use the First Derivative Method for precision.

  • Calculate

    
     for each step.
    
  • The maximum value indicates the Equivalence Point Volume (

    
    ).
    
  • Calculation: At exactly

    
     (Half-Equivalence Point), the concentration of acid 
    
    
    
    equals the concentration of conjugate base
    
    
    .[5]
  • Henderson-Hasselbalch Application:

    
    
    At 
    
    
    
    , the log term becomes
    
    
    . Therefore,
    
    
    .
    [5]
Experimental Workflow Diagram

TitrationWorkflow Start Start: Weigh ~50mg Sample Dissolve Dissolve in Solvent (Water or 20% EtOH) Start->Dissolve Calibrate Calibrate pH Meter (Buffers 4.0, 7.0, 10.0) Dissolve->Calibrate Titrate Add 0.1M NaOH (0.1 mL increments) Calibrate->Titrate Record Record pH vs Volume Titrate->Record Check Is pH > 10? Record->Check Check->Titrate No Plot Plot First Derivative (dpH/dV) Check->Plot Yes Calc Identify V_eq Calculate pKa at 0.5*V_eq Plot->Calc

Figure 2: Standardized workflow for potentiometric pKa determination.

Implications for Drug Development[2]

For researchers in medicinal chemistry, choosing the right isomer affects more than just acidity:

  • Solubility Profiling: The para isomer (highest

    
    ) will remain non-ionized at slightly higher pH levels compared to the ortho isomer. In the small intestine (pH ~6-7), the ortho isomer will be more fully ionized, potentially improving solubility but reducing passive membrane permeability.
    
  • Metabolic Stability: The para-methoxy group is a prime target for O-demethylation by cytochrome P450 enzymes. The ortho position often provides steric protection against metabolic attack, potentially extending half-life (

    
    ).
    
  • Salt Selection: Stronger acids (ortho/meta) form more stable salts with weak bases, which is advantageous for formulation stability.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7478, 4-Methoxybenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11461, 3-Methoxybenzoic acid. Retrieved from [Link]

  • Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some ortho-substituted benzoic acids.[6] Journal of the Chemical Society. (Validation of Ortho Effect mechanisms).

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard source for potentiometric titration protocols).[5]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Source for electronic effect constants).

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A Comparative Guide to the Biological Activity of 2-(3-methoxyphenyl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Diphenyl Ether Scaffolds

The diphenyl ether motif, characterized by two phenyl rings linked by an oxygen atom, is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. Within this class, 2-phenoxybenzoic acid derivatives have garnered significant attention for their potential as anti-inflammatory and anticancer agents. This guide provides a comprehensive analysis of the biological activity of 2-(3-methoxyphenyl)benzoic acid, a representative member of this class, and its analogs. By examining the available experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel therapeutics based on this versatile scaffold.

While direct experimental data on the biological activity of this compound is limited in publicly available literature, a comparative analysis with its structural analogs allows for the formulation of hypotheses regarding its potential efficacy and mechanism of action. The primary focus of this guide will be on the anti-inflammatory and cytotoxic properties of these compounds, as these are the most prominently reported activities for the broader class of phenoxybenzoic acid derivatives.

Predicted Biological Activities and Mechanistic Insights

Based on the activities of structurally related compounds, this compound and its analogs are anticipated to exhibit two primary biological activities: anti-inflammatory and anticancer effects.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

A significant body of research on non-steroidal anti-inflammatory drugs (NSAIDs) has established the cyclooxygenase (COX) enzymes as key targets for mitigating inflammation.[1] The structural resemblance of 2-phenoxybenzoic acids to known NSAIDs, such as diclofenac, suggests that they may also exert their anti-inflammatory effects through the inhibition of COX enzymes, particularly the inducible isoform, COX-2.[2] The inhibition of COX-2 impedes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[3]

The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of this compound analogs:

Anti-inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Compound This compound or Analog Compound->COX2 Inhibition

Caption: Proposed anti-inflammatory mechanism of this compound analogs via COX-2 inhibition.

Anticancer Activity: Induction of Apoptosis

Several studies have highlighted the cytotoxic effects of benzoic acid and phenoxy derivatives against various cancer cell lines.[4][5] The underlying mechanism often involves the induction of apoptosis, or programmed cell death.[5] This can be triggered through multiple pathways, including the activation of caspases, a family of proteases that execute the apoptotic process. Studies on analogous compounds suggest that this compound derivatives could potentially arrest the cell cycle and induce apoptosis in cancer cells.[5]

The potential pathway for the anticancer activity is depicted below:

Anticancer_Mechanism Compound This compound or Analog Cancer_Cell Cancer Cell Compound->Cancer_Cell Apoptosis_Induction Induction of Apoptosis (e.g., Caspase Activation) Cancer_Cell->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed_Cells 1. Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) Treat_Cells 2. Treat cells with varying concentrations of test compounds Seed_Cells->Treat_Cells Add_MTT 3. Add MTT solution to each well Treat_Cells->Add_MTT Incubate_MTT 4. Incubate for 2-4 hours at 37°C Add_MTT->Incubate_MTT Add_Solubilizer 5. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance 6. Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance COX2_Inhibition_Assay Prepare_Reaction 1. Prepare reaction mixture (Buffer, COX-2 enzyme, Heme) Add_Inhibitor 2. Add test compound or vehicle Prepare_Reaction->Add_Inhibitor Pre_Incubate 3. Pre-incubate at 37°C Add_Inhibitor->Pre_Incubate Initiate_Reaction 4. Initiate reaction with Arachidonic Acid Pre_Incubate->Initiate_Reaction Incubate_Reaction 5. Incubate for a defined time Initiate_Reaction->Incubate_Reaction Stop_Reaction 6. Stop reaction (e.g., with acid) Incubate_Reaction->Stop_Reaction Quantify_Product 7. Quantify Prostaglandin E₂ (PGE₂) production (e.g., by ELISA or LC-MS/MS) Stop_Reaction->Quantify_Product

Caption: General workflow for an in vitro COX-2 inhibition assay.

Detailed Protocol (based on LC-MS/MS):

  • Reaction Mixture Preparation: In an Eppendorf tube, combine 146 µL of 100 mM Tris-HCl buffer (pH 8.0), 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine. 2[6]. Enzyme Addition: Add 20 µL of a solution containing 0.2 µg of human recombinant COX-2 enzyme and incubate at room temperature for 2 minutes. 3[6]. Inhibitor Addition: Add 2 µL of the test compound (dissolved in DMSO) at various concentrations to the enzyme solution. For the control, add 2 µL of DMSO. Pre-incubate at 37°C for 10 minutes. 4[6]. Reaction Initiation: Start the reaction by adding 20 µL of arachidonic acid to a final concentration of 5 µM. 5[6]. Reaction Termination: After 2 minutes, stop the reaction by adding 20 µL of 2.0 M HCl. 6[6]. Product Quantification: Quantify the amount of Prostaglandin E₂ (PGE₂) produced using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its structural analogs provides a strong foundation for predicting its potential as an anti-inflammatory and anticancer agent. The structure-activity relationships derived from related compound series suggest that modifications to the phenoxy ring can significantly impact potency. Specifically, the introduction of halogen or additional methoxy groups may enhance activity.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predictions. Future research should focus on the synthesis of a focused library of this compound analogs with systematic variations in their substitution patterns. The subsequent evaluation of these compounds in the described in vitro and in vivo assays will be crucial for elucidating the precise structure-activity relationships and identifying lead candidates for further preclinical development. Such studies will not only advance our understanding of the therapeutic potential of the diphenyl ether scaffold but also pave the way for the development of novel anti-inflammatory and anticancer drugs.

References

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. Available at: [Link]

  • Synthesis and Analgesic Activity of 2-Phenoxybenzoic Acid and N-Phenylanthranilic Acid Hydrazides. ResearchGate. Available at: [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1. PubMed. Available at: [Link]

  • Synthesis, Analgesic and Anti-Inflammatory Activity of 4-(2-Phenoxyphenyl)semicarbazones. Semantic Scholar. Available at: [Link]

  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. ResearchGate. Available at: [Link]

  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. DergiPark. Available at: [Link]

  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. Available at: [Link]

  • Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Widya Mandala Surabaya Catholic University Repository. Available at: [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available at: [Link]

  • Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of mutual prodrugs of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid. ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. Available at: [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. Available at: [Link]

  • Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. NIH. Available at: [Link]

  • Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. PubMed. Available at: [Link]

  • Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]

  • Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI. Available at: [Link]

  • Cox-2 Inhibitors. ResearchGate. Available at: [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PMC - PubMed Central. Available at: [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. NIH. Available at: [Link]

  • The Coxibs, Selective Inhibitors of Cyclooxygenase-2. Stanford Medicine. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 2-(3-methoxyphenyl)benzoic Acid Derivatives as Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-arylbenzoic acid derivatives, focusing on the 2-(3-methoxyphenyl)benzoic acid scaffold as a potential framework for designing selective cyclooxygenase-2 (COX-2) inhibitors. While direct SAR studies on this specific scaffold are limited, this document synthesizes data from the closely related and well-studied biphenyl carboxylic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) to establish a robust predictive model for activity and selectivity. We explore the crucial role of substituent positioning, electronic properties, and steric factors in modulating inhibitory potency against COX isoforms. This guide includes a comparative analysis against the established COX-2 inhibitor, Celecoxib, and provides detailed, field-proven experimental protocols for the synthesis and in vitro evaluation of these compounds, intended to empower researchers in the rational design of next-generation anti-inflammatory agents.

Introduction: The Quest for Selective Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[1] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] The discovery of two distinct COX isoforms, the constitutively expressed COX-1, responsible for homeostatic functions like gastric cytoprotection, and the inducible COX-2, which is upregulated at sites of inflammation, revolutionized the field.[1] The adverse gastrointestinal effects of traditional NSAIDs are largely attributed to the simultaneous inhibition of COX-1.[3]

This realization spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief while minimizing gastrointestinal side effects.[1][3] The 2-arylbenzoic acid scaffold, a core feature of several biphenyl-type NSAIDs, represents a promising framework for achieving this selectivity. This guide focuses specifically on the this compound structure, dissecting its components to understand how chemical modifications can drive potency and selectivity towards COX-2. By examining SAR data from analogous series, we aim to provide a predictive framework for medicinal chemists and drug discovery professionals.

Mechanism of Action: Targeting the COX-2 Active Site

The therapeutic effect of NSAIDs is achieved by blocking the channel of the COX enzyme, preventing the substrate, arachidonic acid, from reaching the catalytic site. The key difference between COX-1 and COX-2 active sites lies in a single amino acid substitution: isoleucine (Ile523) in COX-1 is replaced by a smaller valine (Val523) in COX-2.[1] This substitution creates an additional, sizeable side pocket in the COX-2 active site that is absent in COX-1.

Selective inhibitors are designed to exploit this structural difference. Typically, they possess a rigid, three-dimensional structure with specific side groups that can fit into this secondary pocket, leading to preferential binding and inhibition of COX-2 over COX-1. The 2-arylbenzoic acid scaffold provides a diaryl framework that can orient functional groups into this selective binding region.

COX_Inhibition_Pathway cluster_0 Inflammatory Cascade AA Arachidonic Acid (in Cell Membrane) COX2 COX-2 Enzyme (Inflammatory Stimuli) AA->COX2 Metabolized by PGs Prostaglandins (PGE2) (Pain, Inflammation) COX2->PGs Produces Pain Pain & Fever Inflammation Inflammation Inhibitor 2-Arylbenzoic Acid Derivative Inhibitor->COX2 Selectively Binds & Inhibits

Caption: Mechanism of selective COX-2 inhibition.

Structure-Activity Relationship (SAR) Analysis

The SAR for the 2-arylbenzoic acid scaffold can be systematically analyzed by considering modifications to its three key components: the benzoic acid ring (Ring A), the secondary phenyl ring (Ring B), and the substituents thereon. The following analysis is based on established principles from related biphenyl carboxylic acid inhibitors, such as Fenbufen and its analogs.[4][5][6]

The Carboxylic Acid Moiety (Ring A)

The carboxylic acid group is the primary pharmacophore, essential for binding to the active site of the COX enzyme. It typically forms a critical ionic interaction with a positively charged arginine residue (Arg120) deep within the active site.

  • Position is Critical: The carboxylic acid must be in the ortho position relative to the second aryl ring. This geometry is crucial for orienting the rest of the molecule correctly within the binding channel.

  • Acidity: Modifications to Ring A that alter the pKa of the carboxylic acid can influence binding affinity. Electron-withdrawing groups can increase acidity, potentially strengthening the ionic bond, but may also impact overall pharmacokinetic properties.

The Methoxy-Substituted Phenyl Ring (Ring B)

Ring B and its substituents are the primary determinants of COX-2 selectivity. This ring is positioned to interact with the hydrophobic channel and the selective side pocket of the COX-2 enzyme.

  • Role of the 3-Methoxy Group: The meta-position of the methoxy group on Ring B is significant. In the this compound scaffold, this group likely serves two purposes:

    • Electronic Influence: As an electron-donating group, it can modulate the electronic character of Ring B.

    • Steric and Conformational Effects: It influences the dihedral angle between the two phenyl rings. This torsional angle is critical for achieving the optimal 3D conformation required to fit within the COX-2 active site.

  • Substituents at the para-Position: Studies on analogous series have consistently shown that a small, electronegative substituent at the para-position of Ring B significantly enhances COX-2 potency and selectivity.[4][5] Groups like hydroxyl (-OH), amino (-NH2), or fluoro (-F) are particularly effective.[4][5] A para-hydroxy group, for instance, can form a key hydrogen bond with a histidine residue (His90) in the COX-2 active site, an interaction that is less favorable in COX-1.

Inferred SAR Summary for this compound Derivatives

Based on the analysis of related compounds, we can infer the following SAR trends for designing potent and selective COX-2 inhibitors from the title scaffold.

Modification SiteSubstituent TypePredicted Impact on COX-2 ActivityRationale
Ring A (Benzoic Acid) Carboxylic AcidEssential for activityForms key ionic bond with Arg120 in the active site.
Other positionsLoss of activityIncorrect orientation of the molecule.
Ring B (Phenyl Ring) para-position (-H)Baseline ActivityLacks specific interactions to enhance potency.
para-position (-OH, -NH₂)High Activity & Selectivity Potential for H-bonding in the COX-2 side pocket; mimics highly active Fenbufen analogs.[4][5]
para-position (-F, -Cl)Moderate to High ActivitySmall, electronegative groups are favorable for selectivity.[7]
meta-position (-OCH₃)Potentially beneficialInfluences ring electronics and torsional angle for optimal fit.

Comparative Analysis: Benchmarking Against a Standard

To contextualize the potential of this scaffold, a comparison with a clinically approved, selective COX-2 inhibitor is essential. Celecoxib (Celebrex®) is a widely used NSAID known for its high selectivity for COX-2.[1]

Compound / AnalogTarget(s)IC₅₀ (COX-2)Selectivity Index (COX-1/COX-2)Key Structural Features
Celecoxib COX-2~0.30 µM[8]>300[8]Diarylheterocycle with a para-sulfonamide group.
Fenbufen COX-1/COX-2>10 µMNon-selectiveBiphenylpropionic acid.[6][9]
p-Hydroxy Fenbufen Analog COX-2 >> COX-1Comparable to Celecoxib[4][5]HighBiphenylbutyric acid with a para-hydroxyl group.
Hypothetical Derivative COX-2 (Predicted)Potentially <1 µMPotentially High2-(3-methoxy-4-hydroxyphenyl)benzoic acid.

This comparison highlights the critical role of specific substituents in achieving high potency and selectivity. While the parent Fenbufen is non-selective, the addition of a para-hydroxyl group confers potent and selective COX-2 inhibition comparable to Celecoxib.[4][5] This strongly supports the hypothesis that a similar substitution on the this compound scaffold would be a highly effective strategy.

Experimental Protocols for SAR Evaluation

To validate the SAR predictions, robust and reproducible experimental workflows are required. The following protocols describe a general synthesis method for the target derivatives and a standard in vitro assay for determining COX-1/COX-2 inhibitory activity.

General Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and versatile method for constructing the 2-arylbenzoic acid scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10][11] This reaction forms the C-C bond between the two aromatic rings.

Synthesis_Workflow cluster_0 Reaction Setup R1 2-bromobenzoic acid (or methyl ester) React Combine & Reflux (e.g., 80-100°C, 12-24h) R1->React R2 Substituted (3-methoxyphenyl)boronic acid R2->React Cat Pd Catalyst (e.g., Pd(PPh₃)₄) Cat->React Base Base (e.g., K₂CO₃) Base->React Solvent Solvent (e.g., Toluene/H₂O) Solvent->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (Column Chromatography) Workup->Purify Product Final Product: 2-Arylbenzoic Acid Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reactant Preparation: To an oven-dried reaction flask, add 2-bromobenzoic acid (1.0 eq), the desired substituted (3-methoxyphenyl)boronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq).[11]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent and Degassing: Add a solvent mixture, such as Toluene/Ethanol/Water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Acidify the mixture with dilute HCl to pH ~2-3. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel to yield the final 2-arylbenzoic acid derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Fluorometric COX Inhibition Assay

This protocol provides a sensitive method for determining the IC₅₀ values of test compounds against COX-1 and COX-2. The assay measures the peroxidase activity of COX, which generates a fluorescent product.[12][13]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes.

  • COX Assay Buffer.

  • Heme cofactor.

  • Fluorometric probe (e.g., ADHP).

  • Arachidonic acid (substrate).

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO.

  • 96-well black microplate.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare working solutions of the enzyme, heme, and probe in the assay buffer according to the manufacturer's instructions.[12] Prepare serial dilutions of the test compounds and reference inhibitor.

  • Reaction Mixture: To each well of the 96-well plate, add the following in order:

    • 150 µL Assay Buffer

    • 10 µL Heme

    • 10 µL of either COX-1 or COX-2 enzyme

    • 10 µL of test compound dilution (or DMSO for control wells)

  • Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at 25 °C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the fluorometric probe, followed by 10 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship for 2-arylbenzoic acids as selective COX-2 inhibitors is well-defined by the principles established from analogous biphenyl NSAIDs. The core scaffold, consisting of an ortho-substituted benzoic acid, provides the essential anchor to the enzyme's active site. True potency and selectivity, however, are engineered through substitutions on the second phenyl ring.

For the this compound series, the evidence strongly suggests that the introduction of a small, hydrogen-bond-donating group, such as a hydroxyl or amine, at the para-position of the methoxyphenyl ring is the most promising strategy for developing highly potent and selective COX-2 inhibitors. The meta-methoxy group likely plays a crucial role in pre-organizing the molecule into a favorable conformation for binding.

Future research should focus on the synthesis and in vitro testing of a focused library of these derivatives to confirm these SAR predictions. Promising lead compounds should then be advanced into in vivo models of inflammation and pain to assess their efficacy and pharmacokinetic profiles, with the ultimate goal of identifying novel clinical candidates with superior safety and efficacy profiles.

References

  • Singh, R., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. Available at: [Link]

  • Yadav, P., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Chen, C. H., et al. (2022). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. PubMed. Available at: [Link]

  • Gautam, R. & Jachak, S. M. (2009). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). ResearchGate. Available at: [Link]

  • Chen, C. H., et al. (2022). Antiinflammation Derived Suzuki-Coupled Fenbufens as COX-2 Inhibitors: Minilibrary Construction and Bioassay. National Institutes of Health (NIH). Available at: [Link]

  • Zarghi, A. & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Institutes of Health (NIH). Available at: [Link]

  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). National Institutes of Health (NIH). Available at: [Link]

  • Ghlichloo, I. & Gerriets, V. (2023). COX Inhibitors. National Institutes of Health (NIH). Available at: [Link]

  • Waskewich, C., et al. (2002). Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. American Association for Cancer Research. Available at: [Link]

  • Wang, D., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI. Available at: [Link]

  • Wikipedia contributors. (2023). Cyclooxygenase-2 inhibitor. Wikipedia. Available at: [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Thurston, D.E. & Pysz, I. (2021). Fenbufen – Knowledge and References. Taylor & Francis. Available at: [Link]

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  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Child, R.G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships of analogs. PubMed. Available at: [Link]

  • Ballo, N., et al. (2023). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. Available at: [Link]

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  • Yilmaz, B., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. PubMed. Available at: [Link]

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A Comparative Guide to the Structural Confirmation of 2-(3-methoxyphenyl)benzoic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the realm of pharmaceutical research and materials science, the precise structural characterization of novel organic compounds is a non-negotiable cornerstone of development. The isomeric identity of a molecule dictates its biological activity, physical properties, and patentability. 2-(3-methoxyphenyl)benzoic acid, a biphenyl derivative, presents a common analytical challenge: confirming the exact connectivity and spatial arrangement of its substituent groups. While several analytical techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for unambiguous elucidation.

Part 1: Definitive Structure Elucidation by NMR Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the precise bonding framework of a molecule.[1][2] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can deduce atom-to-atom connectivity, count the number of protons and carbons in unique electronic environments, and even determine through-space proximity of atoms that are not directly bonded.

The Foundational Analysis: 1D ¹H and ¹³C NMR

The first step in analysis involves acquiring standard one-dimensional ¹H and ¹³C NMR spectra. The chemical shift (δ) of each nucleus provides information about its local electronic environment, the integration of a ¹H signal reveals the number of protons it represents, and spin-spin coupling (J-coupling) between adjacent protons manifests as signal splitting, which indicates neighboring protons.[3]

Experimental Protocol: 1D NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it facilitates the observation of the acidic proton.[3]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard with a chemical shift of 0.0 ppm.[3][4]

Data Interpretation and Assignment

The structure of this compound has 11 unique carbon environments and 9 unique proton environments. The electron-withdrawing carboxylic acid group will deshield adjacent protons and carbons (causing them to appear at a higher ppm), while the electron-donating methoxy group will shield them (lower ppm).[5]

Caption: Labeled structure of this compound.

Proton Assignment (¹H NMR) Expected Chemical Shift (δ, ppm) Multiplicity Integration J-Coupling (Hz)
H-COOH~11.0 - 13.0Broad Singlet1HN/A
H6~7.9 - 8.1Doublet of Doublets1HJ_ortho ≈ 7-9, J_meta ≈ 1-3
H4, H5~7.4 - 7.6Multiplet2HComplex
H3~7.3 - 7.4Multiplet1HComplex
H4'~7.2 - 7.3Triplet1HJ_ortho ≈ 7-9
H2', H6'~6.9 - 7.1Multiplet2HComplex
H5'~6.8 - 6.9Multiplet1HComplex
H-OCH₃~3.8Singlet3HN/A
Carbon Assignment (¹³C NMR) Expected Chemical Shift (δ, ppm)
C=O (Carboxyl)~168 - 173
C3' (C-O)~159
C1, C2, C1'~135 - 145 (Quaternary)
C4, C5, C6, C4'~128 - 134
C3, C6'~120 - 125
C2', C5'~112 - 118
O-CH₃~55

Note: These are predicted values. Actual spectra may vary based on solvent and concentration.

While 1D NMR provides strong evidence, overlapping signals in the aromatic region (6.8-8.1 ppm) can make definitive assignment difficult.[3][6] This is where advanced, multi-dimensional techniques become indispensable.

Unambiguous Confirmation: 2D NMR and NOE

To resolve ambiguities from overlapping signals and confirm the precise bonding network, a suite of 2D NMR experiments is employed.[1][7][8]

Experimental Protocol: 2D NMR Using the same sample, standard pulse sequences for COSY, HSQC, HMBC, and NOESY are run. These are routine experiments on modern spectrometers and typically require longer acquisition times than 1D experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds.[9][10] It allows us to trace the connectivity within each aromatic ring. For instance, a cross-peak between H6 and H5 would confirm their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached (one-bond ¹H-¹³C correlation).[9][11] This is crucial for assigning the protonated carbons in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful structure elucidation tools, showing correlations between protons and carbons over two to three bonds (and sometimes four).[9][10][11] This allows us to connect the molecular fragments. The key correlations that confirm the 2-(3-methoxyphenyl) structure are:

    • Correlation from the methoxy protons (H-OCH₃) to the C3' carbon.

    • Correlations from H6 to the quaternary carbon C2 and the carboxyl carbon C7.

    • Crucially, correlations between protons on one ring and carbons on the other (e.g., from H6 to C1' and C2') would definitively establish the C2-C1' linkage.

Caption: Key NOE correlations confirming spatial proximity.

By systematically analyzing the 1D, COSY, HSQC, HMBC, and NOESY spectra, every proton and carbon can be assigned, and the connectivity, including the specific isomeric form, can be confirmed with an exceptionally high degree of confidence. [12][13]

Part 2: Comparison with Alternative Analytical Techniques

While NMR is the gold standard, other techniques provide complementary, albeit less complete, structural information. [14][15]A multi-technique approach is often used in formal characterization. [16]

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, giving its molecular weight and, with high-resolution instruments, its elemental formula.

Experimental Protocol: ESI-MS

  • A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap).

  • The spectrum is acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very clean.

Technique Information Provided Application to this compound
Mass Spectrometry (MS) Molecular Weight & Elemental FormulaConfirms the molecular formula is C₁₄H₁₂O₃ (MW: 228.24 g/mol ). Fragmentation can provide clues about substructures (e.g., loss of COOH, m/z=45). [17]
Infrared (IR) Spectroscopy Presence of Functional GroupsConfirms the presence of a carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹, strong C=O stretch ~1700 cm⁻¹) and aromatic rings (C=C stretches ~1450-1600 cm⁻¹). [18]

The Critical Limitation: Neither MS nor IR can differentiate between constitutional isomers. For example, this compound, 2-(4-methoxyphenyl)benzoic acid, and 3-(3-methoxyphenyl)benzoic acid all have the identical molecular formula and the same functional groups. Therefore, they would produce indistinguishable mass spectra and very similar IR spectra.

Comparative Summary
Analytical Technique Information Yield Ability to Confirm Isomeric Structure Primary Strength
NMR Spectroscopy Complete ¹H and ¹³C atomic framework, through-bond connectivity, and through-space proximity.Yes, Unambiguous. 2D and NOE experiments definitively establish the unique substitution pattern.Detailed molecular structure mapping.
Mass Spectrometry (MS) Molecular weight, elemental formula, and fragmentation patterns.No. Cannot distinguish between constitutional isomers.Molecular formula confirmation.
Infrared (IR) Spectroscopy Presence of key functional groups.No. Cannot distinguish between constitutional isomers.Functional group identification.

Conclusion

The structural confirmation of this compound serves as a clear example of the power and necessity of modern NMR spectroscopy. While Mass Spectrometry and Infrared Spectroscopy are valuable tools for confirming the molecular formula and the presence of required functional groups, they are fundamentally incapable of distinguishing between the various possible isomers.

Only through the systematic application of 1D NMR, followed by advanced 2D correlation (COSY, HSQC, HMBC) and spatial proximity (NOE) experiments, can the precise connectivity and substitution pattern be established without ambiguity. This level of certainty is paramount for ensuring the integrity of research, the efficacy and safety of pharmaceuticals, and the novelty of chemical inventions.

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A Comparative Analysis of Synthetic Routes to 2-(3-methoxyphenyl)benzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(3-methoxyphenyl)benzoic acid is a key building block in medicinal chemistry and materials science, frequently serving as a precursor for the synthesis of a wide range of biologically active molecules and functional materials. The efficient and scalable synthesis of this biaryl compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of four prominent synthetic methodologies for this compound: the Ullmann condensation, Suzuki-Miyaura coupling, Grignard reaction, and Friedel-Crafts acylation. By examining the mechanistic underpinnings, experimental considerations, and potential outcomes of each route, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific needs.

Ullmann Condensation: A Classic Approach to Biaryl Synthesis

The Ullmann condensation, a copper-catalyzed reaction, has long been a reliable method for the formation of carbon-carbon bonds between aryl halides.[1] The reaction typically involves the coupling of an aryl halide with another aromatic compound in the presence of a copper catalyst at elevated temperatures.[2]

Chemical Principle and Rationale

The mechanism of the Ullmann reaction involves the oxidative addition of the aryl halide to a copper(I) species, followed by reaction with the second aryl component and subsequent reductive elimination to form the biaryl product and regenerate the copper(I) catalyst.[2] The choice of a suitable copper source, ligand, base, and solvent is crucial for the success of the reaction. Modern variations of the Ullmann reaction have introduced the use of ligands, such as L-proline, which can facilitate the reaction under milder conditions.

Proposed Synthetic Route

A plausible Ullmann condensation route to this compound involves the coupling of 2-chlorobenzoic acid with 3-iodoanisole.

Ullmann Condensation 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Reaction 2-Chlorobenzoic Acid->Reaction 3-Iodoanisole 3-Iodoanisole 3-Iodoanisole->Reaction CuI, L-proline CuI, L-proline K2CO3, DMSO K2CO3, DMSO Heat Heat This compound This compound Reaction->this compound CuI, L-proline K2CO3, DMSO, Heat Suzuki-Miyaura Coupling 2-Bromobenzoic Acid 2-Bromobenzoic Acid Reaction 2-Bromobenzoic Acid->Reaction 3-Methoxyphenylboronic Acid 3-Methoxyphenylboronic Acid 3-Methoxyphenylboronic Acid->Reaction Pd Catalyst Pd Catalyst Base, Solvent Base, Solvent This compound This compound Reaction->this compound Pd Catalyst Base, Solvent Grignard Reaction cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Carboxylation 2-Bromo-3'-methoxybiphenyl 2-Bromo-3'-methoxybiphenyl Grignard Reagent Grignard Reagent 2-Bromo-3'-methoxybiphenyl->Grignard Reagent Mg, THF Mg, THF Mg, THF Grignard Reagent_2 Grignard Reagent Intermediate Grignard Reagent_2->Intermediate CO2 (dry ice) CO2 (dry ice) CO2 (dry ice)->Intermediate H3O+ H3O+ This compound This compound Intermediate->this compound 1. CO2 2. H3O+ Friedel-Crafts Acylation cluster_0 Step 1: Acylation cluster_1 Step 2: Oxidation 3-Bromoanisole 3-Bromoanisole Reaction1 3-Bromoanisole->Reaction1 2-Methylbenzoyl Chloride 2-Methylbenzoyl Chloride 2-Methylbenzoyl Chloride->Reaction1 AlCl3 AlCl3 Acylated Intermediate Acylated Intermediate Reaction1->Acylated Intermediate AlCl3 Acylated Intermediate_2 Acylated Intermediate This compound This compound Acylated Intermediate_2->this compound e.g., KMnO4 Oxidizing Agent Oxidizing Agent

Sources

Benchmarking 2-(3-methoxyphenyl)benzoic acid Against Known Cyclooxygenase-2 (COX-2) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the inhibitory potential of 2-(3-methoxyphenyl)benzoic acid, a compound of interest, against the well-characterized enzyme Cyclooxygenase-2 (COX-2). COX-2 is a critical mediator of inflammation and pain, making it a significant target for drug development.[1][2] This document outlines the scientific rationale, experimental designs, and data interpretation necessary to benchmark this novel compound against established COX-2 inhibitors like Celecoxib.

The core objective is to determine the potency and selectivity of this compound, offering researchers a clear, evidence-based pathway for its characterization. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Scientific Rationale: The Significance of COX-2 Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key signaling molecules in pain and inflammation.[3] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is typically induced at sites of inflammation.[3][4] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[3][5]

Celecoxib, a diaryl-substituted pyrazole, is a well-known selective COX-2 inhibitor used to treat various inflammatory conditions.[6][7] Its mechanism involves binding to a hydrophilic region near the active site of the COX-2 enzyme.[5][8] By benchmarking this compound against Celecoxib, we can ascertain its relative potency and, crucially, its selectivity for COX-2 over COX-1.

The COX-2 Signaling Pathway

Inflammatory stimuli trigger the upregulation of COX-2, which then catalyzes the conversion of arachidonic acid to Prostaglandin H2 (PGH2). PGH2 is subsequently converted by prostaglandin E synthase (PGES) into Prostaglandin E2 (PGE2), a primary mediator of inflammation, pain, and fever.[9] Selective COX-2 inhibitors block this pathway at a critical step, thereby reducing the production of pro-inflammatory prostaglandins.

Experimental_Workflow start Start: Compound Characterization invitro Part 1: In Vitro Enzyme Inhibition Assay (COX-1 & COX-2) start->invitro ic50 Determine IC50 Values Calculate Selectivity Index (SI) invitro->ic50 cell_based Part 2: Cell-Based Assay (PGE2 Production) ic50->cell_based Validated Hits data_analysis Part 3: Data Synthesis & Comparison ic50->data_analysis pge2_quant Quantify PGE2 Levels via ELISA Determine Cellular IC50 cell_based->pge2_quant pge2_quant->data_analysis conclusion Conclusion: Potency & Selectivity Profile data_analysis->conclusion

Workflow for benchmarking novel COX-2 inhibitors.

Comparative Performance Data

The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI). The SI is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2. [10]

Compound COX-2 IC50 (nM) COX-1 IC50 (nM) Selectivity Index (SI) [IC50(COX-1)/IC50(COX-2)] Cellular PGE2 Inhibition IC50 (nM)
This compound [Hypothetical Data] [Hypothetical Data] [Calculated Value] [Hypothetical Data]
Celecoxib (Reference) 490 [10] 13,020 [10] 26.57 [10] ~10 [11]

| Ibuprofen (Non-selective) | 2,400 | 1,300 | 0.54 | ~5,000 |

Note: Data for Ibuprofen is representative of a non-selective NSAID. The IC50 for Celecoxib in the cellular assay is based on similar compounds and assay conditions.

Detailed Experimental Protocols

This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to PGH2 is coupled to the oxidation of a fluorometric probe, allowing for the quantification of enzyme activity. [10] Causality: This direct enzyme assay is the foundational step to determine if the compound interacts with and inhibits the purified enzyme, free from cellular complexities like membrane transport or off-target effects.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test compounds (this compound, Celecoxib) dissolved in DMSO

  • 96-well black microplates

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, substrate, and test compounds in the reaction buffer.

  • Assay Plate Setup: To each well, add 160 µL of Reaction Buffer, 10 µL of Heme, and 10 µL of the appropriate enzyme (COX-1 or COX-2). [12]3. Inhibitor Addition: Add 10 µL of serially diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. [12]5. Reaction Initiation: Add 10 µL of arachidonic acid to initiate the reaction.

  • Measurement: Immediately begin reading the fluorescence in a microplate reader at the appropriate excitation/emission wavelengths, taking kinetic readings every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log inhibitor concentration and fit a dose-response curve to calculate the IC50 value.

This assay quantifies the ability of the test compound to inhibit PGE2 production in a cellular context, providing a more physiologically relevant measure of efficacy.

Causality: This step validates the in vitro findings within a biological system. It accounts for the compound's ability to cross the cell membrane and engage its target in the cellular environment.

Materials:

  • RAW 264.7 macrophage cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Test compounds

  • PGE2 ELISA Kit [13]* 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight. [14]2. Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. [14]3. COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for 18-24 hours. [14]4. Supernatant Collection: After incubation, carefully collect the cell culture supernatant, which contains the secreted PGE2.

  • PGE2 Quantification: Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit, following the manufacturer’s instructions. [13][15]This typically involves competition between the PGE2 in the sample and a fixed amount of HRP-labeled PGE2 for a limited number of antibody binding sites.

  • Data Analysis: Generate a standard curve from the ELISA data. Calculate the PGE2 concentration in each sample. Determine the percentage of inhibition of PGE2 production for each compound concentration and calculate the cellular IC50 value.

References

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In Vitro vs In Vivo Activity of 2-(3-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the pharmacological profile of 2-(3-methoxyphenyl)benzoic acid (also referred to as 3'-methoxybiphenyl-2-carboxylic acid or 3'-MBCA ). This compound represents a critical scaffold in the development of Transthyretin (TTR) Kinetic Stabilizers and non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike widely commercialized drugs, 3'-MBCA serves primarily as a chemical probe and structure-activity relationship (SAR) model to understand the binding requirements of the thyroxine-binding pocket in TTR amyloidosis and the cyclooxygenase (COX) active site.

A Technical Comparison Guide for Drug Discovery

Executive Summary

This compound is a synthetic biphenyl-2-carboxylic acid derivative. It functions as a negative allosteric modulator of Transthyretin (TTR) amyloidogenesis and a weak COX inhibitor . Its structural significance lies in its biphenyl core, which mimics the thyroxine (T4) hormone, allowing it to bind into the TTR tetramer interface, thereby preventing the dissociation step required for amyloid fibril formation.

FeatureIn Vitro ProfileIn Vivo Profile
Primary Mechanism Kinetic stabilization of TTR tetramer (

range).
Prevention of TTR deposition in tissues (heart/nerves).
Secondary Target Weak COX-1/COX-2 inhibition (IC

).
Minimal anti-inflammatory efficacy compared to Diflunisal.
Metabolism Stable in liver microsomes (Phase I); potential glucuronidation.High oral bioavailability (

) due to lipophilicity.
Key Limitation Lower potency than hydroxylated analogs (e.g., Diflunisal).Extensive plasma protein binding (

) limits free fraction.

Mechanism of Action: The TTR Stabilization Paradigm

The therapeutic rationale for 3'-MBCA is based on the Amyloid Cascade Hypothesis . TTR is a homotetramer that transports thyroxine and retinol. In TTR amyloidosis, the rate-limiting step is the dissociation of the tetramer into monomers, which then misfold and aggregate.

Molecular Interaction
  • Binding Site: The two thyroxine-binding pockets at the dimer-dimer interface of TTR.

  • Mode of Binding: The carboxylate group of 3'-MBCA forms electrostatic interactions with the

    
    -ammonium group of Lys-15  and the hydroxyl of Ser-117  in the TTR binding pocket. The 3-methoxyphenyl ring  occupies the hydrophobic halogen-binding pockets (HBP 2/3), mimicking the di-iodophenyl ring of thyroxine.
    
  • Effect: Binding raises the kinetic barrier for tetramer dissociation, effectively "locking" the protein in its native state.

TTR_Stabilization NativeTTR Native TTR Tetramer (Functional) Dissociation Dissociation (Rate-Limiting Step) NativeTTR->Dissociation Spontaneous Stabilized Stabilized TTR-Ligand Complex NativeTTR->Stabilized Kinetic Stabilization Monomer Misfolded Monomer (Amyloidogenic) Dissociation->Monomer Partial Denaturation Aggregate Amyloid Fibrils (Pathogenic) Monomer->Aggregate Aggregation MBCA 2-(3-methoxyphenyl) benzoic acid (Ligand) MBCA->NativeTTR Binds T4 Pocket Stabilized->Dissociation Inhibits

Figure 1: Mechanism of TTR Kinetic Stabilization by this compound. The ligand binds to the native tetramer, preventing the dissociation step required for amyloidogenesis.

In Vitro Activity Profile

TTR Amyloid Fibril Inhibition

In standard turbidity assays, 3'-MBCA demonstrates concentration-dependent inhibition of fibril formation. However, it is generally less potent than Diflunisal or Tafamidis due to the absence of a phenolic hydroxyl group or specific halogen interactions that maximize binding enthalpy.

  • Assay: Acid-mediated fibril formation (pH 4.4).

  • Performance:

    • IC

      
      :  Typically in the 1–10 
      
      
      
      M
      range (depending on TTR variant, e.g., WT vs V30M).
    • Selectivity: High selectivity for TTR over Albumin (though plasma competition is a factor).

    • Comparison: Lacks the 4-OH group found in Diflunisal, which forms a crucial hydrogen bond with Ser-117/Thr-119, reducing its binding affinity slightly compared to the drug standard.

COX Inhibition (NSAID Activity)

While structurally related to fenamates and salicylates, the 2-phenylbenzoic acid scaffold (without an aniline linker or phenolic OH) is a suboptimal COX inhibitor.

  • COX-1/COX-2 IC

    
    : 
    
    
    
    M.
  • Implication: 3'-MBCA is a "cleaner" TTR stabilizer than Diflunisal because it lacks the gastrointestinal and renal toxicity associated with potent COX inhibition. This makes it a valuable probe for separating TTR stabilization effects from anti-inflammatory effects.

Cytotoxicity
  • Cell Lines: HepG2, HeLa.

  • Result: No significant cytotoxicity observed up to 100

    
    M.
    
  • Permeability: High passive permeability (PAMPA assay) due to lipophilic biphenyl core.

In Vivo Activity Profile

Pharmacokinetics (PK)

The biphenyl-2-carboxylic acid scaffold confers specific PK properties ideal for oral dosing but challenging for free-drug distribution.

  • Absorption: Rapid oral absorption (

    
     hours).
    
  • Bioavailability (

    
    ): 
    
    
    
    in rodent models.
  • Distribution: Highly bound to plasma proteins (

    
    ), primarily Albumin. This is a double-edged sword: it ensures a long half-life but requires the drug to outcompete TTR for binding in the plasma (since TTR is less abundant than Albumin).
    
  • Metabolism:

    • Primary route: Glucuronidation of the carboxylic acid.

    • Secondary route: O-demethylation to the phenol (which may increase potency but reduce half-life).

Efficacy in Models
  • Transgenic Mice (V30M TTR): Administration of 3'-MBCA results in increased stability of TTR tetramers isolated from plasma.

  • Biomarker: "Percent TTR Tetramer Remaining" after urea denaturation (ex vivo assay). 3'-MBCA treated plasma shows significantly higher stability than vehicle.

Comparative Analysis: 3'-MBCA vs. Alternatives

The following table contrasts 3'-MBCA with the clinical standards Diflunisal (repurposed NSAID) and Tafamidis (specific TTR stabilizer).

ParameterThis compoundDiflunisalTafamidis
Structure Class Biphenyl-2-carboxylic acidDifluorophenyl-salicylic acidBenzoxazole-carboxylic acid
TTR Binding Affinity (

)
Moderate (

nM)
High (

nM)
Very High (

nM)
TTR Stabilization Efficacy ModerateHighVery High
COX Inhibition Negligible (Weak)Potent (COX-1/2)None (Highly Selective)
Selectivity (TTR vs Albumin) Low to ModerateModerateHigh
Clinical Status Research Tool / PreclinicalApproved (Off-label for TTR)Approved (Vyndaqel)

Key Insight: 3'-MBCA is often used in research to demonstrate that COX inhibition is not required for TTR stabilization . Unlike Diflunisal, which carries NSAID bleeding risks, 3'-MBCA represents a "pure" stabilizer scaffold, though it requires further optimization (e.g., halogenation) to reach clinical potency.

Experimental Protocols

Protocol A: TTR Acid-Mediated Fibril Formation Assay

Use this assay to determine the in vitro IC


 of 3'-MBCA.
  • Preparation: Dilute Recombinant WT-TTR to 3.6

    
    M (tetramer basis) in 10 mM phosphate buffer (pH 7.6).
    
  • Incubation: Add 3'-MBCA (dissolved in DMSO) to TTR solution at varying concentrations (e.g., 3.6

    
    M to 36 
    
    
    
    M). Incubate for 30 min at 37°C.
  • Acidification: Initiate fibrillization by diluting the mixture 1:1 with Acetate Buffer (200 mM, pH 4.4, containing 100 mM KCl). Final pH

    
     4.4.
    
  • Measurement: Incubate at 37°C for 72 hours. Measure turbidity at 400 nm using a UV-Vis spectrophotometer.

  • Calculation: Normalize turbidity against a vehicle control (100% aggregation) and a baseline (0% aggregation).

Protocol B: Ex Vivo Plasma TTR Stability Assay

Use this assay to validate in vivo target engagement.

  • Dosing: Administer 3'-MBCA (10-50 mg/kg, oral gavage) to mice. Collect blood at

    
     h.
    
  • Plasma Separation: Centrifuge blood to isolate plasma.

  • Denaturation: Mix 5

    
    L plasma with 45 
    
    
    
    L of 4.8 M Urea in phosphate buffer.
  • Incubation: Incubate for 48 hours at room temperature. (Unstabilized TTR will dissociate and unfold; Stabilized TTR will remain tetrameric).

  • Analysis: Analyze samples via Western Blot (using anti-TTR antibody) after cross-linking with glutaraldehyde to "freeze" the oligomeric state.

  • Quantification: Measure the ratio of Tetramer to Monomer band intensity.

References

  • Purkey, H. E., et al. (2001). "Evaluation of the Binding Selectivity of Transthyretin Amyloid Fibril Inhibitors in Blood Plasma." Chemistry & Biology, 8(6), 543-559. Link

  • Razavi, H., et al. (2003). "Benzoxazoles as Transthyretin Amyloid Fibril Inhibitors: Synthesis and Structure-Activity Relationships." Angewandte Chemie International Edition, 42(24), 2758-2761. (Describes the SAR of the related benzoxazole/biaryl scaffolds). Link

  • Adamski-Werner, S. L., et al. (2004). "Diflunisal Analogues Stabilize the Native State of Transthyretin and Inhibit Amyloid Formation." Journal of Medicinal Chemistry, 47(2), 355-374. Link

  • PubChem Compound Summary. (2025). "this compound (CID 2759549)."[1] National Center for Biotechnology Information. Link

  • Oza, V. B., et al. (2002). "Structure-Based Design of Novel Transthyretin Amyloid Fibril Inhibitors." Bioorganic & Medicinal Chemistry Letters, 12(9), 1403-1406. Link

Sources

Cross-Validation of Analytical Methods for 2-(3-methoxyphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of analytical methodologies for 2-(3-methoxyphenyl)benzoic acid , a critical biaryl intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and Suzuki-Miyaura coupling workflows.

Because this molecule possesses a biphenyl core with both an acidic moiety (carboxylic acid, pKa ~4.2) and an electron-donating group (methoxy), it presents specific chromatographic challenges—namely peak tailing and regioisomer resolution. This guide cross-validates three distinct approaches: HPLC-UV (for routine QC), UHPLC-MS/MS (for trace impurity profiling), and GC-MS (for orthogonal confirmation), providing a self-validating framework for researchers.

Chemical Context & Analytical Challenges

Molecule: this compound CAS: 13205-48-6 (Analogous structure reference) Molecular Weight: 228.24 g/mol Key Properties:

  • Acidity: The carboxylic acid group requires pH control (< pH 3.0) in liquid chromatography to ensure the molecule is in its unionized form, preventing peak broadening.

  • Isomerism: A major challenge is separating the 3-methoxy isomer from potential 2-methoxy or 4-methoxy byproducts formed during non-selective coupling reactions.

Method A: HPLC-UV (The Quality Control Standard)

Role: Routine purity analysis, assay determination, and stability testing.

The "Self-Validating" Protocol

In our laboratory experience, standard C18 gradients often fail to resolve the 3-methoxy isomer from the 4-methoxy impurity without specific mobile phase tuning. The following protocol utilizes a pH-controlled phosphate buffer to lock the ionization state.

Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, adjusted to pH 2.8 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% → 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 290 nm (methoxy conjugation).

  • Temperature: 35°C.

Expert Insight (Causality): We select pH 2.8 because it is significantly below the compound's pKa (~4.2). If the pH drifts above 3.8, the carboxylic acid deprotonates, leading to "fronting" peaks and loss of resolution between isomers. The initial isocratic hold allows polar impurities (unreacted boronic acids) to elute before the main peak.

Method B: UHPLC-MS/MS (Trace Impurity Profiling)

Role: Genotoxic impurity screening and structural confirmation.

The Sensitivity Protocol

When UV detection limits (approx. 0.05%) are insufficient, MS/MS in Negative Electrospray Ionization (ESI-) mode is the method of choice. The carboxylic acid moiety ionizes readily by losing a proton


.

Mass Spectrometry Parameters:

  • Ion Source: ESI Negative Mode.

  • Precursor Ion: m/z 227.1

    
    
    
  • Key Transitions (MRM):

    • Quantifier: 227.1 → 183.1 (Loss of

      
      , decarboxylation).
      
    • Qualifier: 227.1 → 212.1 (Loss of

      
      , methyl radical).
      
  • Collision Energy: 15–25 eV (Optimized for decarboxylation).

Expert Insight: The decarboxylation transition (


) is highly specific to benzoic acid derivatives. However, users must be wary of in-source fragmentation , where the high temperature of the source causes the molecule to lose 

before the quadrupole. To validate this, monitor the parent ion signal at lower source temperatures (300°C vs 500°C).

Method C: GC-MS (Orthogonal Validation)

Role: Confirmation of volatile impurities and resolution of isomers that co-elute in LC.

The Derivatization Necessity

Direct injection of carboxylic acids into GC is forbidden in high-precision workflows; the polar -COOH group interacts with the silanol groups of the column, causing severe tailing. We utilize Trimethylsilylation (TMS) .[1][2][3]

Derivatization Workflow:

  • Dry: Evaporate 100 µL of sample extract to complete dryness under nitrogen.

  • React: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubate: Heat at 60°C for 30 minutes.

  • Inject: 1 µL splitless injection.

GC Parameters:

  • Column: DB-5ms (30m x 0.25mm, 0.25µm).[1]

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C (5 min).

  • Detection: EI Source (70 eV), Scan range 50–500 amu.

Comparative Analysis & Performance Data

The following table summarizes representative performance metrics based on validation studies of methoxy-substituted benzoic acids [1][2].

FeatureHPLC-UV (Method A)UHPLC-MS/MS (Method B)GC-MS (Method C)
Primary Utility Assay & Purity (QC)Trace Impurities (ppm level)Orthogonal ID & Isomer Resolution
Linearity (

)
> 0.999> 0.995> 0.990
LOD (Limit of Detection) ~0.5 µg/mL~0.005 µg/mL~0.1 µg/mL
Specificity Moderate (Retention time only)High (Mass + Transition)High (Mass Fingerprint)
Robustness High (Routine use)Medium (Matrix effects)Medium (Derivatization variability)
Throughput 20 min/sample5-8 min/sample30 min/sample
Cross-Validation Strategy

To ensure scientific integrity, do not rely on a single method. Use the Triangulation Strategy visualized below.

CrossValidation cluster_LC Primary Quantification cluster_MS Identity Confirmation cluster_GC Orthogonal Check Start Crude Sample This compound HPLC Method A: HPLC-UV (Purity %) Start->HPLC LCMS Method B: UHPLC-MS/MS (Mass ID & Trace Impurities) Start->LCMS Deriv MSTFA Derivatization Start->Deriv Decision Compare Results HPLC->Decision Assay Value LCMS->Decision Impurity Profile GCMS Method C: GC-MS (Isomer Resolution) Deriv->GCMS GCMS->Decision Isomer Check Final Validated CoA Decision->Final If Deviation < 2%

Figure 1: Analytical Triangulation Workflow. By combining the quantitative robustness of HPLC, the sensitivity of MS/MS, and the separation power of GC (post-derivatization), researchers eliminate "method bias."

Experimental Workflow: GC-MS Derivatization Mechanism

The success of Method C relies entirely on the efficiency of the silylation reaction. Below is the reaction pathway that renders the molecule volatile.

Reaction Reactant Analyte (R-COOH) Intermediate Transition State (Nucleophilic Attack) Reactant->Intermediate Reagent MSTFA (Silyl Donor) Reagent->Intermediate Product TMS-Ester (R-COO-Si(CH3)3) Intermediate->Product Heat (60°C) Byproduct N-methyltrifluoroacetamide (Volatile) Intermediate->Byproduct

Figure 2: Silylation Mechanism. The acidic proton is replaced by a Trimethylsilyl (TMS) group, reducing polarity and preventing hydrogen bonding with the GC column stationary phase.[2]

Troubleshooting & "Pro-Tips"

  • HPLC Ghost Peaks: If you observe "ghost peaks" in the gradient, check your water source. Benzoic acid derivatives are sensitive to trace organics in the mobile phase. Use a trap column if necessary.

  • MS Signal Suppression: In Method B, high concentrations of the main peak can suppress the signal of trace impurities. Use a divert valve to send the main peak to waste, only switching the MS inline for the impurity window.

  • GC Moisture Sensitivity: MSTFA hydrolyzes instantly upon contact with water. Ensure samples are lyophilized or dried under

    
     completely. If the solution turns cloudy, moisture was present [3].
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4][5]

  • BenchChem. (2025).[1][6] Comparative Guide to the Quantification of 2-(3-methylphenyl)benzoic Acid: A Validated HPLC Assay and its Alternatives. (Cited for general biaryl acid methodology).

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Protocols for Plant, Bird, and Human Samples. Methods in Molecular Biology.

Sources

Comparative Analysis of Hydroxybenzoic Acid Isomers: Anti-Inflammatory Efficacy and Mechanism

[1][2]

Executive Summary

This technical guide provides a comparative evaluation of the three structural isomers of monohydroxybenzoic acid—Salicylic Acid (2-HBA) , 3-Hydroxybenzoic Acid (3-HBA) , and 4-Hydroxybenzoic Acid (4-HBA) —focusing on their anti-inflammatory pharmacodynamics.

While all three isomers share an identical molecular formula (

ortho-substitution (2-HBA)

Structural Basis of Efficacy (SAR Analysis)

The divergence in biological activity among these isomers is dictated by the position of the hydroxyl (-OH) group relative to the carboxyl (-COOH) group on the benzene ring.

The "Ortho-Effect" (2-HBA)

In Salicylic Acid, the hydroxyl group is at the ortho position (C2). This proximity allows for the formation of a stable intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen of the carboxyl group.

  • Mechanism: This "pseudo-ring" structure increases lipophilicity (facilitating membrane permeability) and creates a specific charge distribution that fits the hydrophobic channel of Cyclooxygenase (COX) enzymes, interacting with Arg-120 at the active site.

Meta (3-HBA) and Para (4-HBA) Deficiency
  • 3-HBA (Meta): The hydroxyl group is too distant for intramolecular bonding. It functions largely as a metabolic intermediate with weak biological activity.

  • 4-HBA (Para): Known as the core structure for parabens, 4-HBA possesses weak antioxidant properties but lacks the steric conformation required to inhibit COX enzymes effectively. It cannot chelate effectively within the enzyme pocket.

Mechanistic Pathway & Visualization[1][3]

The primary anti-inflammatory mechanism involves the inhibition of the arachidonic acid cascade, specifically the blockade of COX-2, preventing the synthesis of Prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[1]

Diagram 1: Comparative Signaling Pathway

This diagram illustrates the intervention points of the isomers within the inflammatory cascade.

Inflammation_PathwayMembraneMembrane PhospholipidsAAArachidonic AcidMembrane->AAHydrolysisPLA2Phospholipase A2PLA2->MembraneCOXCyclooxygenase-2 (COX-2)AA->COX substrate bindingPGG2PGG2 / PGH2COX->PGG2 OxygenationPGE2Prostaglandin E2(Inflammation/Pain)PGG2->PGE2 IsomerizationOrtho2-HBA (Salicylic Acid)[STRONG INHIBITION]Ortho->COX Blocks Arg-120Para4-HBA / 3-HBA[NEGLIGIBLE EFFECT]Para->COX No Binding

Caption: Figure 1. Mechanism of Action. 2-HBA inhibits COX-2 activity via active site binding, while 4-HBA fails to engage the target.

Experimental Validation Protocols

To objectively compare these isomers, we utilize two self-validating protocols: a primary physicochemical screen (Albumin Denaturation) and a secondary enzymatic assay (COX Inhibition).

Protocol A: Inhibition of Protein Denaturation (Screening)

Inflammation induces protein denaturation.[2] Agents that stabilize proteins against heat-induced denaturation often possess anti-inflammatory properties (e.g., lysosomal membrane stabilization).

Reagents:

  • Bovine Serum Albumin (BSA), 1% aqueous solution.

  • Phosphate Buffered Saline (PBS), pH 6.4.

  • Test Compounds: 2-HBA, 3-HBA, 4-HBA (dissolved in ethanol/water).

Workflow:

  • Preparation: Mix 450

    
    L BSA + 50 
    
    
    L Test Compound (various concentrations: 100–500
    
    
    g/mL).
  • Incubation: Incubate at 37°C for 20 minutes.

  • Thermal Stress: Heat to 70°C for 5 minutes (induces denaturation/turbidity).

  • Cooling: Cool to room temperature.

  • Quantification: Measure Absorbance at 660 nm (Turbidity).

    • Calculation: % Inhibition =

      
      
      
Protocol B: COX-2 Inhibition Assay (Enzymatic)

A colorimetric assay measuring the peroxidase activity of COX enzymes.

Diagram 2: Experimental Workflow

Visualizing the step-by-step validation process.

Assay_Workflowcluster_0Phase 1: Sample Prepcluster_1Phase 2: Reactioncluster_2Phase 3: AnalysisS1Dissolve Isomers(DMSO/Buffer)R1Incubate(Enzyme + Inhibitor)S1->R1S2Prepare Enzyme(COX-2 Recombinant)S2->R1R2Add Substrate(Arachidonic Acid + TMPD)R1->R2 10 min @ 25°CA1Measure Absorbance(590nm / 660nm)R2->A1 OxidationA2Calculate IC50A1->A2

Caption: Figure 2. Assay Workflow. Sequential steps for determining inhibitory concentration (IC50) of benzoic acid isomers.

Comparative Data Analysis

The following data consolidates findings from standard in vitro assays. Note the significant discrepancy in potency between the ortho-isomer and its counterparts.

Table 1: Physicochemical and Biological Profile
Property2-HBA (Salicylic Acid)3-HBA (Meta)4-HBA (Para)
Structure Ortho-substitutedMeta-substitutedPara-substituted
pKa (Acid) 2.97 (Strongest)4.084.54
LogP (Lipophilicity) 2.261.501.58
Intramolecular H-Bond Yes (High Stability)NoNo
Protein Denaturation IC50 ~50 - 100

g/mL
>500

g/mL (Inactive)
>500

g/mL (Inactive)
COX-2 Inhibition Moderate (Active)NegligibleNegligible
Primary Utility Anti-inflammatory, AnalgesicPolymer IntermediatePreservative (Paraben)

Data Interpretation:

  • Acidity & Binding: 2-HBA is significantly more acidic (pKa 2.97) due to the stabilization of the carboxylate anion by the ortho-hydroxyl group. This acidity, combined with the lipophilicity (LogP 2.26), allows it to penetrate active sites that 3-HBA and 4-HBA cannot access.

  • Efficacy: In protein denaturation assays, 2-HBA shows dose-dependent protection of albumin. 4-HBA often fails to reach 50% inhibition even at high concentrations, rendering it effectively inactive for this application.

Discussion and Expert Insight

As an application scientist, it is crucial to correct the misconception that "antioxidant" activity equates to "anti-inflammatory" activity.

  • The Antioxidant Trap: 4-HBA has antioxidant potential (radical scavenging) due to the phenolic hydroxyl group. However, inflammation is an enzyme-mediated cascade (COX/LOX pathways). Without the steric ability to fit the COX active site—which requires the ortho geometry—the antioxidant capacity of 4-HBA does not translate into reduced prostaglandin synthesis.

  • Toxicity vs. Efficacy: While 2-HBA is the most potent, it also carries the highest risk of gastric irritation (direct acid contact). This led to the historical acetylation of 2-HBA to create Aspirin (Acetylsalicylic acid), improving tolerability while maintaining the ortho-architecture required for COX acetylation.

  • Recommendation: For drug development targeting inflammation, the 2-hydroxy benzoate scaffold is non-negotiable. 3-HBA and 4-HBA should be reserved for use as excipients, preservatives, or cross-linking agents, not active pharmaceutical ingredients (APIs) for inflammation.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology.

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity. PNAS.

  • Chandra, S., et al. (2012). In vitro anti-inflammatory and anti-arthritic activity of hydroalcoholic extract of some medicinal plants (Protein Denaturation Protocol). International Journal of Pharmacy and Pharmaceutical Sciences.

  • PubChem Database. Salicylic Acid (CID 338). National Center for Biotechnology Information.

  • PubChem Database. 4-Hydroxybenzoic Acid (CID 135). National Center for Biotechnology Information.

Safety Operating Guide

2-(3-methoxyphenyl)benzoic Acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-methoxyphenyl)benzoic Acid

Introduction: Beyond the Benchtop

This compound is an aromatic carboxylic acid derivative utilized in various research and development applications, particularly in synthetic organic chemistry and drug discovery. While its utility in the laboratory is clear, its journey does not end with the completion of an experiment. Proper management and disposal of this compound and its associated waste are paramount, not merely as a matter of regulatory compliance, but as a fundamental pillar of responsible scientific practice.

Improper disposal of chemical waste can lead to environmental contamination, pose significant health risks, and result in severe regulatory penalties[1]. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in the principles of laboratory safety and environmental stewardship. Our objective is to empower researchers and laboratory personnel with the knowledge to manage this chemical waste stream confidently and effectively.

Hazard Identification and Risk Assessment

Based on these related compounds, this compound should be handled as a substance that is harmful if swallowed and causes skin and serious eye irritation[2][3]. It is not classified as a carcinogen by IARC, NTP, or OSHA[4][5].

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationCategoryGHS StatementSource
Acute Oral ToxicityCategory 4H302: Harmful if swallowed[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][5]
Serious Eye Damage/IrritationCategory 2A / 1H319/H318: Causes serious eye irritation/damage[2][3][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][5]

This information mandates careful handling at all stages, including disposal, to prevent accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound for disposal. The selection of PPE is dictated by the hazard assessment and must comply with OSHA's laboratory safety standards (29 CFR 1910.1450)[7][8][9].

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Governing Standard
Eye & Face Chemical safety goggles or safety glasses with a face shield.Protects against splashes and dust. Required by 29 CFR 1910.133[3].
Hand Chemical-resistant gloves (e.g., Nitrile).Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling[3][4].
Body Laboratory coat or chemical-resistant apron.Provides a barrier against spills and contamination of personal clothing[10].
Respiratory NIOSH-approved respirator (e.g., N95).Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles[3][10].

Causality: The requirement for robust eye protection is driven by the high risk of serious eye irritation or damage posed by carboxylic acids[5][6]. Skin protection is critical due to its irritant nature[2][3]. All handling of the solid form should ideally occur within a chemical fume hood to minimize inhalation risk[10].

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[11].

  • Corrosivity (EPA Waste Code D002): While it is an acid, this compound is a weak organic acid and is unlikely to have a pH of ≤ 2 in solution, which is the threshold for corrosive hazardous waste[11]. However, mixtures could be corrosive, so pH testing may be necessary.

  • Toxicity, Ignitability, Reactivity: The compound is not expected to meet the criteria for these characteristics under normal conditions.

  • Listing: It is not a P- or U-listed hazardous waste, which are reserved for discarded commercial chemical products[11][12].

Therefore, waste containing this compound is typically classified as non-halogenated organic solid waste .

The Critical Importance of Segregation: The cardinal rule of chemical waste management is proper segregation. This compound is a non-halogenated organic compound. It is imperative to collect this waste separately from halogenated organic wastes (e.g., dichloromethane, chloroform)[13][14].

Why? The disposal methods and costs differ significantly. Halogenated solvents require high-temperature incineration with special scrubbers to handle the acidic gases produced, making their disposal more expensive[13]. Commingling non-halogenated waste with a halogenated stream unnecessarily elevates disposal costs and complexity.

Disposal Workflow and Decision Process

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation & Identification cluster_segregation Phase 2: Segregation cluster_accumulation Phase 3: Accumulation & Labeling cluster_disposal Phase 4: Final Disposal A Start: Waste Generated (Solid or Solution) B Is the waste purely This compound or in a non-halogenated solvent? A->B C Is the waste mixed with halogenated solvents? B->C No D Collect in designated 'Non-Halogenated Organic Waste' container. B->D Yes C->D No (Other non-halogenated mixture) E Collect in designated 'Halogenated Organic Waste' container. C->E Yes F Ensure waste container is: 1. Compatible Material (e.g., HDPE) 2. Securely Capped 3. Stored in a Satellite Accumulation Area (SAA) D->F E->F G Properly label container with: - 'Hazardous Waste' - Full Chemical Name(s) - Approximate Concentrations/Amounts - Accumulation Start Date F->G H Is container full or stored for >1 year? G->H I Contact Institutional Environmental Health & Safety (EHS) for waste pickup. H->I Yes J Continue to store in SAA. Conduct weekly inspections. H->J No J->H

Caption: Waste Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol must be executed in accordance with your institution's Chemical Hygiene Plan, as required by the OSHA Laboratory Standard[8][9].

Experimental Protocol: Waste Collection and Storage

  • Container Selection:

    • Obtain a chemically compatible waste container, typically high-density polyethylene (HDPE), from your institution's Environmental Health & Safety (EHS) department[15].

    • Ensure the container is clean, in good condition, and has a secure, leak-proof screw cap[15].

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" label to the container[13].

    • Clearly write the full chemical name: "this compound". Avoid abbreviations. If it is in a solution, list all components with their approximate percentages.

  • Waste Accumulation:

    • Solid Waste: Using a spatula, carefully transfer the solid waste into the designated container. Perform this task inside a chemical fume hood to prevent dust inhalation[4][10].

    • Solution Waste: If the compound is in a non-halogenated solvent (e.g., ethanol, ethyl acetate, hexanes), pour the waste carefully into the designated "Non-Halogenated Organic Liquid Waste" container using a funnel.

    • NEVER dispose of this chemical down the drain[13][16][17]. This is a violation of environmental regulations.

  • Storage:

    • Keep the waste container securely capped at all times, except when adding waste[13][15].

    • Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel[15].

    • The SAA must be inspected weekly for leaks or deterioration[1].

  • Final Disposal:

    • Once the container is full (do not exceed 90% capacity), or within one year of the accumulation start date, contact your institution's EHS or Hazardous Waste Management office to arrange for pickup[15][18].

    • Your EHS office will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, likely via incineration[19].

Spill Management

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • For a small spill of solid material:

    • Alert personnel in the immediate area.

    • Wearing the appropriate PPE (see Table 2), gently sweep up the solid material, taking care not to create dust[2][4]. Moisten the material slightly if necessary to prevent it from becoming airborne[20].

    • Place the swept-up material and any contaminated cleaning supplies into a sealed container.

    • Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste.

    • Clean the spill area with an appropriate solvent and decontaminate the surface.

  • For a large spill:

    • Evacuate the area immediately.

    • Notify your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of the research lifecycle. By understanding the material's hazards, utilizing correct PPE, adhering to strict segregation and labeling protocols, and following a systematic disposal procedure, scientists can ensure they are protecting themselves, their colleagues, and the environment. This commitment to responsible waste management is a hallmark of a trustworthy and authoritative laboratory environment, reinforcing the integrity of the scientific process from discovery through disposal.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid ≥99,5 %, Ph.Eur., USP, BP. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (2015). Safety Data Sheet: SRM 350c Benzoic Acid. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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  • Vanderbilt University. (n.d.). The Laboratory Standard. Retrieved from [Link]

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  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 2-(3-methoxyphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and personal protective equipment (PPE) guidelines for laboratory personnel handling 2-(3-methoxyphenyl)benzoic Acid. Our focus is to deliver actionable, immediate safety information that empowers researchers to mitigate risks effectively. This guide is built on the foundational principles of understanding chemical hazards, implementing robust engineering controls, and utilizing appropriate personal protective equipment.

Hazard Identification and Risk Assessment

This compound is classified as a chemical irritant.[1][2][3] Based on data for closely related compounds like 3-Methoxybenzoic acid, it is categorized as causing skin irritation (Category 2) and serious eye irritation (Category 2).[4][5] Ingestion and inhalation may also be harmful.[4][5]

Key Hazards:

  • Skin Irritation: Can cause redness, itching, and inflammation upon contact.[6]

  • Eye Irritation: Poses a risk of serious eye irritation, potentially leading to discomfort and temporary vision impairment.[4][7]

  • Respiratory Tract Irritation: Inhaling dust from the compound can irritate the nose, throat, and lungs.[6]

A thorough risk assessment is the first step in any experimental plan. The Occupational Safety and Health Administration (OSHA) mandates that employers assess the workplace to determine if hazards are present that necessitate the use of PPE.[8][9] This assessment should consider the quantity of the substance being used, the potential for dust generation or aerosolization, and the specific procedures being performed.

Engineering and Administrative Controls: The First Line of Defense

Before relying on PPE, it is crucial to implement engineering and administrative controls to minimize exposure.

  • Engineering Controls: The primary engineering control for handling powdered or volatile irritants is a properly functioning chemical fume hood.[1][3][7] This minimizes the concentration of airborne particles in the laboratory.[7] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling this compound.[3][9] This includes minimizing the quantities used and designing procedures to reduce the likelihood of splashes or dust creation.[1][3] It is also advisable not to work alone when handling irritant chemicals.[10]

Personal Protective Equipment (PPE): Task-Specific Requirements

PPE is the final barrier between the researcher and the chemical hazard.[11] The selection of appropriate PPE is contingent on the specific task being performed.

Task/Operation Eyes/Face Hand Protection Body Protection Respiratory
Weighing/Transfer of Solids Safety gogglesChemical-resistant gloves (Nitrile recommended)Lab coatN95 respirator (if not in a fume hood)
Preparing Solutions Safety goggles and face shieldChemical-resistant gloves (Nitrile recommended)Lab coatNot required if in a fume hood
General Handling in Solution Safety glassesChemical-resistant gloves (Nitrile recommended)Lab coatNot required

Rationale for PPE Selection:

  • Eye and Face Protection: Due to the risk of serious eye irritation, safety goggles are mandatory for any task with a splash or dust hazard.[3][4][5] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[12] Always inspect gloves for any signs of degradation or punctures before use and change them regularly.[1]

  • Body Protection: A standard lab coat protects against incidental skin contact and contamination of personal clothing.[11][12]

  • Respiratory Protection: When handling the solid material outside of a fume hood, a NIOSH-approved N95 respirator is recommended to prevent inhalation of dust particles.[13]

Standard Operating Procedures (SOPs)

A disciplined approach to putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Put on the lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat by turning it inside out and rolling it away from the body.

  • Eye and Face Protection: Remove goggles and face shield.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[1]

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before cleaning up a small, manageable spill, don appropriate PPE, including a respirator if the substance is a powder.

  • Containment: Use a chemical spill kit to absorb and contain the material. For solid spills, gently cover with an absorbent material to avoid raising dust.

  • Cleanup: Collect the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental and personal safety.

  • Chemical Waste: Unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[14] Do not pour this chemical down the drain.[14] It should be collected in a clearly labeled, sealed, and compatible waste container.[15]

  • Contaminated PPE: All disposable PPE, such as gloves and wipes, that have come into contact with the chemical should be placed in a designated hazardous waste container.

Consult your institution's Environmental Health and Safety (EH&S) department for specific disposal guidelines and procedures.[14]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

Caption: PPE selection workflow for this compound.

References

  • Stanford University Environmental Health & Safety. General Use SOP - Irritants. Available at: [Link]

  • University of Pennsylvania EHRS. SOP: Irritants. Available at: [Link]

  • Microbe Notes. SDS of Benzoic Acid: Important Data and Information Collected. Available at: [Link]

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Benzoic acid. Available at: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. Available at: [Link]

  • Labstat. Ten Tips for Handling Hazardous Chemicals in a Lab. Available at: [Link]

  • AL Research Support. Irritants. Available at: [Link]

  • Clarion Safety Systems. OSHA's PPE Laboratory Standards. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratories - Standards. Available at: [Link]

  • Let's Educate. Chemical Waste Identification Classification and Proper Disposal. YouTube. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

  • National Institutes of Health (NIH). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Available at: [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. Available at: [Link]

  • Emory University. Chemical Waste Disposal Guidelines. Available at: [Link]

  • ResearchGate. Sustainable Recycling of Benzoic Acid Production Waste. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.